molecular formula C6H4N2NaO5 B1681034 Sodium 2,4-dinitrophenolate CAS No. 1011-73-0

Sodium 2,4-dinitrophenolate

Cat. No.: B1681034
CAS No.: 1011-73-0
M. Wt: 207.10 g/mol
InChI Key: RQBWMLFHMVFSBS-UHFFFAOYSA-N
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Description

Sodium 2,4-dinitrophenolate is a dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation. It is also used as a metabolic stimulant.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1011-73-0

Molecular Formula

C6H4N2NaO5

Molecular Weight

207.10 g/mol

IUPAC Name

sodium;2,4-dinitrophenolate

InChI

InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H;

InChI Key

RQBWMLFHMVFSBS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.[Na]

Appearance

Solid powder

Other CAS No.

1011-73-0

Pictograms

Explosive; Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium 2,4-dinitrophenolate;  AI3-15340;  AI3 15340;  AI315340

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of Sodium 2,4-dinitrophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,4-dinitrophenolate (B1223059) is an organic salt derived from its parent compound, 2,4-dinitrophenol (B41442) (DNP). Historically, DNP and its salts were used in the manufacturing of explosives, dyes, and wood preservatives.[1] In a scientific context, Sodium 2,4-dinitrophenolate is primarily known for its biochemical activity as an uncoupler of oxidative phosphorylation, where it inhibits the production of ATP in mitochondria.[1][2][3] This property has led to its use in metabolic studies, though it is banned for human consumption in many countries due to severe toxicity.[4]

The development of the sodium salt form was driven by the need for a more water-soluble version of DNP, enhancing its utility in various industrial and research applications.[1] This guide provides a detailed overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and illustrates key scientific workflows and relationships relevant to its characterization.

Core Physicochemical Properties

The properties of this compound are summarized below. Data for the parent acid, 2,4-dinitrophenol, are included where relevant, as they dictate the behavior of the salt.

PropertyValueReference(s)
IUPAC Name sodium;2,4-dinitrophenolate[1][5]
Synonyms Sodium 2,4-dinitrophenate, 2,4-Dinitrophenol sodium salt, Sodium DNP[5]
CAS Number 1011-73-0[1][2]
Molecular Formula C₆H₃N₂NaO₅[3][5]
Molecular Weight 206.09 g/mol [5]
Appearance Solid, light yellow to brown powder or crystals.[1][6][1][6]
Melting Point 112-115°C (for the parent acid, 2,4-dinitrophenol).[4][7][8][4][7][8]
Density 1.683 g/cm³ (for the parent acid, 2,4-dinitrophenol).[7][8][9][7][8][9]
Acidity (pKa) 4.09 (for the conjugate acid, 2,4-dinitrophenol).[4][9] A value of 3.96 at 15°C has also been reported.[10][4][9][10]
Solubility Sodium Salt: Soluble in water and DMSO.[1][7] Parent Acid (2,4-dinitrophenol): Sparingly soluble in water (2.79 g/L at 20°C); soluble in ethanol, ether, benzene, acetone, and aqueous alkaline solutions.[4][7][8][9][10][1][4][7][8][9][10]
Hazards Explosive when dry.[5][9] Toxic if swallowed, inhaled, or in contact with skin.[5][6][5][6][9]

Spectroscopic and Structural Information

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for confirming the structure of this compound. The spectrum is dominated by features corresponding to the nitro groups (NO₂). The conversion of 2,4-dinitrophenol to its sodium salt can be confirmed by shifts in the vibrational frequencies of these groups and the disappearance of the phenolic O-H stretch.[1]

UV-Visible Spectroscopy

In solution, this compound exhibits strong absorption in the UV-visible range, a characteristic of nitroaromatic compounds. This property is pH-dependent due to the equilibrium between the protonated phenol (B47542) and the deprotonated phenolate (B1203915) ion. UV-Vis spectrophotometry is commonly used to monitor its concentration in aqueous solutions and to determine its pKa.[11]

Experimental Protocols

The determination of physicochemical properties is fundamental to the characterization of any chemical substance. The following are standard methodologies for the key properties of this compound.

Melting Point Determination (Capillary Method)

This protocol determines the melting point of the parent compound, 2,4-dinitrophenol, which is a key identifier of purity.

  • Sample Preparation: A small amount of finely powdered, dry 2,4-dinitrophenol is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point (approx. 114°C).

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and purity of the sample.

Solubility Determination (Shake-Flask Method)

This protocol, based on OECD Guideline 105, is a standard method for determining the water solubility of a chemical.

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

  • Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination (Spectrophotometric Method)

This method leverages the difference in the UV-Vis absorption spectra between the protonated (phenol) and deprotonated (phenolate) forms of the molecule.

  • Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 2 to 6) are prepared.

  • Solution Preparation: A stock solution of 2,4-dinitrophenol is prepared. Small, identical aliquots of this stock solution are added to each buffer solution to create a series of test solutions with constant total dye concentration.

  • Spectral Measurement: The UV-Vis absorbance spectrum for each buffered solution is recorded. The wavelength of maximum absorbance for both the acidic (H-A) and basic (A⁻) forms is identified.

  • Data Analysis: The absorbance at a chosen wavelength (typically the maximum for the A⁻ form) is plotted against the pH.

  • pKa Calculation: The pKa is determined as the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values. It can also be calculated from the Henderson-Hasselbalch equation using the absorbance ratios at different pH values.

Visualized Workflows and Relationships

To aid in understanding the characterization process and the interplay of chemical properties, the following diagrams are provided.

G cluster_workflow General Workflow for Physicochemical Characterization sample Sample Acquisition (this compound) purity Purity & Identity Confirmation (e.g., HPLC, NMR, MS) sample->purity physical Physical Property Determination purity->physical spectral Spectroscopic Analysis (FT-IR, UV-Vis) purity->spectral thermo Thermal Analysis (Melting Point / DSC) physical->thermo sol_pka Solution Property Analysis (Solubility, pKa) physical->sol_pka report Data Analysis & Reporting spectral->report thermo->report sol_pka->report

Caption: A generalized workflow for the physicochemical characterization of a chemical salt.

G cluster_relationship Interrelation of Properties for Drug Development S24DNP This compound pKa pKa (4.09) S24DNP->pKa solubility Aqueous Solubility S24DNP->solubility pKa->solubility influences pH-dependent stability pH-dependent Stability pKa->stability dictates absorption Biological Absorption (e.g., from GI tract) solubility->absorption is critical for formulation Formulation Design solubility->formulation inform absorption->formulation is a goal of stability->formulation inform

Caption: Logical relationships between key physicochemical properties and their implications.

References

Synthesis and characterization of Sodium 2,4-dinitrophenolate for laboratory use.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of sodium 2,4-dinitrophenolate (B1223059), a compound of interest in various biochemical studies for its role in uncoupling oxidative phosphorylation.[1][2] This document outlines detailed laboratory protocols for its preparation and analysis, presents key data in a structured format, and includes visual workflows to facilitate understanding.

Physicochemical Properties

Sodium 2,4-dinitrophenolate is a yellow crystalline solid.[3] It is the sodium salt of 2,4-dinitrophenol (B41442) and is more soluble in water than its parent compound.[1][4] The compound is utilized in biochemical research as a metabolic stimulant and is chemically related to picric acid.[1][2]

PropertyValueReference(s)
Molecular Formula C₆H₃N₂NaO₅[2][5]
Molecular Weight 206.09 g/mol [5]
Appearance Solid powder, Yellow crystal[1][3]
Melting Point (free acid) 114°C - 115°C[3]
Solubility Soluble in water, DMSO, ethanol, ether, and benzene. Slightly soluble in acetone.[1][3]
CAS Number 1011-73-0[1][5]

Synthesis of this compound

There are two primary methods for the laboratory synthesis of this compound: the neutralization of 2,4-dinitrophenol and the hydrolysis of 2,4-dinitrochlorobenzene.

Synthesis via Neutralization of 2,4-Dinitrophenol

This method involves the direct reaction of 2,4-dinitrophenol with a sodium base, such as sodium hydroxide (B78521).

Experimental Protocol:

  • Dissolution: Dissolve a known molar equivalent of 2,4-dinitrophenol in a minimal amount of distilled water. Gentle heating may be applied to aid dissolution.

  • Neutralization: Slowly add a stoichiometric amount of aqueous sodium hydroxide solution (e.g., 1 M) to the 2,4-dinitrophenol solution while stirring continuously. The reaction temperature is typically maintained between 25–40°C to prevent thermal degradation.[1]

  • Monitoring: Monitor the pH of the reaction mixture. The addition of sodium hydroxide should continue until the solution reaches a neutral pH (approximately 7.0).

  • Isolation: The resulting this compound can be isolated by evaporating the solvent under reduced pressure.[1] For obtaining a crystalline product, slow evaporation or recrystallization from a suitable solvent system (e.g., ethanol-water) can be employed.

  • Drying: Dry the obtained crystals in a desiccator over a suitable drying agent.

G Synthesis of this compound via Neutralization cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Dissolve 2,4-dinitrophenol in distilled water C Slowly add NaOH solution to 2,4-dinitrophenol solution with stirring (25-40°C) A->C B Prepare aqueous NaOH solution B->C D Monitor pH to neutrality (~7.0) C->D E Evaporate solvent under reduced pressure D->E F Recrystallize from ethanol-water mixture E->F G Dry crystals in a desiccator F->G

Synthesis Workflow: Neutralization Method
Synthesis via Hydrolysis of 2,4-Dinitrochlorobenzene

This industrial method involves the nucleophilic aromatic substitution of chlorine in 2,4-dinitrochlorobenzene with a hydroxyl group from sodium hydroxide.[6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a measured amount of 2,4-dinitrochlorobenzene.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., a 30% solution) to the flask.[8] The mixture is then heated to a temperature between 95°C and 104°C and stirred vigorously for a set period to ensure the completion of the reaction.[1][8][9]

  • Cooling and Precipitation: After the reaction is complete, the mixture is cooled, which should cause the this compound to precipitate out of the solution.

  • Filtration and Washing: The precipitate is collected by filtration and washed with a small amount of cold distilled water to remove any unreacted starting materials and by-products.

  • Purification: The crude product can be further purified by recrystallization.

  • Drying: The purified this compound is then dried.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The conversion of 2,4-dinitrophenol to its sodium salt will result in characteristic shifts in the vibrational frequencies of the nitro and hydroxyl groups.[1] A key characteristic peak for the nitro groups in this compound is observed around 1520 cm⁻¹.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a pellet.

  • Data Acquisition: Record the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Analysis: Analyze the spectrum for the characteristic absorption bands of the nitro groups (asymmetric and symmetric stretching), the aromatic ring, and the absence of the broad O-H stretching band of the phenolic starting material.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The formation of the phenolate (B1203915) ion results in a shift in the absorption maximum compared to the protonated phenol. The 2,4-dinitrophenolate ion shows a characteristic absorbance peak around 400 nm.[10][11]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as water or ethanol.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the known value for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra will confirm the arrangement of protons and carbon atoms in the aromatic ring.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the aromatic ring and the absence of the phenolic proton signal.

G Characterization Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation A FT-IR Spectroscopy D Identify functional groups (NO₂, C=C, C-O) A->D B UV-Vis Spectroscopy E Determine λmax and molar absorptivity B->E C NMR Spectroscopy (¹H and ¹³C) F Confirm molecular structure and purity C->F

Logical Relationship of Characterization Methods

Safety Precautions

This compound is classified as explosive and toxic if swallowed, in contact with skin, or if inhaled.[5][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. The compound should be stored in a dry, dark place, with short-term storage at 0-4°C and long-term storage at -20°C.[1][2]

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

The Dawn of a Metabolic Firestorm: The History and Initial Discovery of Sodium 2,4-Dinitrophenolate's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical discovery and initial scientific investigations into the profound biological effects of Sodium 2,4-dinitrophenolate (B1223059), the water-soluble salt of 2,4-dinitrophenol (B41442) (DNP). From its incidental observation in munitions factory workers to its pioneering, albeit perilous, use as a weight-loss agent in the 1930s, and the eventual elucidation of its fundamental mechanism of action, this document provides a comprehensive overview for the scientific community. It details the early experimental methodologies, presents key quantitative data in a structured format, and visualizes the core biological pathways and experimental workflows. This guide serves as a foundational resource for understanding the genesis of one of the most potent and historically significant metabolic modulators.

Introduction: An Explosive Beginning

The story of 2,4-dinitrophenol (DNP) does not begin in a pristine laboratory but amidst the industrial clamor of munitions factories during World War I. French workers handling the chemical, used in the manufacturing of explosives, began exhibiting a peculiar set of symptoms: unexplained weight loss, excessive sweating, and a notable increase in body temperature.[1][2] These anecdotal observations were the first hints of DNP's potent biological activity, a discovery born from occupational hazard rather than targeted research.

It wasn't until the early 1930s that these industrial observations caught the attention of the scientific community. Maurice L. Tainter, a clinical pharmacologist at Stanford University, and his colleagues, Windsor C. Cutting and A.B. Stockton, began a systematic investigation into the metabolic effects of DNP, laying the groundwork for its brief and controversial medical career.[1][3]

The Stanford Investigations: Pioneering Human Studies

Tainter and his team were the first to formally document the dramatic effects of DNP on human metabolism. Their research, published in a series of papers in 1933, detailed its remarkable ability to increase the basal metabolic rate (BMR) and induce rapid weight loss.[4][5]

Key Experiments and Methodologies

The Stanford researchers conducted a series of clinical trials on obese patients. While the full, detailed protocols of these early studies are not always exhaustively documented in the publications, the available information allows for a reconstruction of their core methodologies.

Experimental Protocol: Measurement of Basal Metabolic Rate (BMR)

The primary method for measuring BMR in the 1930s was indirect calorimetry. This technique measures oxygen consumption (VO2) and sometimes carbon dioxide production (VCO2) to calculate the body's energy expenditure.[6][7]

  • Apparatus: The Benedict-Roth spirometer was a common apparatus used during this period. It is a closed-circuit system where the subject breathes 100% oxygen from a pre-filled spirometer. The exhaled carbon dioxide is absorbed by soda lime, and the decrease in the volume of oxygen in the spirometer over a set period is measured.

  • Procedure:

    • Patients were required to be in a post-absorptive state, typically having fasted for 12-14 hours.

    • They would rest in a quiet, thermally neutral room for at least 30 minutes to achieve a state of complete physical and mental rest.

    • A nose clip was applied, and the patient would breathe through a mouthpiece connected to the spirometer for a defined period, usually 6-10 minutes.

    • The volume of oxygen consumed was recorded and corrected for standard temperature and pressure, dry (STPD).

    • The BMR was then calculated and expressed as a percentage of the predicted normal value based on age, sex, height, and weight.

Experimental Protocol: Clinical Efficacy and Toxicity Studies

Tainter and his colleagues administered Sodium 2,4-dinitrophenolate orally to obese patients and monitored a range of physiological parameters.

  • Subjects: The studies primarily involved obese adult patients who had been unsuccessful with dietary interventions alone.

  • Dosage: The typical dosage ranged from 3 to 5 mg of DNP per kilogram of body weight per day, administered in capsules.[8]

  • Monitoring:

    • Weight Loss: Body weight was recorded regularly.

    • Basal Metabolic Rate: BMR was measured before and during the treatment period to quantify the metabolic stimulation.

    • Clinical Observations: Patients were monitored for side effects, including feelings of warmth, excessive perspiration, and any adverse reactions.

    • Toxicity Assessment (Animal Studies): Concurrent animal studies, likely in rats and dogs, were conducted to determine the acute and chronic toxicity of DNP. The methodologies for these studies in the 1930s generally involved administering escalating doses of the substance to animals and observing for signs of toxicity and mortality to determine the lethal dose (LD50).[9][10]

Quantitative Data Summary

The initial studies by the Stanford group yielded striking quantitative results, which are summarized in the tables below.

Parameter Observed Effect Reference
Basal Metabolic Rate (BMR) Increase 20-30% increase with therapeutic doses; up to 50% increase reported.[1][2]
Average Weight Loss 1.5 kg per week was reported without significant side effects in some cases.[4]
Dosage for Weight Loss 3-5 mg/kg/day (oral administration of sodium salt).[8]
Toxicity Data (from early reports) Value Reference
Lowest Published Lethal Human Oral Dose 4.3 mg/kg[4]
Reported Fatal Dose Range (Acute) 2.8 g to 5 g[4]
Adverse Effects Hyperthermia, tachycardia, diaphoresis (excessive sweating), tachypnea (rapid breathing), skin lesions, and cataracts.[11][12]

Unraveling the Mechanism: The Discovery of Uncoupling

Despite its dramatic effects, the precise mechanism by which DNP exerted its metabolic influence remained a mystery for over a decade. The seminal work of W.F. Loomis and Fritz Lipmann, published in 1948, finally provided the answer: DNP is an uncoupler of oxidative phosphorylation.[1][13]

The Loomis and Lipmann Experiment

Loomis and Lipmann conducted in vitro experiments using isolated mitochondria, the powerhouses of the cell. Their work elegantly demonstrated that DNP disrupts the crucial link between cellular respiration (the consumption of oxygen) and the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.

Experimental Protocol: In Vitro Oxidative Phosphorylation

  • Mitochondrial Isolation: Mitochondria were isolated from animal tissues (e.g., rat liver) through a process of homogenization and differential centrifugation.

  • Respiration Measurement: Oxygen consumption was measured using a Warburg manometer or an oxygen electrode. Mitochondria were incubated in a buffered medium containing a respiratory substrate (e.g., succinate (B1194679) or pyruvate) to fuel the electron transport chain.

  • Phosphorylation Measurement: The synthesis of ATP was measured by assaying the incorporation of inorganic phosphate (B84403) (Pi) into ADP to form ATP, often using radiolabeled phosphate (32P).

  • The Uncoupling Experiment:

    • A baseline of coupled respiration and phosphorylation was established.

    • DNP was introduced into the mitochondrial suspension.

    • Oxygen consumption and ATP synthesis were then re-measured.

    • The results consistently showed that in the presence of DNP, oxygen consumption continued, and in some cases even increased, while ATP synthesis was dramatically inhibited.

The Signaling Pathway of Uncoupling

DNP acts as a protonophore, a lipid-soluble molecule that can transport protons (H+) across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for ATP synthesis.

Uncoupling_of_Oxidative_Phosphorylation cluster_ETC Electron Transport Chain (ETC) cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Complexes I-IV Protons_IMS H+ Gradient ETC->Protons_IMS Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Protons_IMS->ATP_Synthase Flows through DNP DNP DNP_H DNP-H+ DNP->DNP_H DNP_H->DNP

Caption: DNP shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

The DOT script above illustrates the normal process of oxidative phosphorylation and how DNP disrupts it. The electron transport chain pumps protons into the intermembrane space, creating a gradient. This gradient drives protons through ATP synthase, which in turn produces ATP. DNP acts as a shuttle, carrying protons back into the matrix, thus dissipating the gradient and "uncoupling" respiration from ATP synthesis. The energy that would have been used to create ATP is instead released as heat.

The Aftermath and Legacy

The initial enthusiasm for DNP as a "miracle" weight-loss drug was short-lived. Reports of severe and sometimes fatal side effects, including hyperthermia, cataracts, and agranulocytosis, quickly mounted.[11][12] By 1938, the U.S. Food and Drug Administration (FDA) declared DNP as "extremely dangerous and not fit for human consumption," effectively ending its legitimate medical use.[11]

Despite its ban, the discovery of DNP's biological effects and its mechanism of action had a lasting impact on science. It provided a crucial tool for studying cellular metabolism and was instrumental in confirming Peter Mitchell's chemiosmotic theory of oxidative phosphorylation. The story of DNP serves as a stark reminder of the narrow therapeutic window of potent metabolic modulators and the critical importance of rigorous safety testing in drug development.

Conclusion

The history of this compound is a compelling narrative of accidental discovery, pioneering but perilous clinical application, and fundamental scientific elucidation. The early investigations by Tainter, Cutting, and their contemporaries, despite their methodological limitations by modern standards, laid the essential groundwork for understanding its profound metabolic effects. The subsequent work of Loomis and Lipmann provided the elegant mechanistic explanation that continues to be a cornerstone of mitochondrial biology. This technical guide, by consolidating the historical context, quantitative data, and experimental frameworks, aims to provide researchers and drug development professionals with a comprehensive understanding of the origins of this remarkable and cautionary molecule.

Diagrams of Experimental Workflows

BMR_Measurement_Workflow start Patient Preparation fasting 12-14 hour Fast start->fasting rest 30 min Rest fasting->rest measurement BMR Measurement rest->measurement spirometry Closed-Circuit Spirometry (6-10 min) measurement->spirometry analysis Data Analysis spirometry->analysis o2_consumption Record O2 Consumption analysis->o2_consumption calculation Calculate BMR o2_consumption->calculation

Caption: Workflow for Basal Metabolic Rate (BMR) measurement in the 1930s.

Uncoupling_Experiment_Workflow prep Preparation isolation Isolate Mitochondria prep->isolation baseline Baseline Measurement isolation->baseline resp_measure1 Measure O2 Consumption baseline->resp_measure1 atp_measure1 Measure ATP Synthesis baseline->atp_measure1 intervention Intervention resp_measure1->intervention atp_measure1->intervention add_dnp Add DNP intervention->add_dnp post_measure Post-Intervention Measurement add_dnp->post_measure resp_measure2 Re-measure O2 Consumption post_measure->resp_measure2 atp_measure2 Re-measure ATP Synthesis post_measure->atp_measure2

Caption: Experimental workflow for demonstrating the uncoupling of oxidative phosphorylation.

References

An In-depth Technical Guide to the Protonophore Activity of Sodium 2,4-Dinitrophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonophore activity of Sodium 2,4-dinitrophenolate (B1223059) (DNP), a classical mitochondrial uncoupling agent. This document details its mechanism of action, impact on cellular bioenergetics, and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed protocols for key experimental assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and experimental workflows.

Core Concept: Protonophore Activity and Mitochondrial Uncoupling

Sodium 2,4-dinitrophenolate, the salt of 2,4-dinitrophenol (B41442), is a potent protonophore.[1][2] Its lipophilic nature allows it to readily traverse the inner mitochondrial membrane.[3] In the proton-rich intermembrane space, the phenolate (B1203915) anion is protonated. This neutral, lipid-soluble form then diffuses across the inner mitochondrial membrane into the alkaline matrix, where it releases the proton.[3] This process effectively shuttles protons back into the mitochondrial matrix, bypassing the ATP synthase complex.[3][4]

The primary consequence of this action is the dissipation of the proton motive force (PMF), the electrochemical gradient established by the electron transport chain (ETC).[5] The PMF is the driving force for ATP synthesis via oxidative phosphorylation. By uncoupling electron transport from ATP synthesis, DNP causes a futile cycle of proton pumping and leaking.[4][6] This leads to a decrease in ATP production, an increase in oxygen consumption as the ETC attempts to compensate for the diminished proton gradient, and the release of stored energy as heat.[5][7]

Quantitative Effects on Cellular Bioenergetics

The protonophore activity of this compound elicits dose-dependent changes in key bioenergetic parameters. The following tables summarize the quantitative effects of DNP on mitochondrial respiration, membrane potential, and cellular ATP levels.

ParameterCell TypeDNP ConcentrationEffectReference
Basal Respiration CHO-K1 cells~5 µMIncreased respiration rate[8]
ATP-Linked Respiration Developing zebrafish embryosChronic exposureSignificantly decreased levels compared to control[9]
Maximal Respiration CHO-K1 cells> 5 µMInhibition of respiration at higher concentrations[8]
Respiratory Control Ratio (RCR) Rat spinal cord mitochondriaPost-injury treatmentSignificantly improved compared to vehicle-treated injured animals[10]

Table 1: Effects of this compound on Mitochondrial Respiration

Cell TypeDNP ConcentrationEffectReference
Living hepatocytesDose-dependentDose-dependent decrease in mitochondrial membrane potential (ΔΨm)[11]
Cerebral cortical neuronsNot specifiedReduces mitochondrial membrane potential[12]

Table 2: Effects of this compound on Mitochondrial Membrane Potential

Cell TypeDNP ConcentrationIncubation TimeEffectReference
L6 Muscle Cells0.1 mM15 minDecrease in total cellular ATP concentration[13]
L6 Muscle Cells5 mM15 minDecrease in total cellular ATP concentration[13]
Developing zebrafish embryosChronic exposure48 hpfSignificant drop in ATP level compared to control[9]
L6 myoblasts50 µM24 hDid not impair ATP production in unstimulated conditions[14]
L6 myoblasts50 µM + ADP24 hDecreased ATP production compared to ADP alone[14]

Table 3: Effects of this compound on Cellular ATP Levels

Signaling Pathways Modulated by this compound

The bioenergetic stress induced by DNP triggers a cascade of cellular signaling events. These pathways are often associated with cellular adaptation to metabolic challenges.

AMPK and p38 MAPK Signaling

In response to the decrease in the cellular ATP:AMP ratio, AMP-activated protein kinase (AMPK) is activated.[15] In adult rat cardiomyocytes, 0.1 mM DNP was shown to induce a 2.2-fold increase in AMPK phosphorylation. This activation is linked to the stimulation of glucose uptake. Furthermore, DNP treatment leads to a significant, 9-fold increase in the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which appears to act downstream of AMPK in this context.[16]

DNP This compound Mito_Uncoupling Mitochondrial Uncoupling DNP->Mito_Uncoupling ATP_ADP_Ratio Decreased ATP:AMP Ratio Mito_Uncoupling->ATP_ADP_Ratio AMPK AMPK Activation ATP_ADP_Ratio->AMPK p38 p38 MAPK Activation AMPK->p38 Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake p38->Glucose_Uptake

DNP-induced activation of the AMPK/p38 MAPK signaling pathway.

CREB Signaling Pathway

DNP treatment has been shown to up-regulate the cAMP-response element-binding protein (CREB) signaling pathway in the cerebral cortex.[12][17] This is associated with an increase in intracellular Ca2+ levels and is implicated in synaptic plasticity and adaptive cellular stress responses.[12][17]

DNP This compound Mito_Uncoupling Mitochondrial Uncoupling DNP->Mito_Uncoupling Ca_Levels Increased Intracellular Ca2+ Mito_Uncoupling->Ca_Levels CaMKIV CaMKIV Activation Ca_Levels->CaMKIV CREB CREB Phosphorylation CaMKIV->CREB Gene_Expression Altered Gene Expression (Synaptic Plasticity, Stress Response) CREB->Gene_Expression

Up-regulation of CREB signaling by DNP.

mTOR Signaling and Autophagy

In brain cells, DNP can suppress the mammalian target of rapamycin (B549165) (mTOR) and insulin-PI3K-MAPK signaling pathways.[12][17] This inhibition of mTOR, a key regulator of cell growth and metabolism, is associated with the up-regulation of autophagy.[17][18]

DNP This compound Mito_Uncoupling Mitochondrial Uncoupling DNP->Mito_Uncoupling mTOR mTOR Signaling Inhibition Mito_Uncoupling->mTOR Insulin_PI3K Insulin-PI3K-MAPK Signaling Inhibition Mito_Uncoupling->Insulin_PI3K Autophagy Autophagy Induction mTOR->Autophagy

DNP-mediated inhibition of mTOR and induction of autophagy.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures.[1][7]

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A)

  • Cells of interest

Procedure:

  • Cell Plating:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Culture cells overnight or until desired confluence is reached.

  • Sensor Cartridge Hydration:

    • The day before the assay, add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top.

    • Incubate overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium from the plate.

    • Wash the cells with pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well.

    • Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Compound Loading:

    • Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium at the desired concentrations.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • After calibration, replace the utility plate with the cell culture plate.

    • Start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the mitochondrial inhibitors and uncoupler.

Start Seed Cells in Seahorse Plate Prepare_Assay Prepare Assay Medium & Equilibrate Cells Start->Prepare_Assay Hydrate Hydrate Sensor Cartridge Load_Compounds Load Compounds into Sensor Cartridge Hydrate->Load_Compounds Calibrate Calibrate Seahorse Analyzer Prepare_Assay->Calibrate Load_Compounds->Calibrate Run_Assay Run Mito Stress Test Calibrate->Run_Assay Analyze Analyze OCR Data Run_Assay->Analyze

Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Measurement of Mitochondrial Membrane Potential using TMRE

This protocol is based on standard procedures for using Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.[19][20][21]

Objective: To quantify changes in mitochondrial membrane potential in live cells.

Materials:

  • TMRE stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP or CCCP (as a positive control for depolarization)

  • Fluorescence microscope, plate reader, or flow cytometer with appropriate filters (Ex/Em ≈ 549/575 nm)

  • Cells of interest cultured on appropriate plates or coverslips

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluence in a suitable format for imaging or analysis (e.g., 96-well black-walled plate, glass-bottom dish).

  • Treatment (Optional):

    • Treat cells with this compound or other compounds of interest for the desired duration.

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed cell culture medium. A typical starting concentration is 50-200 nM.

    • Remove the existing medium from the cells and add the TMRE-containing medium.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Positive Control (Optional):

    • In a separate set of wells, treat cells with an uncoupler like FCCP (e.g., 20 µM) for 10-15 minutes to induce complete depolarization.

  • Washing:

    • Gently aspirate the TMRE-containing medium.

    • Wash the cells with pre-warmed PBS or assay buffer.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

Start Culture Cells Treat Treat with DNP (and Controls) Start->Treat Stain Incubate with TMRE Treat->Stain Wash Wash Cells Stain->Wash Measure Measure Fluorescence (Ex/Em ≈ 549/575 nm) Wash->Measure Analyze Analyze Data Measure->Analyze

Workflow for measuring mitochondrial membrane potential with TMRE.

Cellular ATP Quantification Assay

This protocol outlines a general method for measuring cellular ATP levels using a luciferase-based assay.[4]

Objective: To determine the total cellular ATP content.

Materials:

  • ATP Assay Kit (containing ATP releasing reagent, luciferase, D-luciferin, and ATP standard)

  • Luminometer

  • White opaque 96-well plates

  • Cells of interest

Procedure:

  • Cell Preparation and Treatment:

    • Plate cells in a white opaque 96-well plate and culture to the desired density.

    • Treat cells with this compound or other compounds for the specified time.

  • ATP Standard Curve Preparation:

    • Prepare a series of ATP standards by serially diluting the ATP standard stock solution in the same buffer or medium as the samples.

  • Cell Lysis:

    • Remove the culture medium from the wells.

    • Add the ATP releasing reagent to each well to lyse the cells and release intracellular ATP.

    • Incubate for a short period (e.g., 5 minutes) at room temperature with gentle shaking.

  • Luminescence Reaction:

    • Prepare the ATP detection cocktail containing luciferase and D-luciferin according to the kit manufacturer's instructions.

    • Add the detection cocktail to each well containing the cell lysate and the ATP standards.

  • Luminescence Measurement:

    • Immediately measure the luminescence in a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Generate a standard curve from the ATP standards.

    • Calculate the ATP concentration in the experimental samples based on the standard curve.

Start Plate and Treat Cells Lyse Lyse Cells with Releasing Reagent Start->Lyse Standards Prepare ATP Standard Curve Add_Reagent Add Luciferase/ Luciferin Cocktail Standards->Add_Reagent Lyse->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Calculate Calculate ATP Concentration Measure->Calculate

Workflow for cellular ATP quantification.

References

CAS number and molecular structure of Sodium 2,4-dinitrophenolate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Sodium 2,4-dinitrophenolate (B1223059), a compound of significant interest in biochemical research.

Core Identification

Sodium 2,4-dinitrophenolate, also known as the sodium salt of 2,4-dinitrophenol (B41442) (DNP), is an organic compound with the CAS number 1011-73-0 .[1][2][3] It is chemically related to trinitrophenol (picric acid) and is utilized in biochemical studies of oxidative processes.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for laboratory handling, experimental design, and computational modeling.

PropertyValueSource
CAS Number 1011-73-0[1][2][3]
Molecular Formula C₆H₃N₂NaO₅[2][3]
Molecular Weight 206.09 g/mol [3]
IUPAC Name sodium;2,4-dinitrophenolate[1]
Synonyms 2,4-Dinitrophenol sodium salt, Sodium 2,4-dinitrophenoxide, Sodium DNP[3][4]
Appearance Light yellow to brown powder or crystals[4]
Solubility Soluble in DMSO[1]
InChI Key JMOHQJVXBQAVNW-UHFFFAOYSA-M[2]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])[O-].[Na+][1]

Molecular Structure

The molecular structure of this compound consists of a phenolate (B1203915) ring with two nitro groups at the 2 and 4 positions, and a sodium ion. The nitro groups are crucial to the compound's electronic properties.[1]

Caption: 2D molecular structure of this compound.

This initial guide provides the foundational chemical data for this compound. Further sections will delve into its biochemical activities, experimental protocols for its use, and its role in various signaling pathways.

References

A Comprehensive Technical Guide to the Solubility and Stability of Sodium 2,4-Dinitrophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of Sodium 2,4-dinitrophenolate (B1223059) (Na-2,4-DNP), a compound of significant interest in biochemical research. Historically used as a metabolic stimulant and weight-loss aid, its primary modern application in research stems from its function as a potent uncoupler of oxidative phosphorylation.[1][2][3] Understanding its behavior in various solvents and under different environmental conditions is critical for its safe handling, formulation, and application in experimental settings.

Physicochemical Properties

Sodium 2,4-dinitrophenolate is the sodium salt of 2,4-dinitrophenol (B41442) (2,4-DNP).[3] It is a yellow crystalline solid.[4] The development of the sodium salt was driven by the need for a more soluble form of DNP for various applications.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1011-73-0[1][2]
Molecular Formula C₆H₃N₂O₅Na[2][4]
Molecular Weight ~207.10 g/mol [1][2]
Appearance Yellow crystalline solid/powder[1][4]
Storage Dry, dark, 0-4°C (short term), -20°C (long term)[1][2]

Solubility Profile

The solubility of a compound is a fundamental property influencing its utility in research and development. Na-2,4-DNP exhibits varied solubility across different solvent classes.

Na-2,4-DNP is generally soluble in polar solvents, a characteristic enhanced by its salt form compared to its parent compound, 2,4-dinitrophenol.[1] Water is often the preferred solvent for creating aqueous solutions due to the high solubility of the sodium salt.[1]

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
Water Soluble[1][4]
Ethanol Soluble[4]
Dimethyl Sulfoxide (DMSO) Soluble[1]
Ether Soluble[4]
Benzene Soluble[4]
Acetone Slightly Soluble[4]
  • Solvent Polarity: As an ionic salt, Na-2,4-DNP dissolves best in polar solvents like water and short-chain alcohols, which can effectively solvate the sodium and phenolate (B1203915) ions.

  • Temperature: The solubility of Na-2,4-DNP, like most solid solutes, is expected to increase with temperature.[5] However, caution is advised when heating, given the compound's thermal instability (see Section 3.0).

  • pH: The solubility of the related compound 2,4-dinitrophenol is pH-dependent, acting as an indicator that is yellow in neutral or basic solutions and colorless at a pH below 2.6.[6] While the sodium salt is already ionized, the pH of the aqueous medium can still influence its overall stability and interactions.

Stability Profile

The stability of Na-2,4-DNP is a critical consideration for safety and experimental reproducibility. The presence of two nitro groups on the aromatic ring renders the molecule energetic and susceptible to degradation under certain conditions.

Table 3: Stability and Reactivity Hazards of this compound

ConditionObservationSafety PrecautionReference
Storage Stable for >3 years if stored properly (dry, dark, low temperature).Store in a cool, dark, dry place away from incompatible materials.[1]
Heat May explode upon heating.Avoid heating the solid material. Control reaction temperatures carefully (e.g., 25-40°C for synthesis).[1][7][8]
Shock/Friction May explosively decompose.Handle with care; avoid grinding or subjecting the dry material to shock.[8]
Alkaline Media Forms explosive salts with alkalis and ammonia.Avoid contact with strong bases.[7][8]
Dry State The parent compound, 2,4-DNP, is explosive with less than 15% water. The sodium salt is also classified as an explosive.Do not allow the material to dry out completely if wetted.[7][9][10]

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental design. The following sections outline standard methodologies.

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[11] It involves equilibrating an excess of the solid compound in a solvent over a set period.

Experimental Steps:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container (e.g., a screw-cap vial or flask). Triplicate samples are recommended.[11]

  • Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful decantation or filtration using a syringe filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.[11]

  • Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration using a validated technique such as UV-Vis Spectroscopy or HPLC.[11][12]

  • Calculation: Determine the solubility by correcting the measured concentration for the dilution factor.

G cluster_workflow Workflow: Shake-Flask Solubility Determination prep 1. Add excess Na-2,4-DNP to solvent in a sealed flask equil 2. Agitate at constant temperature (24-72h) prep->equil separate 3. Separate solid/liquid phases (Centrifugation/Filtration) equil->separate quant 4. Dilute and quantify supernatant (e.g., HPLC, UV-Vis) separate->quant calc 5. Calculate solubility from measured concentration quant->calc

Workflow for shake-flask solubility determination.

Stability studies are essential to define storage conditions and shelf-life. A typical approach involves subjecting the compound to various stress conditions and monitoring its purity over time.

Experimental Steps:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the solvent(s) of interest. Prepare solid aliquots as well.

  • Stress Conditions: Store the prepared samples under a matrix of conditions:

    • Temperature: Refrigerated (2-8°C), Room Temperature (25°C), Elevated (e.g., 40°C).

    • Light: Exposed to light (photostability chamber) vs. protected from light (dark).

    • Humidity: For solid samples, controlled humidity levels (e.g., 75% RH).

  • Time Points: At specified time intervals (e.g., T=0, 1 week, 1 month, 3 months), withdraw a sample from each condition.

  • Analysis: Analyze the samples for purity and the presence of degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the preferred method.[12] The peak area of the parent compound is compared to its initial value (T=0).

  • Evaluation: A significant decrease in the parent compound's concentration or the appearance of new peaks indicates degradation.

G cluster_workflow Workflow: Chemical Stability Study start Prepare solid and solution samples of Na-2,4-DNP stress Store samples under various stress conditions (T, light, pH) start->stress timepoint Withdraw samples at defined time points stress->timepoint analyze Analyze purity by HPLC (Assay and Impurities) timepoint->analyze evaluate Evaluate degradation rate and identify degradants analyze->evaluate

General workflow for a chemical stability study.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biochemical role of Na-2,4-DNP is as a protonophore, which uncouples oxidative phosphorylation.[1][3] In cellular respiration, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This gradient drives ATP synthesis as protons flow back into the matrix through ATP synthase. Na-2,4-DNP disrupts this process by transporting protons across the inner mitochondrial membrane, dissipating the gradient.[3] This uncouples electron transport from ATP synthesis, causing the cell to increase its metabolic rate to compensate, releasing energy as heat instead of capturing it in ATP.[3][8]

G cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ATP ATP ADP ADP + Pi ATPSynth ATP Synthase ADP->ATPSynth H1 H1->ATPSynth H⁺ Flow DNP Na-2,4-DNP H1->DNP H2 H2->ATPSynth H⁺ Flow H2->DNP H3 H3->ATPSynth H⁺ Flow H3->DNP H_label High [H⁺] ETC Electron Transport Chain ETC->H1 H⁺ Pump ETC->H2 H⁺ Pump ETC->H3 H⁺ Pump ATPSynth->ATP DNP->ADP H⁺ Leak (Heat Loss)

References

Spectroscopic Analysis of Sodium 2,4-dinitrophenolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic analysis of sodium 2,4-dinitrophenolate (B1223059), a compound of interest in various research and development fields. The guide covers the principles and expected outcomes of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Sodium 2,4-dinitrophenolate is an organic salt derived from 2,4-dinitrophenol (B41442). Spectroscopic analysis is crucial for its characterization, providing definitive information on its electronic structure, functional groups, and molecular framework. This guide details the methodologies for these analyses and the interpretation of the resulting spectral data.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions within the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent, such as water or ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to serve as a baseline.

  • Sample Measurement: The absorbance of the sample solution is recorded over a wavelength range of 200-800 nm.

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: As this compound is a solid, the KBr pellet method is commonly employed. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Background Measurement: A spectrum of a pure KBr pellet is recorded as the background.

  • Sample Measurement: The IR spectrum of the sample pellet is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands corresponding to specific functional groups are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C).

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer is used.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded to identify the number and chemical environment of the carbon atoms.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm), signal integrations, and spin-spin coupling constants (J) are analyzed to deduce the structure of the molecule.

Spectroscopic Data and Interpretation

The following sections present the expected spectroscopic data for this compound. It is important to note that the formation of the phenolate (B1203915) ion from 2,4-dinitrophenol leads to significant changes in the electronic and vibrational properties of the molecule, which are reflected in their respective spectra.

UV-Vis Spectroscopy

The UV-Vis spectrum of the 2,4-dinitrophenolate ion shows a significant red shift (bathochromic shift) compared to 2,4-dinitrophenol. This is due to the increased electron-donating ability of the phenoxide oxygen, which enhances the conjugation with the nitro groups on the aromatic ring.

CompoundSolventλmax (nm)Molar Absorptivity (ε)
2,4-DinitrophenolEthanol~360~15,000
This compoundWater~400Not available

Note: The exact λmax and molar absorptivity for this compound can vary slightly depending on the solvent and pH.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic bands for the aromatic ring and the nitro groups. The most notable difference from the spectrum of 2,4-dinitrophenol is the absence of the broad O-H stretching band.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
Asymmetric NO₂ stretch1550 - 1500Strong
Symmetric NO₂ stretch1350 - 1300Strong
Aromatic C=C stretch1600 - 1450Medium-Strong
C-O stretch (phenoxide)1300 - 1200Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will show signals corresponding to the aromatic protons and carbons. The deprotonation of the hydroxyl group to form the phenoxide will cause an upfield shift (lower ppm) of the signals for the aromatic protons and carbons due to increased electron density on the ring.

¹H NMR (DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.6d~2.51H
H-5~8.2dd~9.0, 2.51H
H-6~7.0d~9.01H

¹³C NMR (DMSO-d₆):

CarbonChemical Shift (δ, ppm)
C-1 (C-O)~165
C-2 (C-NO₂)~138
C-3~128
C-4 (C-NO₂)~140
C-5~122
C-6~118

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_UV Dissolve in Solvent Sample->Prep_UV Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis IR FTIR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy Prep_NMR->NMR UV_Data Absorbance Spectrum (λmax) UV_Vis->UV_Data IR_Data Transmittance Spectrum (Functional Groups) IR->IR_Data NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data Interpretation Structural Elucidation & Characterization UV_Data->Interpretation IR_Data->Interpretation NMR_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of UV-Vis, IR, and NMR provide a powerful and comprehensive approach for the characterization of this compound. By following the detailed experimental protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structural features of this compound, which is essential for its application in various scientific and industrial domains.

Navigating the Risks: A Technical Guide to the Safe Handling of Sodium 2,4-Dinitrophenolate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the handling of Sodium 2,4-dinitrophenolate (B1223059) in a laboratory environment. Due to its high acute toxicity and potential explosive properties, stringent adherence to safety protocols is paramount. This document outlines the toxicological profile, recommended handling procedures, personal protective equipment, emergency response, and disposal of this hazardous chemical.

Toxicological Profile

Sodium 2,4-dinitrophenolate is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[1] The toxicity of the sodium salt is expected to be comparable to its parent compound, 2,4-dinitrophenol (B41442) (DNP), which is a well-documented cellular metabolic poison.[2]

The primary mechanism of toxicity for DNP and its salts is the uncoupling of oxidative phosphorylation in the mitochondria.[3][4] This disruption of the proton gradient across the inner mitochondrial membrane leads to a rapid depletion of ATP, with the energy being dissipated as heat.[3][4] This cellular energy crisis results in a cascade of systemic effects.

Acute Toxicity

Exposure to this compound can lead to a rapid onset of symptoms, which can be fatal. The classic symptom complex includes hyperthermia, tachycardia (rapid heart rate), diaphoresis (profuse sweating), and tachypnoea (rapid breathing).[5]

Quantitative Toxicity Data for 2,4-Dinitrophenol (as a surrogate)

Route of ExposureSpeciesLD50 ValueReference
OralRat (male weanling)71 mg/kg[5]
IntraperitonealRat28.5 - 35 mg/kg[5]

Note: Specific LD50 values for this compound were not available in the reviewed literature. The data for 2,4-dinitrophenol should be considered indicative of high toxicity.

Health Effects

The signs and symptoms of exposure can progress rapidly and affect multiple organ systems.

SystemEffects
Metabolic Increased basal metabolic rate, hyperthermia, thirst, and weight loss.[2]
Cardiovascular Tachycardia, palpitations, and in severe cases, cardiovascular collapse.[5]
Neurological Headache, dizziness, restlessness, confusion, and in severe cases, seizures and coma.[6]
Dermal Skin irritation, yellow staining of the skin, and rashes.[6]
Ocular Can cause cataracts with chronic exposure.[6]

Explosive Hazard

This compound is an explosive, particularly when dry.[1][7] It is sensitive to heat, shock, and friction.[2][6] Therefore, it must be handled with extreme caution and always be kept wetted to reduce the risk of detonation.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemicals.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, female rats are used.[8]

  • Dosing: A stepwise procedure is used, starting with a dose expected to cause some mortality. Three animals are used per step.

  • Administration: The substance is administered orally by gavage.[9]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[8]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[11][12]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[13]

  • Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for 4 hours.[11][13]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended to 14 days to assess the reversibility of the effects.[11][13]

  • Scoring: Skin reactions are graded according to a standardized scoring system.

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[13]

Safe Handling and Storage

A strict protocol for handling and storage is mandatory to minimize the risk of exposure and accidental detonation.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14][15]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this substance.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[6][16]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. An apron or additional protective clothing may be necessary for larger quantities.[16]
Respiratory Protection A respirator may be required for certain operations. Consult your institution's environmental health and safety department.
Storage
  • Store in a cool, dry, well-ventilated, and locked area away from heat, sources of ignition, and incompatible materials (e.g., strong oxidizing agents, bases).[2]

  • The compound must be kept wetted with at least 15% water to maintain stability and prevent explosion.[2][7]

  • Store in the original, tightly sealed container.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill and Decontamination
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully collect the material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

A common decontamination solution for dinitrophenol-related compounds is a 10% bleach solution followed by a rinse with water.[17] However, always consult your institution's specific guidelines.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Ensure that the waste is properly labeled and stored in a designated hazardous waste accumulation area.

Visualized Workflows and Pathways

Signaling Pathway of Mitochondrial Uncoupling by DNP

G cluster_0 Normal Oxidative Phosphorylation cluster_1 DNP-Mediated Uncoupling DNP 2,4-Dinitrophenol (DNP) (lipophilic weak acid) IMM Inner Mitochondrial Membrane DNP->IMM Diffuses across H_IMS H+ DNP->H_IMS Picks up H+ Matrix Mitochondrial Matrix (High pH) Heat Heat Dissipation Matrix->Heat Energy released as DNP_neg DNP- (Anionic) Matrix->DNP_neg IMS Intermembrane Space (Low pH, High [H+]) ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump H_pump->H_IMS Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates H_Matrix H+ H_IMS->ATP_Synthase Proton Motive Force DNP_H DNP-H (Protonated) H_IMS->DNP_H DNP_H->IMM Diffuses across DNP_H->Matrix Releases H+ DNP_neg->IMM Diffuses back DNP_neg->IMS

Caption: Mitochondrial uncoupling by 2,4-dinitrophenol (DNP).

Experimental Workflow for Acute Dermal Irritation (OECD 404)

G start Start prep Animal Preparation (Albino Rabbit, Shaved Skin) start->prep apply Apply 0.5g of Sodium 2,4-dinitrophenolate to 6cm² skin prep->apply patch Cover with Semi-Occlusive Patch for 4 Hours apply->patch remove Remove Patch and Clean the Area patch->remove observe Observe for Erythema and Edema (1, 24, 48, 72 hours) remove->observe score Score Skin Reactions observe->score reversible Assess Reversibility (up to 14 days) score->reversible classify Classify as Irritant/ Corrosive or Non-Irritant reversible->classify end End classify->end

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Logical Relationship for Emergency Spill Response

G spill Spill of Sodium 2,4-dinitrophenolate Occurs assess Assess Spill Size and Immediate Danger spill->assess small_spill Small Spill assess->small_spill large_spill Large or Dangerous Spill assess->large_spill evacuate_area Evacuate Immediate Area small_spill->evacuate_area Yes evacuate_lab Evacuate Laboratory large_spill->evacuate_lab Yes ppe Don Appropriate PPE evacuate_area->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste into Sealed Hazardous Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End dispose->end alert Alert Others and Activate Alarm evacuate_lab->alert contact_ehs Contact Institutional Emergency Response/EHS alert->contact_ehs contact_ehs->end

Caption: Logical workflow for responding to a chemical spill.

References

The Chemical Interplay of 2,4-Dinitrophenol and Its Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical relationship between the metabolic modulator 2,4-dinitrophenol (B41442) (DNP) and its corresponding salt, Sodium 2,4-dinitrophenolate (B1223059). This document details their chemical and physical properties, methods of synthesis, and analytical characterization. Furthermore, it elucidates the well-established mechanism of action of DNP as an uncoupler of mitochondrial oxidative phosphorylation.

Core Chemical Relationship: An Acid-Base Conjugate Pair

2,4-dinitrophenol is a weak acid, and its chemical relationship with Sodium 2,4-dinitrophenolate is that of a conjugate acid-base pair. The phenolic hydroxyl group of DNP can donate a proton (H⁺) to a base, forming the 2,4-dinitrophenolate anion. In the presence of sodium hydroxide (B78521) (NaOH), this acid-base neutralization reaction yields this compound and water.

The equilibrium between the acidic and basic forms is dictated by the pKa of 2,4-dinitrophenol, which is approximately 4.09.[1] This indicates that in solutions with a pH below 4.09, the protonated, less soluble 2,4-dinitrophenol form will predominate. Conversely, in solutions with a pH above 4.09, the deprotonated, more water-soluble this compound form will be the major species. This pH-dependent solubility is a critical factor in both its biological activity and its preparation and handling in experimental settings.

Figure 1: Acid-Base Relationship of DNP and its Sodium Salt.

Quantitative Data Summary

The following tables summarize the key quantitative properties of 2,4-dinitrophenol and this compound.

Table 1: Physicochemical Properties

Property2,4-DinitrophenolThis compound
Molecular Formula C₆H₄N₂O₅C₆H₃N₂NaO₅
Molecular Weight 184.11 g/mol [2]206.09 g/mol
Appearance Yellow crystalline solid[2][3]Yellowish solid[4]
Melting Point 115.5 °C[1]Not applicable (decomposes)
pKa 4.09[1]Not applicable
Solubility in Water 2,790 mg/L at 20 °C[1]Highly soluble
Solubility in Organic Solvents Soluble in ethanol, ether, benzene[2]Soluble in DMSO

Table 2: Spectroscopic Data

Spectroscopic Data2,4-DinitrophenolThis compound
UV-Vis (λmax) ~260 nm and ~360 nm (pH dependent)~400 nm
¹H NMR (DMSO-d₆) δ (ppm) 11.1 (s, 1H, OH), 8.68 (d, 1H, H-3), 8.32 (dd, 1H, H-5), 7.42 (d, 1H, H-6)Data not readily available
¹³C NMR (DMSO-d₆) δ (ppm) 155.5, 140.2, 137.9, 129.8, 122.5, 120.4Data not readily available

Experimental Protocols

Synthesis of 2,4-Dinitrophenol from 2,4-Dinitrochlorobenzene

This protocol describes the alkaline hydrolysis of 2,4-dinitrochlorobenzene to produce 2,4-dinitrophenol.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

  • Reaction flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a reaction flask, dissolve a specific amount of sodium hydroxide or sodium carbonate in distilled water.

  • Add 2,4-dinitrochlorobenzene to the alkaline solution.

  • Heat the mixture to reflux (approximately 95-104°C) with continuous stirring. The reaction progress can be monitored by the disappearance of the oily 2,4-dinitrochlorobenzene layer.[5]

  • After the reaction is complete (typically several hours), cool the solution to room temperature. This solution now contains this compound.

  • Slowly acidify the cooled solution with hydrochloric acid to a pH of approximately 1. This will protonate the phenolate, causing the less soluble 2,4-dinitrophenol to precipitate as yellow crystals.[5]

  • Collect the precipitated 2,4-dinitrophenol by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold distilled water to remove any remaining salts.

  • For further purification, the crude 2,4-dinitrophenol can be recrystallized from ethanol.

SynthesisWorkflow_DNP start Start step1 Dissolve NaOH in Water start->step1 step2 Add 2,4-Dinitrochlorobenzene step1->step2 step3 Reflux at 95-104°C step2->step3 step4 Cool to Room Temperature step3->step4 step5 Acidify with HCl to pH 1 step4->step5 step6 Filter Precipitate step5->step6 step7 Wash with Cold Water step6->step7 step8 Recrystallize from Ethanol step7->step8 end Pure 2,4-Dinitrophenol step8->end OxidativePhosphorylationUncoupling cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix (Low [H⁺]) cluster_intermembrane Intermembrane Space (High [H⁺]) ATP_Synthase_Matrix ATP Synthase ATP ATP ATP_Synthase_Matrix->ATP ADP_P ADP + Pi ADP_P->ATP_Synthase_Matrix DNP_H DNP-H DNP_ion_matrix DNP⁻ DNP_H->DNP_ion_matrix Diffusion across membrane H_ion_matrix H⁺ DNP_ion_matrix->H_ion_matrix Deprotonation DNP_ion_intermembrane DNP⁻ DNP_ion_matrix->DNP_ion_intermembrane Returns to Intermembrane Space ETC Electron Transport Chain H_ion_matrix->ETC Gradient Dissipated H_ion_intermembrane H⁺ ETC->H_ion_intermembrane Pumps H⁺ H_ion_intermembrane->ATP_Synthase_Matrix Proton Motive Force DNP_ion_intermembrane->DNP_H Protonation

References

Methodological & Application

Application Notes and Protocols: Inducing Mitochondrial Uncoupling in Cultured Cells with Sodium 2,4-dinitrophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,4-dinitrophenolate (B1223059) (DNP) is a well-characterized chemical uncoupler of oxidative phosphorylation in mitochondria.[1][2][3] As a protonophore, DNP transports protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP.[4] This uncoupling of electron transport from ATP synthesis leads to a decrease in ATP production, an increase in oxygen consumption, and the release of energy as heat.[3][5][6]

At subtoxic concentrations, DNP is a valuable tool for studying cellular bioenergetics, metabolic pathways, and stress responses.[1][7] Mild mitochondrial uncoupling induced by DNP has been shown to modulate various signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK), and the regulation of mTOR and CREB pathways.[8][9][10][11] It has also been investigated for its potential neuroprotective effects.[1][10][11][12]

These application notes provide detailed protocols for using sodium 2,4-dinitrophenolate to induce mitochondrial uncoupling in cultured cells, along with methods to assess the downstream cellular effects.

Data Presentation

The following tables summarize quantitative data from studies utilizing DNP to induce mitochondrial uncoupling in various cell lines.

Table 1: Effects of DNP on Cellular Signaling

Cell LineDNP ConcentrationTreatment DurationTargetEffectReference
Rat Adult Cardiomyocytes0.1 mMNot SpecifiedAMPK Phosphorylation2.2-fold increase[8][9]
Rat Adult Cardiomyocytes0.1 mMNot Specifiedp38 MAPK Phosphorylation9-fold increase[8][9]
Rat Adult CardiomyocytesNot SpecifiedNot SpecifiedAcetyl-CoA Carboxylase (ACC) PhosphorylationIncreased (downstream of AMPK)[8]

Table 2: Effects of DNP on Cellular Metabolism

Cell LineDNP ConcentrationTreatment DurationParameterEffectReference
Rat Adult Cardiomyocytes0.1 mMNot SpecifiedGlucose Uptake2.3-fold increase[8]
L6 Skeletal Muscle CellsNot SpecifiedAcuteGlucose Transport~2-fold increase[13]
HepG2 Cells10 and 50 µM3 daysCellular Oxygen ConsumptionIncreased[14]
HepG2 Cells10 and 50 µM3 daysCytochrome c Oxidase ActivityIncreased[14]
L6 Myoblasts50 µM24 hoursATP Production (in presence of ADP)Decreased[5]
Rat Hippocampal Neurons200 and 500 µMNot SpecifiedOxygen ConsumptionSignificantly increased[15]

Table 3: Effects of DNP on Mitochondrial Parameters

Cell Line/SystemDNP ConcentrationParameterEffectReference
Cerebral Cortical Neurons10 - 40 µMMitochondrial Membrane PotentialReduced[10]
Isolated Rat Liver Mitochondria10 - 50 µMMitochondrial Membrane PotentialConcentration-dependent decrease[16]
Cerebral Cortical Neurons20 µMLipid PeroxidationReduced[10]

Experimental Protocols

Protocol 1: Induction of Mitochondrial Uncoupling with DNP

This protocol describes the general procedure for treating cultured cells with DNP to induce mitochondrial uncoupling.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (DNP) stock solution (e.g., 100 mM in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in tissue culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of DNP Working Solution: Prepare a fresh working solution of DNP by diluting the stock solution in complete cell culture medium to the desired final concentration. A typical starting range for inducing mild uncoupling is 10-100 µM.[10][14] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals, as high concentrations can be toxic.[1][2]

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Replace the medium with the DNP-containing medium. For control wells, use medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve DNP.

  • Incubation: Incubate the cells for the desired period. The incubation time can range from minutes for acute effects on signaling to several hours or days for changes in gene expression and metabolic adaptation.[13][14]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream assays as described in the subsequent protocols.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

A common method to confirm mitochondrial uncoupling is to measure the decrease in mitochondrial membrane potential. The fluorescent dye JC-1 is often used for this purpose. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.

Materials:

  • DNP-treated and control cells (from Protocol 1)

  • JC-1 staining solution (e.g., 5 µg/mL in culture medium)

  • Fluorescence microscope or plate reader

Procedure:

  • Staining: Remove the DNP-containing medium and wash the cells with PBS. Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells twice with PBS or culture medium.

  • Imaging/Measurement: Immediately visualize the cells under a fluorescence microscope using filters for red (aggregates) and green (monomers) fluorescence. Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in DNP-treated cells compared to control cells indicates a reduction in mitochondrial membrane potential.

Protocol 3: Measurement of Cellular Oxygen Consumption Rate (OCR)

Mitochondrial uncoupling leads to an increase in the rate of oxygen consumption as the electron transport chain attempts to maintain the proton gradient. OCR can be measured using specialized instruments like the Seahorse XF Analyzer or a Clark-type electrode.

Materials:

  • DNP-treated and control cells (from Protocol 1)

  • Seahorse XF Analyzer or other OCR measurement system

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure (using Seahorse XF Analyzer):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat cells with DNP as described in Protocol 1. Alternatively, DNP can be injected during the Seahorse assay.

  • Assay Preparation: A day prior to the assay, hydrate (B1144303) the sensor cartridge. On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • OCR Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and follow the manufacturer's instructions to measure the basal OCR. To determine the maximal respiration, an uncoupler like FCCP or DNP is typically injected.[17]

  • Analysis: Analyze the OCR data according to the instrument's software. An increase in OCR in DNP-treated cells is indicative of mitochondrial uncoupling.

Protocol 4: Measurement of Cellular ATP Levels

A direct consequence of mitochondrial uncoupling is a decrease in ATP synthesis. Cellular ATP levels can be quantified using luciferin (B1168401)/luciferase-based assays.

Materials:

  • DNP-treated and control cells (from Protocol 1)

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Lysis: After DNP treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release cellular ATP.

  • Assay Reaction: Add the luciferase reagent to the cell lysate. The luciferase will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: The amount of light produced is proportional to the ATP concentration. Compare the luminescence signals from DNP-treated cells to control cells to determine the relative change in ATP levels. A decrease in ATP is expected with DNP treatment.[5][18]

Mandatory Visualizations

G cluster_0 Experimental Workflow for DNP Treatment and Analysis cluster_1 Assessment Methods cluster_2 Downstream Analyses A Seed Cultured Cells B Treat with this compound (DNP) A->B C Incubate for a Defined Period B->C D Assess Mitochondrial Uncoupling C->D E Analyze Downstream Cellular Effects C->E MMP Mitochondrial Membrane Potential (ΔΨm) Assay D->MMP OCR Oxygen Consumption Rate (OCR) Measurement D->OCR ATP Cellular ATP Level Measurement D->ATP SP Signaling Pathway Analysis (e.g., Western Blot) E->SP GE Gene Expression Analysis (e.g., qPCR) E->GE CM Cellular Metabolism Assays (e.g., Glucose Uptake) E->CM

Caption: Workflow for DNP Treatment and Cellular Analysis.

G DNP This compound (DNP) Mito Mitochondrial Inner Membrane DNP->Mito transports H+ mTOR mTOR Pathway DNP->mTOR suppresses CREB CREB Pathway DNP->CREB upregulates ROS Reactive Oxygen Species (ROS) Modulation DNP->ROS can decrease H_gradient Proton Gradient Dissipation Mito->H_gradient ATP_synthase ATP Synthase H_gradient->ATP_synthase uncouples from ETC Electron Transport Chain (ETC) H_gradient->ETC stimulates ATP_production ↓ ATP Production ATP_synthase->ATP_production AMPK AMPK ATP_production->AMPK activates O2_consumption ↑ Oxygen Consumption ETC->O2_consumption p38 p38 MAPK AMPK->p38 activates Glucose_uptake ↑ Glucose Uptake AMPK->Glucose_uptake p38->Glucose_uptake

Caption: DNP-Induced Signaling Pathways.

References

Application Notes and Protocols: Standard Operating Procedure for Preparing Sodium 2,4-dinitrophenolate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,4-dinitrophenolate (B1223059) is the sodium salt of 2,4-dinitrophenol (B41442) (DNP), a well-documented uncoupling agent of oxidative phosphorylation. In cellular respiration, DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required for ATP synthesis. This disruption of energy production makes it a valuable tool in metabolic research and a compound of interest in various therapeutic areas. This document provides a detailed standard operating procedure for the safe handling and preparation of Sodium 2,4-dinitrophenolate stock solutions for research applications.

Safety Precautions and Handling

This compound and its precursor, 2,4-dinitrophenol, are hazardous materials that require strict safety protocols.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Double-gloving with nitrile gloves is required. Change gloves immediately upon contact with the compound.

  • Body Protection: A lab coat, long pants, and closed-toe shoes must be worn.

2.2 Engineering Controls

  • All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

2.3 Hazard Summary

  • Explosive Hazard: 2,4-dinitrophenol and its salts are explosive when dry and can be sensitive to heat, shock, or friction.[1] It is often supplied moistened with water to reduce the explosion risk.

  • Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin.[2]

  • Health Effects: Short-term exposure may cause nausea, vomiting, sweating, dizziness, and headache. Long-term exposure can lead to weight loss, cataracts, and effects on the central nervous system, blood, and cardiovascular system.[1]

2.4 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₆H₃N₂NaO₅[3]
Molecular Weight 206.09 g/mol [3]
Appearance Solid powder[3]
Solubility in Water While specific quantitative data is not readily available, it is described as having high solubility.[4]
Solubility in DMSO Soluble[3]
Storage (Solid) Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[3]
Storage (Stock Solution) 0 - 4°C for short term (days to weeks), or -20°C for long term (months).[3]

Experimental Protocols

4.1 Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is designed for the preparation of a stock solution for use in cell culture and other in vitro assays.

4.1.1 Materials

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

4.1.2 Procedure

  • Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 2.06 mg of this compound (Molecular Weight: 206.09 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 2.06 mg of powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Storage: Store the stock solution in aliquots in sterile, amber microcentrifuge tubes at -20°C for long-term storage. For short-term storage, 0 - 4°C is suitable.

4.2 Preparation of Working Solutions for Cell Culture

4.2.1 Materials

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes and pipette tips

4.2.2 Procedure

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µM Working Solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

    • Alternatively, for direct addition to a larger volume, add 1 µL of the 10 mM stock solution for every 1 mL of cell culture medium in your experiment.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Visualizations

5.1 Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation start Start equilibrate Equilibrate Reagents to Room Temperature start->equilibrate weigh Weigh this compound in Fume Hood equilibrate->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve inspect Visually Inspect for Particulates dissolve->inspect inspect->dissolve Particulates Present aliquot Aliquot into Amber Tubes inspect->aliquot Clear store Store at -20°C aliquot->store end End store->end cluster_mito Mitochondrion cluster_etc Electron Transport Chain cluster_atp ATP Synthesis cluster_dnp DNP Action Intermembrane Space Intermembrane Space H+_gradient High H+ Concentration H+_flow H+ Intermembrane Space->H+_flow DNP This compound Intermembrane Space->DNP Binds H+ Inner Mitochondrial Membrane Inner Mitochondrial Membrane Mitochondrial Matrix Mitochondrial Matrix Complex I Complex I Complex III Complex III Complex I->Complex III H+_pump H+ Complex I->H+_pump Pumps H+ Complex IV Complex IV Complex III->Complex IV H+_pump->Intermembrane Space ATP Synthase ATP Synthase ADP + Pi ADP + Pi ATP Synthase->DNP Bypasses ATP ATP ADP + Pi->ATP H+_flow->ATP Synthase DNP->Mitochondrial Matrix Transports H+ H+_leak H+

References

Application of Sodium 2,4-dinitrophenolate in plant physiology to study metabolic stress.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,4-dinitrophenolate (B1223059) (DNP) is a well-characterized chemical compound that functions as an uncoupling agent in cellular respiration.[1][2][3][4] In plant physiology, it serves as a valuable tool to induce and study metabolic stress by disrupting the mitochondrial proton gradient, thereby inhibiting ATP synthesis.[1][3][4] This disruption of energy production mimics various stress conditions and allows for the investigation of plant responses to metabolic dysfunction, oxidative stress, and the associated signaling pathways. These application notes provide an overview of the use of Sodium 2,4-dinitrophenolate in plant research, along with detailed protocols for key experiments.

Mechanism of Action

This compound is a lipophilic weak acid that readily diffuses across the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, it becomes protonated. The protonated, neutral form of DNP can then diffuse back across the inner membrane into the mitochondrial matrix. In the alkaline environment of the matrix, it releases the proton, effectively short-circuiting the proton motive force that is normally used by ATP synthase to produce ATP.[2][3][4] This uncoupling of electron transport from oxidative phosphorylation leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat.[2][5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various physiological and biochemical parameters in plants, as reported in scientific literature.

Table 1: Effects of this compound on Plant Growth Parameters

Plant SpeciesDNP ConcentrationTreatment DurationObserved EffectReference
Salix matsudana13.09 mg·L⁻¹-50% reduction in total biomass[6]
Zea mays1250 g/ha25 days after sowingIncreased plant height, number of leaves, and dry-matter[7][8]
Triticum aestivum5-50 g/ha-No significant effect on grain and straw yield[9]

Table 2: Effects of this compound on Photosynthesis and Chlorophyll (B73375) Content

Plant SpeciesDNP ConcentrationTreatment DurationObserved EffectReference
Salix babylonica≥ 5 mg·L⁻¹-Downward trend in chlorophyll content and net photosynthetic rate[10]
Zea mays1250 g/ha60 days after sowingIncreased chlorophyll content and leaf area index[7][8]
Ponds (phytoplankton)High tannin concentration (from red maple and Chinese tallow (B1178427) leaves)-Lower chlorophyll a concentrations[11]

Table 3: Effects of this compound on Antioxidant Enzyme Activity

| Plant Species | DNP Concentration | Treatment Duration | Enzyme | Observed Effect | Reference | |---|---|---|---|---| | Salix matsudana | Not specified | 5 and 10 days | SOD, POD, CAT | Significantly increased activities |[6] | | Vigna radiata | Not specified (in combination with lead and salt stress) | - | SOD, APX, GPX, GR | Substantially increased activities |[12] | | Quinoa | 20 mg/L Selenium (induces oxidative stress) | 30 days | SOD, CAT, POD, APX, GR | Maximum activity increase of 9.0%, 13.2%, 20.7%, 22.3%, and 23.2% respectively |[13] |

Experimental Protocols

Protocol 1: Induction of Metabolic Stress in Plant Seedlings using this compound

Objective: To induce a controlled metabolic stress in plant seedlings for subsequent physiological and molecular analysis.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, Oryza sativa, Salix matsudana)

  • This compound (DNP) stock solution (e.g., 10 mM in DMSO or ethanol)

  • Hydroponic culture system or sterile agar (B569324) plates

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Plant Material Preparation: Grow seedlings under optimal conditions until they reach the desired developmental stage (e.g., 2-3 true leaves). For hydroponic systems, transfer seedlings to fresh nutrient solution 24 hours before treatment. For agar plates, use a sterile technique to transfer seedlings.

  • DNP Treatment:

    • Hydroponics: Add the DNP stock solution to the hydroponic nutrient solution to achieve the desired final concentration (e.g., 10 µM to 100 µM). Include a solvent control (e.g., DMSO or ethanol (B145695) at the same final concentration as the DNP treatment).

    • Agar Plates: Prepare agar medium containing the desired final concentration of DNP. Ensure the solvent concentration is consistent across control and treatment plates.

  • Incubation: Place the treated plants back into the growth chamber and incubate for the desired duration (e.g., 6, 12, 24, 48 hours). The duration will depend on the specific research question and the plant species.

  • Harvesting and Analysis: At the end of the treatment period, harvest the plant material (roots, shoots, or whole seedlings) and immediately freeze in liquid nitrogen for subsequent analysis (e.g., RNA extraction, protein extraction, metabolite analysis) or proceed with physiological measurements.

Protocol 2: Measurement of Mitochondrial Respiration using a Clark-Type Oxygen Electrode

Objective: To determine the effect of DNP on the oxygen consumption rate of isolated plant mitochondria.

Materials:

  • Isolated plant mitochondria (refer to established protocols for isolation)

  • Clark-type oxygen electrode system

  • Respiration buffer (e.g., 300 mM sucrose, 10 mM TES-KOH pH 7.5, 5 mM KH₂PO₄, 2 mM MgSO₄, 0.1% (w/v) BSA)

  • Substrates (e.g., 10 mM succinate, 10 mM malate (B86768) + 10 mM glutamate)

  • ADP (100 mM stock)

  • This compound (DNP) stock solution

  • Inhibitors (e.g., oligomycin, KCN)

Procedure:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Assay Setup: Add 1 ml of respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 50-100 µg of protein) to the chamber and record the basal rate of oxygen consumption.

  • Substrate Addition: Add the respiratory substrate (e.g., succinate) to initiate electron transport and measure the State 2 respiration rate.

  • ADP Addition: Add a limiting amount of ADP (e.g., 100 nmol) to stimulate ATP synthesis and measure the State 3 respiration rate.

  • DNP Titration: After the ADP is phosphorylated (return to State 4 respiration), add small aliquots of DNP stock solution to the chamber and observe the stimulation of oxygen consumption. Titrate with DNP until the maximum uncoupled respiration rate is achieved.

  • Inhibitor Addition: Add an inhibitor of the electron transport chain (e.g., KCN) to confirm that the observed oxygen consumption is mitochondrial.

Protocol 3: Determination of Reactive Oxygen Species (ROS) using Nitroblue Tetrazolium (NBT) Staining

Objective: To visualize the in-situ accumulation of superoxide (B77818) radicals in plant tissues treated with DNP.

Materials:

  • DNP-treated and control plant leaves

  • 10 mM potassium phosphate (B84403) buffer (pH 7.8)

  • 0.1% (w/v) Nitroblue Tetrazolium (NBT) in 10 mM potassium phosphate buffer

  • Ethanol (95%)

Procedure:

  • Infiltration: Detach leaves from DNP-treated and control plants and infiltrate them with the NBT solution under a gentle vacuum for 10-15 minutes.

  • Incubation: Incubate the infiltrated leaves in the dark at room temperature for 1-2 hours.

  • Destaining: Transfer the leaves to boiling 95% ethanol for 5-10 minutes to remove chlorophyll. The formation of a dark blue formazan (B1609692) precipitate indicates the presence of superoxide.

  • Visualization: After destaining, the leaves will be bleached white, and the blue spots will be clearly visible. Photograph the leaves for documentation and analysis. The intensity of the blue color can be quantified using image analysis software.

Visualization of Signaling Pathways and Workflows

DNP-Induced Metabolic Stress Signaling Pathway

DNP_Stress_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol_Nucleus Cytosol & Nucleus DNP This compound ProtonGradient Proton Gradient Dissipation DNP->ProtonGradient ATP_Synthase ATP Synthase Inhibition ProtonGradient->ATP_Synthase ETC Electron Transport Chain (ETC) (Increased e- leakage) ProtonGradient->ETC ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Retrograde_Signal Mitochondrial Retrograde Signaling ATP_Depletion->Retrograde_Signal Signal Growth_Inhibition Growth Inhibition ATP_Depletion->Growth_Inhibition ROS Reactive Oxygen Species (ROS) (Superoxide, H₂O₂) ETC->ROS ROS->Retrograde_Signal Signal Hormone_Signaling Hormone Signaling (e.g., Salicylic Acid, ABA) ROS->Hormone_Signaling ANAC017 ANAC017 Activation Retrograde_Signal->ANAC017 Stress_Genes Stress-Responsive Gene Expression (e.g., AOX, Antioxidant Enzymes) ANAC017->Stress_Genes Antioxidant_Response Antioxidant Response Stress_Genes->Antioxidant_Response Hormone_Signaling->Stress_Genes

Caption: DNP-induced metabolic stress signaling cascade in plants.

Experimental Workflow for Studying DNP-Induced Metabolic Stress

Experimental_Workflow cluster_Preparation Experiment Preparation cluster_Treatment Treatment Phase cluster_Analysis Analysis Plant_Growth Plant Growth (Controlled Environment) Treatment DNP Application (Hydroponics/Agar) Plant_Growth->Treatment Control Control Treatment (Solvent only) Plant_Growth->Control DNP_Solution Prepare DNP Stock and Working Solutions DNP_Solution->Treatment Incubation Incubation (Time-course) Treatment->Incubation Control->Incubation Harvesting Harvest Plant Material Incubation->Harvesting Physiological Physiological Measurements (Growth, Photosynthesis) Harvesting->Physiological Biochemical Biochemical Assays (ROS, ATP, Enzymes) Harvesting->Biochemical Molecular Molecular Analysis (Gene Expression) Harvesting->Molecular Data_Analysis Data Analysis and Interpretation Physiological->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis

Caption: General workflow for investigating DNP effects on plants.

Logical Relationship of DNP's Effects on Plant Metabolism

DNP_Effects_Logic cluster_Primary_Effect Primary Effect cluster_Secondary_Effects Secondary Effects cluster_Tertiary_Responses Plant Responses DNP This compound (Uncoupler) Mitochondrial_Dysfunction Mitochondrial Dysfunction DNP->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Stress_Signaling Activation of Stress Signaling Pathways ATP_Depletion->Stress_Signaling Growth_Alteration Altered Growth and Development ATP_Depletion->Growth_Alteration ROS_Production->Stress_Signaling Stress_Signaling->Growth_Alteration Photosynthesis_Impact Impact on Photosynthesis Stress_Signaling->Photosynthesis_Impact

Caption: Logical flow of DNP's impact on plant metabolism.

References

Application Notes and Protocols: The Role of Sodium 2,4-dinitrophenolate in Toxicology Studies of Environmental Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,4-dinitrophenolate (B1223059) (SDNP), the sodium salt of 2,4-dinitrophenol (B41442) (DNP), is a chemical compound with a significant history in both industrial applications and biological research.[1] Historically used as a dye, wood preserver, and even a weight-loss agent, its potent biological activity has made it a subject of toxicological concern.[1][2] In the context of environmental toxicology, SDNP and its parent compound DNP are considered priority pollutants due to their potential for environmental contamination from manufacturing processes and agricultural use as a pesticide.[2][3]

The primary mechanism of action of DNP is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[5][6] This disruption of cellular energy production leads to a range of toxic effects, including increased metabolic rate, hyperthermia, and ultimately cell death.[3]

Due to its well-characterized mechanism of toxicity, SDNP serves as a valuable tool in toxicology studies. It is often used as a positive control or reference toxicant to validate the sensitivity of experimental systems and to understand the broader physiological impacts of cellular energy disruption.[7] By studying the effects of SDNP, researchers can gain insights into the potential toxic mechanisms of other environmental pollutants that may also interfere with mitochondrial function and energy metabolism.

These application notes provide an overview of the toxicological data of SDNP/DNP on various environmental organisms and detail protocols for its use in toxicology studies.

Data Presentation: Ecotoxicological Data for 2,4-Dinitrophenol (DNP)

The following tables summarize the acute and chronic toxicity of 2,4-dinitrophenol (the active component of Sodium 2,4-dinitrophenolate) to a range of freshwater and marine organisms.

Table 1: Acute Toxicity of 2,4-Dinitrophenol to Aquatic Organisms

SpeciesTaxonomic GroupEndpoint (Duration)Concentration (µg/L)Reference
Danio rerio (Zebrafish)FishLC50 (96 h)~12,000[8]
Danio rerio (Zebrafish) embryoFishLC50 (48 h)9,650[4][9]
Danio rerio (Zebrafish) embryoFishEC50 (48 h, teratogenicity)3,050[4][9]
Lepomis macrochirus (Bluegill)FishLC50 (96 h)>230[10]
Notopterus notopterusFishLC50 (96 h)60 - 27,100[10]
Daphnia magnaCrustaceanEC50 (48 h, immobilization)3,800 - 4,600[10]
Lymnaea acuminata (Freshwater mollusc)MolluscLC50 (96 h)6,490[10]
Selenastrum capricornutumAlgaeEC50 (48 h, biomass)26,000[10]
Marine Fish (various)FishLC50 (48-96 h)1,500 - 41,700[10]

Table 2: Chronic Toxicity of 2,4-Dinitrophenol to Aquatic Organisms

SpeciesTaxonomic GroupEndpoint (Duration)Concentration (µg/L)Reference
Notopterus notopterusFishNOEC (growth)500 - 1,300[10]
Notopterus notopterusFishNOEC (mortality)3,050[10]
Daphnia magnaCrustaceanNOEC (21 d, reproduction)2,000[10]

Experimental Protocols

Protocol 1: Zebrafish Embryo Toxicity Assay

This protocol is designed to assess the acute toxicity and teratogenic effects of this compound on the early life stages of zebrafish (Danio rerio).

1. Materials:

  • This compound (SDNP) stock solution (e.g., 1 g/L in embryo medium)

  • Healthy, fertilized zebrafish embryos (less than 3 hours post-fertilization, hpf)

  • Embryo medium (e.g., E3 medium)

  • 24-well plates

  • Stereomicroscope

  • Incubator at 28.5°C

2. Procedure:

  • Prepare a series of SDNP dilutions from the stock solution in embryo medium to achieve the desired final concentrations (e.g., ranging from 1 to 20 mg/L). Include a solvent control (embryo medium only).

  • Randomly place one healthy zebrafish embryo per well into the 24-well plates containing 1 mL of the respective test or control solutions. Use at least 20 embryos per concentration.

  • Incubate the plates at 28.5°C with a 14:10 hour light:dark cycle.

  • Observe the embryos at 24, 48, 72, and 96 hpf under a stereomicroscope.

  • Endpoints to Assess:

    • Mortality: Record the number of dead embryos/larvae at each time point. Lack of heartbeat and coagulation of the embryo are indicators of death.

    • Hatching Rate: At 72 and 96 hpf, count the number of hatched larvae.

    • Teratogenic Effects: At each observation point, record any developmental abnormalities, such as:

      • No somite formation

      • Incomplete eye and head development

      • Tail curvature (scoliosis, kyphosis)

      • Yolk sac edema

      • Pericardial edema

      • Pigmentation changes[4][9]

  • The test is considered valid if the mortality in the control group is less than 10% at 96 hpf.

3. Data Analysis:

  • Calculate the LC50 (median lethal concentration) and its 95% confidence intervals at each observation point using Probit analysis.

  • Calculate the EC50 (median effective concentration) for teratogenic effects based on the number of embryos showing any abnormality.

  • Statistically compare the hatching rate and incidence of specific malformations between treatment groups and the control using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).

Protocol 2: Measurement of Mitochondrial Respiration in Isolated Fish Mitochondria

This protocol outlines a method to directly assess the uncoupling of oxidative phosphorylation by SDNP in mitochondria isolated from fish liver.

1. Materials:

  • This compound (SDNP)

  • Fish (e.g., rainbow trout, tilapia)

  • Mitochondria isolation buffer (e.g., containing sucrose, Tris-HCl, EGTA)

  • Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES)

  • Mitochondrial substrates (e.g., glutamate (B1630785)/malate (B86768), succinate)

  • ADP (adenosine diphosphate)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Dounce homogenizer

  • Centrifuge

2. Procedure:

  • Mitochondria Isolation:

    • Euthanize the fish and rapidly excise the liver.

    • Homogenize the liver tissue in ice-cold isolation buffer.

    • Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

    • Wash the mitochondrial pellet with isolation buffer and resuspend in a small volume of respiration buffer.

    • Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford or BCA assay).

  • Respirometry:

    • Add a known amount of the mitochondrial suspension to the respirometer chamber containing air-saturated respiration buffer at a constant temperature.

    • Allow the respiration to stabilize (State 1).

    • Add mitochondrial substrates (e.g., glutamate and malate for Complex I-linked respiration) to induce State 2 respiration.

    • Add a known amount of ADP to stimulate ATP synthesis and measure State 3 respiration (coupled respiration).

    • Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).

    • Inject a small volume of SDNP stock solution into the chamber to achieve the desired final concentration. The uncoupling effect will be observed as a significant increase in the oxygen consumption rate in the absence of ADP.

    • Titrate with increasing concentrations of SDNP to determine a dose-response relationship.

3. Data Analysis:

  • Calculate the Respiratory Control Ratio (RCR = State 3 / State 4 respiration) as a measure of mitochondrial coupling. A decrease in RCR indicates uncoupling.

  • Plot the oxygen consumption rate as a function of SDNP concentration to determine the concentration that elicits the maximum uncoupled respiration rate.

Mandatory Visualizations

G cluster_0 Inner Mitochondrial Membrane cluster_1 Mitochondrial Matrix cluster_2 Intermembrane Space ETC Electron Transport Chain (ETC) Protons H+ ETC->Protons Pumping ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Synthesis SDNP This compound Heat Heat SDNP->Heat Proton Leak Protons->ATPsynthase Flow Protons->SDNP Substrates Substrates (NADH, FADH2) Substrates->ETC Oxidation ADP_Pi ADP + Pi ADP_Pi->ATPsynthase

Caption: Mechanism of SDNP as an uncoupler of oxidative phosphorylation.

G start Start: Healthy Zebrafish Embryos (<3 hpf) prep Prepare SDNP Dilutions and Controls start->prep expose Expose Embryos in 24-well Plates (1 embryo/well) prep->expose incubate Incubate at 28.5°C expose->incubate observe Microscopic Observation at 24, 48, 72, 96 hpf incubate->observe endpoints Assess Endpoints: - Mortality - Hatching Rate - Teratogenesis observe->endpoints analysis Data Analysis (LC50, EC50) endpoints->analysis end End: Toxicity Profile of SDNP analysis->end

Caption: Workflow for the Zebrafish Embryo Toxicity Assay with SDNP.

G cluster_0 Cellular Level cluster_1 Organismal Level SDNP SDNP Exposure uncoupling Mitochondrial Uncoupling SDNP->uncoupling atp_depletion ATP Depletion uncoupling->atp_depletion ros Increased ROS Production uncoupling->ros ca_imbalance Ca2+ Imbalance uncoupling->ca_imbalance metabolic_stress Increased Metabolic Rate uncoupling->metabolic_stress dev_toxicity Developmental Toxicity (e.g., teratogenesis) atp_depletion->dev_toxicity growth_inhibition Growth Inhibition atp_depletion->growth_inhibition repro_effects Reproductive Effects atp_depletion->repro_effects ros->dev_toxicity ca_imbalance->dev_toxicity lethality Lethality metabolic_stress->lethality dev_toxicity->lethality growth_inhibition->repro_effects

Caption: Logical relationships of SDNP's toxicological effects.

References

Synthesis of fluorescent carbon dots using Sodium 2,4-dinitrophenolate as a precursor.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis and Application of Fluorescent Carbon Dots

Topic: Synthesis of Fluorescent Carbon Dots using Citric Acid and a Nitrogen Source

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of fluorescent carbon dots using Sodium 2,4-dinitrophenolate (B1223059) as a primary precursor is not a well-documented or common method in the provided research. The following application notes and protocols are based on a widely established and versatile method for synthesizing fluorescent carbon dots using citric acid as a carbon source and a nitrogen-containing compound as a nitrogen source. This method is highly reproducible and yields carbon dots with tunable fluorescence properties suitable for various biomedical applications.

Introduction

Fluorescent carbon dots (CDs) are a class of zero-dimensional carbon nanomaterials, typically smaller than 10 nm, that have garnered significant attention in recent years. Their appeal stems from their unique optical properties, excellent water solubility, high photostability, low toxicity, and good biocompatibility. These properties make them ideal candidates for applications in bioimaging, biosensing, and drug delivery.[1][2][3]

This document provides a detailed protocol for the synthesis of nitrogen-doped fluorescent carbon dots (N-CDs) via a one-pot hydrothermal method using citric acid and ethylenediamine (B42938). It also outlines protocols for their characterization and application in cellular imaging.

Quantitative Data Summary

The following table summarizes typical quantitative data for fluorescent carbon dots synthesized from citric acid and a nitrogen source, as reported in various studies.

ParameterTypical Value RangeReference
Particle Size 1 - 10 nm[4][5]
Quantum Yield (QY) 5% - 90%[6][7]
Excitation Wavelength (λex) 320 - 400 nm[8][9]
Emission Wavelength (λem) 400 - 550 nm (often blue or green)[8][9]
Zeta Potential -20 mV to +30 mV (surface charge dependent)[10]
Detection Limit (for sensing applications) nM to µM range[8][11][12]

Experimental Protocols

Synthesis of Nitrogen-Doped Carbon Dots (N-CDs)

This protocol describes a hydrothermal method for synthesizing N-CDs using citric acid and ethylenediamine.

Materials:

  • Citric acid (anhydrous)

  • Ethylenediamine

  • Deionized (DI) water

  • 50 mL Teflon-lined stainless-steel autoclave

  • 0.22 µm syringe filter

  • Dialysis membrane (MWCO 1000 Da)

Protocol:

  • Dissolve 1.0 g of citric acid and 0.5 mL of ethylenediamine in 20 mL of DI water in a beaker.

  • Stir the solution for 10 minutes until a homogeneous mixture is obtained.

  • Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 8 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • The resulting dark brown solution contains the synthesized N-CDs.

  • Centrifuge the solution at 10,000 rpm for 15 minutes to remove any large aggregates.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Purify the filtered solution by dialysis against DI water for 24 hours using a dialysis membrane (MWCO 1000 Da). The DI water should be changed every 4-6 hours.

  • The purified N-CDs solution can be stored at 4°C for further use. For long-term storage, the solution can be lyophilized to obtain a solid powder.

Diagram: Hydrothermal Synthesis of N-CDs

G A 1. Precursor Solution (Citric Acid + Ethylenediamine in DI Water) B 2. Hydrothermal Reaction (180°C, 8 hours in Autoclave) A->B Heat C 3. Cooling & Collection (Dark Brown Solution) B->C Cool D 4. Purification (Centrifugation & Filtration) C->D E 5. Dialysis (MWCO 1000 Da, 24 hours) D->E F Purified N-CDs Solution E->F

Caption: Workflow for the hydrothermal synthesis of N-CDs.

Characterization of N-CDs

Protocols for key characterization techniques:

  • UV-Vis Spectroscopy:

    • Dilute the purified N-CDs solution with DI water to an appropriate concentration.

    • Record the absorbance spectrum from 200 to 800 nm using a UV-Vis spectrophotometer.

    • A typical spectrum will show an absorption peak around 340-360 nm.[8]

  • Fluorescence Spectroscopy:

    • Dilute the N-CDs solution to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Record the fluorescence emission spectra at various excitation wavelengths (e.g., from 320 nm to 420 nm in 10 nm increments).

    • The maximum emission intensity is often observed at an excitation wavelength of around 365 nm, with an emission peak around 445 nm.[8]

    • To determine the Quantum Yield (QY), use a reference standard with a known QY (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). Measure the absorbance and integrated fluorescence intensity of both the N-CDs and the reference at the same excitation wavelength. Calculate the QY using the following equation: QY_CD = QY_R * (I_CD / I_R) * (A_R / A_CD) * (η_CD² / η_R²) Where QY is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts CD and R refer to the carbon dots and the reference, respectively.

  • Transmission Electron Microscopy (TEM):

    • Dilute the N-CDs solution significantly with DI water.

    • Place a drop of the diluted solution onto a carbon-coated copper grid and allow it to dry at room temperature.

    • Image the grid using a TEM to determine the size, morphology, and dispersity of the N-CDs.

Application in Cellular Imaging

This protocol describes the use of N-CDs for in vitro fluorescence imaging of cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Purified N-CDs solution

  • 96-well culture plate or confocal dish

  • Fluorescence microscope

Protocol:

  • Seed HeLa cells in a 96-well plate or confocal dish at a density of 1 x 10⁴ cells/well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Remove the culture medium and wash the cells twice with PBS.

  • Add fresh culture medium containing different concentrations of N-CDs (e.g., 50, 100, 200 µg/mL).

  • Incubate the cells with the N-CDs for 4-6 hours at 37°C.

  • After incubation, remove the medium containing N-CDs and wash the cells three times with PBS to remove any extracellular N-CDs.

  • Add fresh PBS or culture medium to the wells.

  • Observe the cells under a fluorescence microscope using a suitable filter set (e.g., DAPI filter for blue fluorescence).

  • Capture fluorescence images to visualize the cellular uptake and localization of the N-CDs. The N-CDs are often observed to accumulate in the cytoplasm.[10]

Diagram: Cellular Imaging Workflow with N-CDs

G A 1. Cell Seeding (e.g., HeLa cells in 96-well plate) B 2. Incubation (24h) (Allow cells to attach) A->B C 3. N-CDs Treatment (Incubate cells with N-CDs solution) B->C D 4. Washing (Remove extracellular N-CDs with PBS) C->D E 5. Fluorescence Microscopy (Visualize cellular uptake) D->E

Caption: Workflow for in vitro cellular imaging using N-CDs.

Signaling Pathways and Mechanisms of Action

The primary application of the described N-CDs in a biological context is as a fluorescent probe for imaging. The mechanism of cellular uptake is generally considered to be endocytosis.[10] The intrinsic fluorescence of the N-CDs allows for the visualization of cellular structures without the need for specific targeting ligands, although the surface of the CDs can be functionalized to target specific organelles or receptors.[10][13]

For sensing applications, the fluorescence of N-CDs can be quenched or enhanced in the presence of specific analytes. For instance, the fluorescence of some N-CDs is quenched by metal ions like Fe³⁺ or Cu²⁺ through electron transfer or complexation mechanisms.[11][14] This "turn-off" sensing can be reversed by a competing agent, creating a "turn-on" sensor.

Diagram: "Turn-Off" Sensing Mechanism

G CD N-CD (Fluorescent) Complex N-CD-Analyte Complex (Non-fluorescent) CD->Complex + Analyte Analyte Analyte (e.g., Fe³⁺) Complex->CD - Analyte (or competing agent)

Caption: Generalized "turn-off" fluorescence sensing mechanism.

Conclusion

The synthesis of fluorescent carbon dots from citric acid and a nitrogen source is a robust and versatile method for producing high-quality nanomaterials for biomedical research. The detailed protocols provided herein for synthesis, characterization, and cellular imaging serve as a foundational guide for researchers and scientists. The favorable properties of these N-CDs, including their bright fluorescence and low toxicity, make them excellent candidates for further development in targeted drug delivery, advanced diagnostics, and theranostics.

References

The Uncoupling Effect of Sodium 2,4-Dinitrophenolate on Cellular ATP Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2,4-dinitrophenolate (B1223059) (DNP) is a potent metabolic stimulant known for its ability to uncouple oxidative phosphorylation. This document provides detailed application notes and experimental protocols for investigating the effects of Sodium 2,4-dinitrophenolate on cellular ATP production. It includes a summary of its mechanism of action, quantitative data on its impact on ATP levels and cellular respiration, and methodologies for key experiments. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of DNP's cellular effects.

Introduction

This compound, the sodium salt of 2,4-dinitrophenol (B41442), is a small molecule that acts as a protonophore.[1] It readily diffuses across the inner mitochondrial membrane, where it disrupts the proton gradient essential for ATP synthesis by ATP synthase.[2][3][4] This uncoupling of oxidative phosphorylation leads to a decrease in cellular ATP production and a concomitant increase in oxygen consumption and heat generation.[5][6] Historically used as a weight-loss drug, its significant toxicity has limited its clinical use.[7] However, it remains a valuable tool in research for studying cellular metabolism and mitochondrial function.

Mechanism of Action

This compound disrupts ATP synthesis by acting as a proton ionophore, effectively creating a "proton leak" across the inner mitochondrial membrane.[2][8] In its protonated form, DNP is lipophilic and can easily pass from the intermembrane space into the mitochondrial matrix.[8] Once in the higher pH environment of the matrix, it releases its proton, and the resulting anionic form returns to the inter-membrane space, where it can pick up another proton.[8] This process dissipates the proton motive force that drives ATP synthase, leading to a decrease in ATP production and the release of energy as heat.[6]

Data Presentation: Quantitative Effects on ATP Production and Respiration

The following tables summarize the quantitative effects of this compound on cellular ATP levels and oxygen consumption in different experimental models.

Cell Type/OrganismDNP ConcentrationIncubation TimeEffect on ATP LevelsReference
L6 Muscle Cells0.1 mM15 minDecrease from control[9]
L6 Muscle Cells5 mM15 minSignificant decrease from control[9]
L6 Muscle Cells0.1 mM30 minDecrease from control[9]
L6 Muscle Cells5 mM30 minSignificant decrease from control[9]
Zebrafish EmbryosChronic Exposure72 hoursSignificantly lower than control[6]
Zebrafish EmbryosChronic Exposure96 hoursSignificantly lower than control[6]
Cell Type/OrganismDNP ConcentrationParameter MeasuredEffectReference
Zebrafish EmbryosChronic ExposureATP-linked Respiration (24h)Significantly decreased compared to control[6]
Zebrafish EmbryosChronic ExposureATP-linked Respiration (48h)Significantly decreased compared to control[6]
Zebrafish EmbryosChronic ExposureATP-linked Respiration (72h)Significantly decreased compared to control[6]

Signaling Pathways Affected by this compound

The primary effect of DNP is the uncoupling of oxidative phosphorylation. However, the resulting decrease in cellular energy status can trigger compensatory signaling pathways.

Uncoupling of Oxidative Phosphorylation

Caption: DNP shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient.

Impact on Cellular Signaling Cascades

The energy stress induced by DNP can lead to the modulation of key cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways.

DNP's Influence on AMPK and mTOR Signaling DNP This compound ATP_decrease Decreased ATP/ADP Ratio DNP->ATP_decrease AMPK AMPK Activation ATP_decrease->AMPK mTOR mTOR Inhibition ATP_decrease->mTOR AMPK->mTOR Inhibits Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Decreased Anabolism (e.g., Protein Synthesis, Cell Growth) mTOR->Anabolism Promotes

Caption: DNP-induced energy stress activates AMPK and inhibits mTOR signaling pathways.

Experimental Protocols

Measurement of Cellular ATP Levels using a Luciferase-Based Assay

This protocol outlines the measurement of intracellular ATP concentration in cultured cells treated with this compound.

Workflow for Luciferase-Based ATP Assay Step1 1. Cell Seeding Seed cells in a 96-well plate and allow them to adhere overnight. Step2 2. DNP Treatment Treat cells with varying concentrations of this compound for the desired time. Step1->Step2 Step3 3. Cell Lysis Lyse the cells to release intracellular ATP. Step2->Step3 Step4 4. Luciferase Reaction Add luciferase reagent containing luciferin. Step3->Step4 Step5 5. Luminescence Measurement Measure luminescence using a luminometer. Step4->Step5 Step6 6. Data Analysis Quantify ATP concentration based on a standard curve. Step5->Step6

Caption: Experimental workflow for determining cellular ATP levels after DNP treatment.

Materials:

  • Cultured cells of interest

  • 96-well white, clear-bottom tissue culture plates

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO or water)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Commercially available luciferase-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Incubate overnight under standard cell culture conditions.

  • DNP Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of DNP. Include a vehicle control (medium with the solvent used for the DNP stock). Incubate for the desired period (e.g., 1, 6, 24 hours).

  • ATP Assay: a. Equilibrate the ATP assay reagent and the cell plate to room temperature. b. Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to calculate the ATP concentration in the experimental samples. Normalize the ATP levels to cell number or protein concentration if necessary.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in cells treated with this compound.

Materials:

  • Cultured cells of interest

  • Seahorse XF cell culture microplate

  • This compound

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate and incubate overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Treatment and Assay Preparation: a. Remove the growth medium from the cells and wash with pre-warmed assay medium. b. Add fresh assay medium to each well. c. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate. d. Prepare the injection ports of the sensor cartridge with the mitochondrial stress test compounds and this compound at the desired concentrations. A typical injection strategy would be: Port A - DNP or vehicle, Port B - Oligomycin, Port C - FCCP, Port D - Rotenone/Antimycin A.

  • Assay Execution: Place the cell plate and the sensor cartridge into the extracellular flux analyzer and initiate the measurement protocol. The instrument will measure the OCR before and after the injection of each compound.

  • Data Analysis: The software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of DNP on these parameters can then be determined by comparing the OCR profiles of DNP-treated cells to vehicle-treated controls.

Conclusion

This compound serves as a powerful tool for investigating mitochondrial function and cellular bioenergetics. Its well-characterized mechanism of uncoupling oxidative phosphorylation allows for the controlled disruption of ATP synthesis, providing a valuable model for studying cellular responses to energy stress. The protocols and data presented herein offer a comprehensive guide for researchers to explore the multifaceted effects of this compound on cellular physiology. Careful consideration of dose and exposure time is crucial due to the compound's inherent toxicity. The provided methodologies, when executed with precision, will yield robust and reproducible data, contributing to a deeper understanding of cellular metabolism and its role in health and disease.

References

Application Notes and Protocols for Studying Thermogenesis in Isolated Mitochondria Using Sodium 2,4-dinitrophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,4-dinitrophenolate (B1223059) (DNP) is a well-characterized chemical uncoupler of oxidative phosphorylation in mitochondria. Its ability to transport protons across the inner mitochondrial membrane dissipates the proton motive force, leading to an increase in electron transport chain activity and oxygen consumption, which manifests as heat generation (thermogenesis), while simultaneously reducing ATP synthesis. This property makes DNP an invaluable tool for studying the mechanisms of thermogenesis, mitochondrial respiratory control, and the effects of uncoupling agents on cellular bioenergetics.

These application notes provide detailed protocols for the use of Sodium 2,4-dinitrophenolate to investigate thermogenesis in isolated mitochondria. The protocols cover mitochondrial isolation, measurement of oxygen consumption, assessment of mitochondrial membrane potential, and quantification of ATP synthesis.

Mechanism of Action of this compound

DNP acts as a protonophore, a lipid-soluble molecule that can bind to protons and transport them across the inner mitochondrial membrane, bypassing the ATP synthase complex. This uncouples the process of electron transport from ATP synthesis. The energy that would normally be used to generate ATP is instead dissipated as heat.[1]

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ETC Electron Transport Chain (ETC) H_high High [H+] ETC->H_high H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP synthesis ATP_Synthase->ATP Inhibited ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_high->ATP_Synthase H+ flow DNP DNP H_high->DNP DNP->H_high Binds H+ Heat Heat (Thermogenesis) DNP->Heat Energy dissipated as cluster_matrix cluster_matrix DNP->cluster_matrix Transports H+ into matrix Substrates Substrates (e.g., NADH) Substrates->ETC e-

Figure 1. Mechanism of DNP-induced mitochondrial uncoupling.

Experimental Protocols

Protocol 1: Isolation of Rat Liver Mitochondria

This protocol describes the isolation of functional mitochondria from rat liver using differential centrifugation.

Materials:

  • Rat liver

  • Isolation Buffer (IB): 250 mM sucrose, 5 mM HEPES, 1 mM EDTA, pH 7.2, ice-cold

  • 0.85% NaCl solution, ice-cold

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize a rat (200-250 g) and immediately excise the liver.

  • Place the liver in a beaker of ice-cold 0.85% NaCl to chill.

  • Mince the liver into small pieces in a 50 ml beaker and add 20 ml of ice-cold Isolation Buffer.

  • Homogenize the tissue with a Dounce homogenizer (10-15 strokes).

  • Transfer the homogenate to centrifuge tubes and centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and transfer it to fresh centrifuge tubes.

  • Centrifuge the supernatant at 9,400 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in 10 ml of ice-cold Isolation Buffer.

  • Repeat the centrifugation at 9,400 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 ml) of Isolation Buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Measurement of Oxygen Consumption

This protocol details the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a Seahorse XF Analyzer to determine the effects of DNP.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4

  • Substrates: 10 mM glutamate (B1630785), 5 mM malate (B86768) (for Complex I-linked respiration); 10 mM succinate, 2 µM rotenone (B1679576) (for Complex II-linked respiration)

  • ADP solution (100 mM)

  • This compound (DNP) stock solution (e.g., 10 mM in ethanol)

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • Antimycin A (Complex III inhibitor)

Procedure (Clark-type electrode):

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1 ml of Respiration Buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add the respiratory substrates (e.g., glutamate and malate).

  • Add 0.5-1.0 mg of isolated mitochondria to the chamber and record the basal respiration rate (State 2).

  • Add a known amount of ADP (e.g., 150 nmol) to initiate State 3 respiration (ADP-stimulated).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).

  • Titrate with DNP (e.g., 10, 25, 50, 100 µM final concentrations) and record the uncoupled respiration rate.

  • (Optional) Add oligomycin to inhibit ATP synthase and measure the leak respiration, followed by DNP to measure maximal uncoupled respiration.

  • (Optional) Add antimycin A to inhibit the electron transport chain and confirm that the observed oxygen consumption is mitochondrial.

Oxygen_Consumption_Workflow start Start add_buffer Add Respiration Buffer to Chamber start->add_buffer add_substrates Add Substrates (e.g., Glutamate/Malate) add_buffer->add_substrates add_mito Add Isolated Mitochondria (Measure State 2 Respiration) add_substrates->add_mito add_adp Add ADP (Measure State 3 Respiration) add_mito->add_adp state4 ADP Depletion (Measure State 4 Respiration) add_adp->state4 add_dnp Add DNP (Titration) (Measure Uncoupled Respiration) state4->add_dnp end End add_dnp->end

References

Troubleshooting & Optimization

How to mitigate the cytotoxic effects of Sodium 2,4-dinitrophenolate in long-term experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the cytotoxic effects of Sodium 2,4-dinitrophenolate (B1223059) (DNP) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Sodium 2,4-dinitrophenolate (DNP) cytotoxicity?

A1: this compound is a potent mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis through oxidative phosphorylation. This uncoupling leads to a decrease in cellular ATP levels and an increase in oxygen consumption and heat production. The resulting cellular stress can lead to the generation of reactive oxygen species (ROS), increased intracellular calcium levels, and ultimately, apoptosis or necrosis.

Q2: I'm observing significant cell death in my long-term DNP experiments. What are the likely causes?

A2: High levels of cytotoxicity in long-term experiments with DNP are often due to one or more of the following factors:

  • High DNP Concentration: DNP exhibits dose-dependent toxicity. Concentrations that are well-tolerated in short-term assays can become highly toxic over extended periods.

  • Oxidative Stress: The disruption of mitochondrial function by DNP leads to the production of ROS, which can damage cellular components like lipids, proteins, and DNA.

  • ATP Depletion: Prolonged inhibition of ATP synthesis can compromise essential cellular processes, leading to cell death.

  • Suboptimal Culture Conditions: Factors such as nutrient depletion, pH shifts in the culture medium, and high cell confluency can exacerbate DNP's cytotoxic effects.

Q3: Can antioxidants really help in mitigating DNP's cytotoxicity?

A3: Yes, antioxidants can be an effective strategy to counteract the oxidative stress component of DNP-induced cytotoxicity. Antioxidants like Glutathione (GSH), N-acetylcysteine (NAC), Vitamin C, and Vitamin E can help neutralize the excess ROS generated by DNP's effect on mitochondria.[1] Studies have shown that DNP can rapidly deplete intracellular GSH levels, and this depletion is correlated with the induction of apoptosis.[2]

Q4: How do I choose the right concentration of DNP for my long-term experiments?

A4: It is crucial to perform a dose-response and time-course experiment to determine the optimal, sub-lethal concentration of DNP for your specific cell line and experimental duration. Start with a broad range of concentrations and assess cell viability at different time points (e.g., 24, 48, 72 hours, and longer). The goal is to find a concentration that induces the desired biological effect (e.g., mild mitochondrial uncoupling) without causing significant cell death over the intended experimental period.

Q5: Besides antioxidants, what other strategies can I employ to reduce DNP's cytotoxicity in long-term cultures?

A5: In addition to using antioxidants, consider the following strategies:

  • pH Control of Culture Medium: The cytotoxicity of DNP can be pH-dependent. Maintaining a stable physiological pH of your culture medium is important.

  • Regular Media Changes: In long-term experiments, it is essential to replenish the culture medium regularly (e.g., every 48-72 hours) to provide fresh nutrients and remove metabolic waste products. When changing the medium, re-administer the DNP and any co-treatments to maintain consistent concentrations.

  • Maintain Sub-confluent Cultures: Do not allow cells to become over-confluent, as this can induce cellular stress and increase susceptibility to toxic compounds. Passage your cells as needed throughout the experiment.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Early in the Experiment

Possible Cause Troubleshooting Step
DNP concentration is too high. Perform a dose-response curve to determine the IC50 value for your cell line at the desired time point. For long-term studies, use a concentration significantly lower than the IC50.
Solvent toxicity (e.g., DMSO). Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Run a vehicle control (medium with solvent only) to confirm.
Cell line is particularly sensitive. Consider using a more resistant cell line if appropriate for your research question.

Issue 2: Gradual Decrease in Cell Viability Over Time

Possible Cause Troubleshooting Step
Cumulative toxicity of DNP. Try a lower concentration of DNP. Even sub-lethal acute doses can be toxic over longer periods.
Depletion of essential nutrients in the medium. Increase the frequency of media changes.
Accumulation of toxic metabolites. Increase the frequency of media changes.
Oxidative stress build-up. Co-administer an antioxidant such as N-acetylcysteine (NAC) or Glutathione (GSH).

Issue 3: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variability in cell seeding density. Ensure consistent cell numbers are plated for each experiment. Use a cell counter for accuracy.
Inconsistent DNP concentration. Prepare fresh DNP stock solutions regularly and store them properly. Verify the concentration of your stock solution.
Changes in cell culture conditions. Maintain consistent incubator conditions (temperature, CO2, humidity) and use the same batch of media and supplements.

Quantitative Data Summary

Table 1: Effect of Antioxidants on Cytotoxicity Induced by Other Oxidative Stressors

Note: Direct quantitative data for antioxidant mitigation of DNP cytotoxicity is limited. The following data from studies on other cytotoxic agents that induce oxidative stress can provide a rationale for their use with DNP.

AntioxidantCytotoxic AgentCell LineAntioxidant Concentration% Increase in Cell ViabilityReference
N-acetylcysteine (NAC)Lead Nitrate (30 µg/mL)HepG20.125 mM~143%[3]
N-acetylcysteine (NAC)Cisplatin (2 µM)HepG2200 µM~23%[4]

Table 2: Effect of DNP on Intracellular Calcium

CompoundCell TypeDNP ConcentrationEffect on Intracellular CalciumReference
This compoundRat Carotid Body Type I Cells250 µMIncreased intracellular Ca2+ concentration[5]

Experimental Protocols

Protocol 1: Determining the Optimal Sub-Lethal Dose of DNP using an MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • DNP Treatment: Prepare a serial dilution of this compound in your complete culture medium. Remove the old medium from the cells and add the DNP-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours). For long-term experiments, change the medium with fresh DNP every 48-72 hours.

  • MTT Assay:

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals by adding a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against DNP concentration to determine the IC50 and select a sub-lethal concentration for your long-term experiments.

Protocol 2: Co-administration of Antioxidants to Mitigate DNP Cytotoxicity

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Prepare your chosen sub-lethal concentration of DNP in complete culture medium. Prepare a range of concentrations of your chosen antioxidant (e.g., NAC: 0.1 - 5 mM; GSH: 1 - 10 mM).

  • Experimental Groups:

    • Control (vehicle only)

    • DNP alone

    • Antioxidant alone (at each concentration)

    • DNP + Antioxidant (at each concentration)

  • Incubation and Media Changes: Incubate the cells for the duration of your long-term experiment. Change the media with freshly prepared treatments every 48-72 hours.

  • Assessment of Cytotoxicity: At the end of the experiment, assess cell viability using an appropriate method (e.g., MTT, LDH release assay, or cell counting).

  • Data Analysis: Compare the viability of cells treated with DNP alone to those co-treated with DNP and the antioxidant to determine the protective effect of the antioxidant.

Protocol 3: Western Blot for MAPK Activation

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with DNP at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phosphorylated forms of ERK, JNK, and p38 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK, JNK, and p38, and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Visualizations

DNP_Cytotoxicity_Pathway DNP This compound Mitochondrion Mitochondrion DNP->Mitochondrion Targets Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrion->Uncoupling Ca_increase Increased Intracellular Ca2+ Mitochondrion->Ca_increase Ca2+ release ATP_decrease Decreased ATP Production Uncoupling->ATP_decrease ROS_increase Increased ROS Production (Oxidative Stress) Uncoupling->ROS_increase Apoptosis Apoptosis ATP_decrease->Apoptosis MAPK_activation MAPK Pathway Activation (p38, ERK, JNK) ROS_increase->MAPK_activation Ca_increase->MAPK_activation MAPK_activation->Apoptosis Antioxidants Antioxidants (GSH, NAC, Vit C & E) Antioxidants->ROS_increase Inhibits

Caption: Signaling pathway of DNP-induced cytotoxicity and mitigation by antioxidants.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (Long-Term) cluster_analysis Analysis start Seed Cells overnight Adhere Overnight start->overnight add_dnp Add DNP ± Antioxidants overnight->add_dnp incubate Incubate (48-72h) add_dnp->incubate media_change Change Media & Re-treat incubate->media_change loop_arrow Repeat as needed media_change->loop_arrow assess_viability Assess Cell Viability (e.g., MTT Assay) media_change->assess_viability assess_ox_stress Measure Oxidative Stress (e.g., ROS levels) media_change->assess_ox_stress assess_signaling Analyze Signaling Pathways (e.g., Western Blot) media_change->assess_signaling loop_arrow->add_dnp

Caption: Experimental workflow for long-term DNP studies with mitigation strategies.

References

The impact of pH on the efficacy of Sodium 2,4-dinitrophenolate as an uncoupler.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Sodium 2,4-dinitrophenolate (B1223059) (DNP) as a mitochondrial uncoupler, with a specific focus on how pH impacts its experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for DNP as a mitochondrial uncoupler?

A: Sodium 2,4-dinitrophenolate (DNP) acts as a protonophore, or a proton shuttle, across the inner mitochondrial membrane.[1] As a weak acid, it can exist in two forms: a protonated (undissociated) neutral form and a deprotonated (dissociated) anionic form.[2] The protonated form is lipid-soluble and can diffuse freely across the inner mitochondrial membrane.

The uncoupling mechanism proceeds as follows:

  • In the acidic environment of the mitochondrial intermembrane space (where proton concentration is high), the anionic form of DNP picks up a proton, becoming neutral and undissociated.

  • This neutral, lipid-soluble molecule then diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

  • Upon entering the high-pH environment of the matrix, it releases the proton, reverting to its anionic form.[2]

  • This process effectively shuttles protons back into the matrix, bypassing the ATP synthase enzyme complex.[1]

By dissipating the proton gradient that powers ATP synthase, DNP "uncouples" the process of oxidative phosphorylation from ATP synthesis. The energy stored in the proton gradient is released as heat instead of being used to generate ATP.[3]

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space (Low pH) cluster_matrix Mitochondrial Matrix (High pH) p1 p2 mem H_ims H+ H_matrix H+ H_ims->H_matrix Proton Leak (Bypasses ATP Synthase) DNPH_transport DNP-H H_ims->DNPH_transport Protonation DNP_neg_ims DNP⁻ DNP_neg_ims->DNPH_transport DNP_neg_matrix DNP⁻ DNPH_transport->H_matrix Deprotonation DNPH_transport->DNP_neg_matrix

Caption: DNP shuttles protons across the inner mitochondrial membrane.

Q2: How exactly does pH influence the efficacy of DNP?

A: The efficacy of DNP is critically dependent on the concentration of its undissociated, protonated form (DNP-H), as this is the species that can readily cross the lipid bilayer of the inner mitochondrial membrane.[4] The equilibrium between the protonated (DNP-H) and deprotonated (DNP⁻) forms is governed by the Henderson-Hasselbalch equation, which relates pH to the compound's pKa.

The pKa of 2,4-dinitrophenol (B41442) is approximately 4.09.[3]

  • When pH < pKa (pH < 4.09): The environment is more acidic than the pKa of DNP. The equilibrium shifts towards the protonated, uncharged form (DNP-H). This increases the concentration of the active form, leading to higher uncoupling efficacy.

  • When pH > pKa (pH > 4.09): The environment is more alkaline. The equilibrium shifts towards the deprotonated, anionic form (DNP⁻). This charged molecule cannot easily cross the mitochondrial membrane, resulting in significantly lower uncoupling efficacy.

Therefore, experiments conducted in media with a pH significantly above 4.09 will see reduced DNP effectiveness because most of the compound will be in its inactive, charged state.

pH_Efficacy cluster_input Experimental Conditions cluster_outcome Result pH Medium pH Condition1 pH < pKa pH->Condition1 Condition2 pH > pKa pH->Condition2 pKa DNP pKa ≈ 4.09 Efficacy Efficacy Form1 Predominantly DNP-H (Uncharged, Lipophilic) Condition1->Form1 Form2 Predominantly DNP⁻ (Charged, Lipophobic) Condition2->Form2 Permeability1 High Membrane Permeability Form1->Permeability1 Permeability2 Poor Membrane Permeability Form2->Permeability2 Permeability1->Efficacy High Efficacy Permeability2->Efficacy Low Efficacy

Caption: Logical flow of how pH dictates DNP's uncoupling efficacy.

Q3: What is the optimal pH for DNP activity in cellular or mitochondrial assays?

A: There is no single "optimal" pH for all experiments. The ideal pH is a balance between maximizing DNP efficacy and maintaining the physiological health of the cells or isolated mitochondria. While a pH closer to DNP's pKa (~4.09) will maximize the concentration of the active, uncharged form, such an acidic environment is often detrimental to biological samples.

For most cell culture experiments, the medium is buffered around pH 7.2-7.4. At this pH, DNP is predominantly in its inactive, deprotonated form. However, the massive equilibrium allows for a small but sufficient concentration of the protonated form to shuttle protons. The efficacy at physiological pH is often concentration-dependent. Studies in Tetrahymena have shown that the biological effects of DNP correlate directly with the calculated concentration of the undissociated form, which is determined by the external pH.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or low uncoupling effect observed (e.g., no increase in oxygen consumption, no decrease in ATP). High pH of the medium: The experimental buffer or medium pH is too high (e.g., >7.6), leading to a very low concentration of the active, uncharged DNP-H form.1. Verify pH: Accurately measure the pH of your final experimental medium at the correct temperature. 2. Adjust pH Carefully: If physiologically acceptable for your model, consider using a medium with a pH at the lower end of the viable range (e.g., pH 6.8-7.0) to increase the proportion of active DNP. 3. Increase DNP Concentration: If altering pH is not feasible, a higher total DNP concentration may be required to achieve the desired effective concentration of the uncharged species.
High variability in results between replicates or over time. pH Drift: Cellular metabolism (e.g., production of lactic acid) can cause the pH of a weakly buffered medium to decrease over the course of an experiment. This pH drop will increase the concentration of active DNP, leading to a stronger effect over time and variability between wells with different cell densities.1. Use a Robust Buffer: Ensure your medium is adequately buffered (e.g., with HEPES in addition to bicarbonate/CO₂). 2. Monitor pH: Measure the pH of the medium at the beginning and end of your experimental timeline to check for significant drift. 3. Control Cell Density: Plate cells at a consistent density to minimize metabolic variations between replicates.
Precipitate forms when adding DNP stock solution to the medium. Solubility Issues: The DNP stock solution may be too concentrated, or the pH and ionic strength of the medium may cause the less soluble protonated form to precipitate.1. Check Stock Solution: Ensure your stock is fully dissolved before use. DNP is soluble in aqueous alkaline solutions.[5] 2. Dilute Stepwise: Add the DNP stock to a small volume of medium first, ensure it is mixed well, and then bring it to the final volume. 3. Prepare Fresh: Prepare DNP dilutions in the medium immediately before use.

Data Presentation

Table 1: pH-Dependent State of DNP and Expected Efficacy

pH of MediumRelationship to pKa (~4.09)Predominant DNP FormExpected Membrane PermeabilityRelative Uncoupling Efficacy
4.0pH < pKaUndissociated (DNP-H)HighVery High
5.0pH > pKaMixedModerateHigh
6.0pH >> pKaDeprotonated (DNP⁻)LowModerate
7.4pH >>> pKaDeprotonated (DNP⁻)Very LowLow to Moderate (Dose-dependent)
8.0pH >>>> pKaDeprotonated (DNP⁻)Extremely LowVery Low

Table 2: Example DNP Concentrations Used in Research

Experimental ModelDNP Concentration / DoseReference
Saccharomyces cerevisiae (in vitro)Low, Moderate, High Doses[6]
Cultured Cortical Neurons (in vitro)1 - 3 µM[7]
Peritoneal Macrophages (in vitro)100 µM
Mice (in vivo)5 or 10 mg/kg (Intraperitoneal)
Mice (in vivo)800 mg/L in drinking water[8]

Experimental Protocols

Protocol 1: Assessing DNP-Induced ATP Depletion in Cultured Cells

This protocol is adapted from methodologies that measure ATP levels as an indicator of mitochondrial coupling.[6]

Materials:

  • Adherent cells cultured in appropriate multi-well plates.

  • This compound (DNP) stock solution (e.g., 100 mM in DMSO).

  • Cell culture medium (ensure pH is verified).

  • Phosphate-Buffered Saline (PBS).

  • ATP bioluminescence-based assay kit (e.g., luciferin/luciferase-based).

  • Luminometer for plate reading.

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Incubate overnight.

  • DNP Preparation: Prepare serial dilutions of DNP from the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (medium with the same percentage of DMSO as the highest DNP concentration).

  • Treatment: Remove the old medium from the cells and replace it with the DNP-containing or vehicle control medium.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 1-4 hours). The optimal time should be determined empirically.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagents to room temperature.

    • According to the manufacturer's protocol, add the ATP releasing/detection reagent to each well. This reagent typically lyses the cells and provides the substrates (luciferin, luciferase) for the reaction.

    • Shake the plate briefly to ensure complete lysis and mixing.

    • Incubate for the time specified by the kit manufacturer (usually 5-10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Express the data as a percentage of the ATP level in vehicle-treated control cells. Plot the ATP levels against the DNP concentration.

ATP_Workflow start Seed cells in 96-well plate incubate1 Incubate cells (e.g., 24h) start->incubate1 prep_dnp Prepare DNP dilutions in fresh medium incubate1->prep_dnp treat Replace old medium with DNP/vehicle medium prep_dnp->treat incubate2 Incubate for treatment period treat->incubate2 reagents Add ATP assay reagent to wells incubate2->reagents lyse Lyse cells and stabilize signal reagents->lyse read Measure luminescence with luminometer lyse->read analyze Analyze data relative to control read->analyze end Results analyze->end

Caption: Experimental workflow for measuring ATP depletion by DNP.

Protocol 2: Measuring Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol describes the use of a Clark-type oxygen electrode or similar respirometry system to measure the effect of DNP on mitochondrial respiration.

Materials:

  • Isolated mitochondria from tissue (e.g., rat liver).

  • Respiration buffer (e.g., MAS buffer, check pH carefully).

  • Respiratory substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II).

  • ADP solution.

  • DNP stock solution.

  • High-resolution respirometer or oxygen electrode system.

Methodology:

  • System Setup: Calibrate the oxygen electrode and set the temperature of the respiration chamber (e.g., 37°C).

  • Add Mitochondria: Add a known amount of isolated mitochondria to the air-saturated respiration buffer in the chamber and allow the signal to stabilize. This measures the basal respiration rate (State 1).

  • Add Substrate: Inject the respiratory substrate(s) (e.g., glutamate/malate). A slight increase in OCR may be observed (State 2).

  • Induce State 3 Respiration: Add a limiting amount of ADP to the chamber. This will stimulate a rapid increase in oxygen consumption as the mitochondria phosphorylate ADP to ATP. This is the coupled "State 3" respiration.

  • Return to State 4: Once all the ADP is consumed, the respiration rate will slow down to "State 4" (resting state), where respiration is limited by the proton leak across the membrane.

  • Add DNP: Titrate small amounts of DNP into the chamber. Observe the immediate and dose-dependent increase in oxygen consumption. This is the uncoupled respiration rate, which should exceed the State 3 rate as the respiratory chain is no longer limited by ATP synthase.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) as a measure of mitochondrial coupling. Compare the maximal DNP-uncoupled respiration rate to the State 3 rate. A significant increase in OCR after DNP addition confirms its uncoupling activity.

References

Common artifacts in microscopy when using Sodium 2,4-dinitrophenolate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Sodium 2,4-dinitrophenolate (B1223059) (DNP) in microscopy applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and artifacts encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sodium 2,4-dinitrophenolate and what is its primary mechanism of action?

A1: this compound (Sodium DNP) is the sodium salt of 2,4-dinitrophenol (B41442). It is a well-known uncoupler of oxidative phosphorylation in mitochondria.[1] Its primary mechanism of action is to dissipate the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Instead of producing ATP, the energy from the proton gradient is lost as heat.[2]

Q2: What are the common morphological changes I can expect to see in cells treated with Sodium DNP?

A2: Treatment with Sodium DNP can induce several distinct morphological changes, particularly in mitochondria. These include:

  • Mitochondrial Fragmentation: A shift from a tubular network to smaller, fragmented mitochondria is a common observation.

  • Mitochondrial Swelling: Mitochondria may appear larger and more rounded.

  • Abnormal Cristae: The internal folds of the mitochondria (cristae) can become disorganized.

  • Changes in Other Organelles: At higher concentrations or with prolonged exposure, changes in the structure of peroxisomes and nucleoli have also been reported in some cell types.[3]

Q3: Can Sodium DNP itself be a source of artifacts in my microscopy images?

A3: Yes, the physicochemical properties of Sodium DNP can potentially lead to artifacts:

  • Precipitation: While the sodium salt is more soluble than DNP, high concentrations in media with specific pH and temperature conditions could potentially lead to the formation of precipitates. These might appear as small, irregular crystals or aggregates in the field of view.

Q4: I am not seeing the expected changes in mitochondrial morphology after DNP treatment. What could be the issue?

A4: Several factors could contribute to this:

  • Suboptimal Concentration: The concentration of DNP required to induce mitochondrial fragmentation can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cells.

  • Insufficient Incubation Time: The effects of DNP on mitochondrial morphology are time-dependent. You may need to increase the incubation time to observe significant changes.

  • Cell Health: If the cells are unhealthy or stressed before DNP treatment, their mitochondrial network may already be fragmented, masking the effects of the compound.

  • Fixation Issues: Improper fixation can lead to artifacts that obscure the true mitochondrial morphology. Ensure you are using a fixation protocol optimized for preserving mitochondrial structures.

Troubleshooting Guide: Common Microscopy Artifacts

This guide provides a structured approach to identifying and resolving common artifacts when using this compound.

Observed Artifact Potential Cause Recommended Solution
Crystalline structures or precipitates in the field of view. DNP Precipitation: The concentration of Sodium DNP may be too high for the solubility in your cell culture medium at the given temperature and pH.- Prepare fresh DNP solutions for each experiment.- Consider using a lower concentration of DNP.- Ensure the DNP is fully dissolved in the vehicle (e.g., DMSO) before adding to the media.[6]- Pre-warm the media before adding the DNP solution.
High background fluorescence in unstained, DNP-treated control cells. DNP Autofluorescence: The DNP molecule itself may be fluorescent at the excitation/emission wavelengths you are using.- Image an unstained, DNP-treated sample to confirm autofluorescence.- If autofluorescence is present, consider using fluorescent dyes in channels that do not overlap with the DNP signal.- If possible, perform spectral imaging and linear unmixing to separate the DNP signal from your probe's signal.
Mitochondria appear swollen and fragmented in control cells. Suboptimal Cell Culture Conditions: Cells may be stressed due to issues like high confluence, nutrient depletion, or contamination.- Ensure cells are seeded at an appropriate density and are in a logarithmic growth phase.- Use fresh culture media for your experiments.- Regularly check for signs of contamination.
Loss of fine mitochondrial details and blurry images. Improper Fixation/Permeabilization: The fixation protocol may not be adequately preserving the mitochondrial structure.- Use a fixative combination optimized for mitochondria, such as a mixture of paraformaldehyde and glutaraldehyde.[7][8]- Optimize the fixation time and temperature.- For permeabilization, use a mild detergent like digitonin (B1670571) if harsh detergents like Triton X-100 are disrupting the mitochondrial membranes.
Weak fluorescent signal from mitochondrial probes. Probe Quenching: DNP has been shown to quench the fluorescence of some molecules, such as tryptophan.[9] It might be quenching your mitochondrial probe.- Test different mitochondrial probes to see if they are less susceptible to quenching by DNP.- Increase the concentration of the fluorescent probe, but be mindful of potential toxicity.- Image immediately after staining to minimize time-dependent quenching effects.

Experimental Protocols

Protocol 1: Induction of Mitochondrial Fragmentation with Sodium DNP and Fluorescence Microscopy

This protocol provides a general framework for treating cells with Sodium DNP and staining mitochondria for fluorescence microscopy.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound (CAS: 1011-73-0)[10]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • MitoTracker™ Red CMXRos or other suitable mitochondrial stain

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells on your imaging substrate of choice and allow them to adhere and reach 50-70% confluency.

  • DNP Stock Solution: Prepare a 100 mM stock solution of Sodium DNP in DMSO. Store at -20°C in small aliquots.

  • DNP Treatment:

    • Prepare working solutions of DNP in pre-warmed complete culture medium. A typical starting concentration range for inducing mitochondrial fragmentation is 50-200 µM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

    • Remove the old medium from the cells and replace it with the DNP-containing medium.

    • Incubate the cells for a desired period. A typical incubation time to observe mitochondrial fragmentation is 1-4 hours. A time-course experiment is recommended.

  • Mitochondrial Staining (Live Cell):

    • During the last 15-30 minutes of the DNP incubation, add MitoTracker™ Red CMXRos (or other live-cell mitochondrial stain) to the medium at the manufacturer's recommended concentration.

    • Incubate at 37°C.

  • Fixation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and your mitochondrial stain.

Signaling Pathways and Workflows

Signaling Pathways Affected by this compound

Sodium DNP, through its uncoupling of oxidative phosphorylation, triggers a cascade of cellular signaling events. The diagram below illustrates some of the key pathways involved.

DNP_Signaling_Pathways DNP This compound Mito Mitochondrial Inner Membrane DNP->Mito Acts on ProtonGradient Proton Gradient Dissipation Mito->ProtonGradient ATP_Reduction Reduced ATP Production ProtonGradient->ATP_Reduction Heat_Increase Increased Heat Production ProtonGradient->Heat_Increase cAMP_Increase Increased cAMP ProtonGradient->cAMP_Increase Indirectly leads to mTOR_Inhibition mTOR Signaling Inhibition ATP_Reduction->mTOR_Inhibition Contributes to Insulin_Inhibition Insulin/PI3K/MAPK Pathway Inhibition ATP_Reduction->Insulin_Inhibition Contributes to PKA PKA Activation cAMP_Increase->PKA CREB CREB Activation PKA->CREB BDNF BDNF Expression CREB->BDNF Autophagy Autophagy Induction mTOR_Inhibition->Autophagy Promotes

Caption: Key signaling pathways modulated by Sodium DNP.

Experimental Workflow for Investigating DNP Effects on Mitochondrial Morphology

The following diagram outlines a logical workflow for an experiment designed to assess the impact of Sodium DNP on mitochondrial morphology.

DNP_Workflow Start Start: Hypothesis (DNP affects mitochondrial morphology) CellCulture 1. Cell Culture (Seed cells on coverslips) Start->CellCulture DNPTreatment 2. DNP Treatment (Dose-response & time-course) CellCulture->DNPTreatment Staining 3. Fluorescent Staining (e.g., MitoTracker) DNPTreatment->Staining Troubleshoot1 Troubleshooting: Precipitates? DNPTreatment->Troubleshoot1 Fixation 4. Fixation (e.g., PFA/Glutaraldehyde) Staining->Fixation Imaging 5. Microscopy (Acquire images) Fixation->Imaging Analysis 6. Image Analysis (Quantify morphology) Imaging->Analysis Troubleshoot3 Troubleshooting: High background? Imaging->Troubleshoot3 Results Results & Conclusion Analysis->Results Troubleshoot2 Troubleshooting: No effect? Analysis->Troubleshoot2 Troubleshoot1->DNPTreatment Adjust concentration Troubleshoot2->DNPTreatment Optimize dose/time Troubleshoot3->Imaging Check controls

Caption: Experimental workflow for DNP and microscopy.

References

How to prevent precipitation of Sodium 2,4-dinitrophenolate in experimental assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Sodium 2,4-dinitrophenolate (B1223059) in experimental assays.

Troubleshooting Guide

Precipitation of Sodium 2,4-dinitrophenolate during an experiment can lead to inaccurate and unreliable results. The following guide provides a systematic approach to diagnosing and resolving this issue.

Immediate Troubleshooting Steps
  • Visual Inspection: Carefully observe the solution for any signs of turbidity, crystal formation, or settling of a solid.

  • pH Check: Measure the pH of your assay buffer containing this compound. A pH value close to or below the pKa of the parent compound, 2,4-dinitrophenol (B41442) (approximately 4.0), can lead to precipitation.

  • Temperature Assessment: Note the temperature at which the precipitation is occurring. Lower temperatures can decrease the solubility of this compound.

Troubleshooting Workflow

If precipitation is observed, follow this workflow to identify and address the root cause.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Solution Precipitation_Observed Precipitation of Sodium 2,4-dinitrophenolate Observed Check_pH Is the buffer pH > 5.0? Precipitation_Observed->Check_pH Start Here Check_Concentration Is the concentration too high? Check_pH->Check_Concentration Yes Adjust_pH Increase buffer pH Check_pH->Adjust_pH No Check_Solvent Is the solvent system appropriate? Check_Concentration->Check_Solvent No Lower_Concentration Decrease final concentration Check_Concentration->Lower_Concentration Yes Check_Temperature Is the assay run at a low temperature? Check_Solvent->Check_Temperature Yes Modify_Solvent Use a co-solvent (e.g., DMSO) or prepare a fresh stock Check_Solvent->Modify_Solvent No Increase_Temperature Increase assay temperature (if compatible with the experiment) Check_Temperature->Increase_Temperature Yes

Caption: A workflow for troubleshooting the precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating?

Precipitation of this compound is primarily influenced by the following factors:

  • pH: The parent compound, 2,4-dinitrophenol, is a weak acid with a pKa of approximately 4.09.[1][2] At pH values near or below the pKa, the less soluble protonated form (2,4-dinitrophenol) will predominate, leading to precipitation. The sodium salt is more soluble in water.[3]

  • Concentration: The concentration of this compound in your solution may exceed its solubility limit under the specific experimental conditions (e.g., temperature, solvent).

  • Temperature: The solubility of 2,4-dinitrophenol and its sodium salt in water generally increases with temperature.[4] Conducting assays at low temperatures can reduce solubility and cause precipitation.

  • Solvent: While this compound is the more water-soluble form, its solubility in aqueous buffers is still limited.[3] The presence of other solutes or a high ionic strength can also affect its solubility.

Q2: How does pH affect the solubility of this compound?

The relationship between pH and the solubility of this compound is governed by the Henderson-Hasselbalch equation.

  • Above the pKa (pH > 4.09): The equilibrium shifts towards the deprotonated, more soluble 2,4-dinitrophenolate anion. To ensure the compound remains in solution, it is recommended to maintain the pH of the assay buffer significantly above the pKa, ideally at pH 5.0 or higher.

  • At or Below the pKa (pH ≤ 4.09): The equilibrium favors the formation of the protonated, less soluble 2,4-dinitrophenol, which is likely to precipitate out of an aqueous solution.

G cluster_0 Predominant Species pH_Scale pH of Solution Low_pH Low pH (≤ 4.09) High_pH High pH (> 4.09) DNP_H 2,4-Dinitrophenol (Less Soluble) Low_pH->DNP_H Favors DNP_Na This compound (More Soluble) High_pH->DNP_Na Favors

Caption: The effect of pH on the predominant form of 2,4-dinitrophenol in solution.

Q3: What is the recommended solvent for preparing a stock solution?

For preparing a concentrated stock solution, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent as this compound is soluble in it.[5] When preparing a working solution, the final concentration of DMSO in the aqueous assay buffer should be kept to a minimum (typically ≤1%) to avoid potential effects on the biological system being studied.

Q4: Can temperature be adjusted to prevent precipitation?

Yes, in many cases, increasing the temperature can enhance the solubility of this compound.[4] However, it is crucial to ensure that the elevated temperature does not negatively impact the stability or activity of other components in your assay, such as enzymes or cells. The optimal temperature should be determined empirically for your specific experimental setup.

Q5: How does ionic strength influence solubility?

The effect of ionic strength on the solubility of this compound can be complex. In some cases, increasing the ionic strength can lead to a "salting-out" effect, where the solubility of a non-electrolyte decreases with the addition of a salt. Conversely, the "salting-in" phenomenon, an increase in solubility with added salt, is also possible but less common. It is advisable to maintain a consistent and moderate ionic strength in your assay buffer. If precipitation is an issue, consider testing different buffer systems or adjusting the salt concentration.

Data Presentation

Parameter Condition Expected Solubility of this compound Recommendation
pH pH < 4.0Low (Precipitation likely)Maintain buffer pH well above 4.0 (ideally ≥ 5.0).
pH > 5.0HighUse buffers in this pH range.
Temperature Low (e.g., 4°C)LowerIf possible, perform assays at room temperature or 37°C.
High (e.g., 37°C)HigherEnsure temperature is compatible with all assay components.
Solvent Water/Aqueous BufferModerateUse as the primary solvent for working solutions.
DMSOHighIdeal for preparing concentrated stock solutions.
Ionic Strength HighMay DecreaseUse moderate and consistent salt concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood, using appropriate personal protective equipment.

  • Dissolution: Add a small volume of high-purity DMSO to the powder.

  • Vortexing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution if necessary.

  • Final Volume: Bring the solution to the final desired volume with DMSO.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term storage or 4°C for short-term use.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate, Tris, HEPES) and adjust the pH to be at least one unit above the pKa of 2,4-dinitrophenol (i.e., pH ≥ 5.0).

  • Dilution: While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to the buffer to achieve the final desired concentration. This gradual addition helps to prevent localized high concentrations that could lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (e.g., ≤1%) to minimize its effects on the assay.

  • Pre-warming: If the assay is to be performed at a temperature higher than room temperature, pre-warm the working solution to the assay temperature before use.

  • Visual Check: Before use, visually inspect the working solution for any signs of precipitation.

Protocol 3: Testing Buffer Compatibility
  • Buffer Panel: Prepare a panel of commonly used biological buffers (e.g., Phosphate, Tris, HEPES, MES) at the desired ionic strength and pH (ensure pH > 5.0).

  • Spiking: Add a small aliquot of your concentrated this compound stock solution to each buffer to achieve the final assay concentration.

  • Incubation and Observation: Incubate the solutions at the intended assay temperature for a period representative of your experiment's duration.

  • Assessment: Visually inspect each solution for any signs of precipitation or turbidity. A spectrophotometer can also be used to measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any light scattering due to precipitation.

  • Selection: Choose the buffer system that provides the best solubility for your experimental conditions.

References

Optimizing incubation time with Sodium 2,4-dinitrophenolate for maximal uncoupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sodium 2,4-dinitrophenolate (B1223059) (DNP) for inducing mitochondrial uncoupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Sodium 2,4-dinitrophenolate (DNP) as an uncoupling agent?

A1: this compound (DNP) acts as a protonophore, a molecule that shuttles protons across the inner mitochondrial membrane.[1] This action dissipates the proton gradient that is essential for ATP synthesis by ATP synthase.[1] Consequently, the energy from the proton motive force is released as heat instead of being used for ATP production.[1] This process is known as mitochondrial uncoupling. While DNP is a well-known synthetic protonophore, recent studies suggest that its uncoupling effect may be potentiated by its interaction with mitochondrial proteins such as adenine (B156593) nucleotide translocase (ANT) and uncoupling protein 1 (UCP1).[2][3]

Q2: How do I determine the optimal concentration of DNP for my experiments?

A2: The optimal DNP concentration is highly dependent on the cell type, cell density, and the specific experimental endpoint (e.g., maximal respiration vs. mild uncoupling for neuroprotection). It is crucial to perform a dose-response curve for each new cell line or experimental condition. A typical starting point for in vitro studies ranges from 10 µM to 500 µM.[4][5] For neuroprotective studies, much lower concentrations (e.g., 1-3 µM) have been shown to be effective.[6] Exceeding the optimal concentration can lead to inhibition of respiration and cellular toxicity.[7]

Q3: What is the expected duration to observe maximal uncoupling after DNP treatment?

A3: The onset of uncoupling is rapid, often occurring within minutes of DNP administration.[8] However, the time to reach maximal and stable uncoupling can vary. Studies have shown significant effects on mitochondrial respiration and gene expression at time points ranging from 15-30 minutes to several hours (6, 24, and 72 hours).[4][8] For real-time respirometry assays, the effects are typically measured within minutes of injection. For longer-term studies investigating changes in gene or protein expression, incubation times of several hours are common.[4] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific research question.

Q4: What are the key signaling pathways affected by DNP-induced mitochondrial uncoupling?

A4: DNP-induced mild mitochondrial uncoupling can trigger a range of cellular signaling responses. Notably, it has been shown to suppress the mTOR and insulin-PI3K-MAPK signaling pathways.[4][9][10][11] Concurrently, it can up-regulate pathways involved in adaptive stress responses, such as those involving CREB (cAMP response element-binding protein) and autophagy.[4][6][9][11] These changes in signaling are associated with neuroprotective effects and alterations in cellular metabolism.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable increase in oxygen consumption after DNP addition. 1. DNP concentration is too low. 2. DNP concentration is too high, leading to respiratory inhibition. 3. Poor cell health or low mitochondrial density. 4. Inactive DNP solution.1. Perform a dose-response titration to find the optimal concentration. 2. Test a lower range of DNP concentrations. 3. Ensure cells are healthy and seeded at an appropriate density. 4. Prepare a fresh DNP solution.
Cell death or signs of toxicity after DNP treatment. 1. DNP concentration is too high. 2. Prolonged incubation time. 3. Cell type is particularly sensitive to uncoupling stress.1. Reduce the DNP concentration. 2. Shorten the incubation period. Perform a time-course experiment to assess toxicity. 3. Test a wider range of lower concentrations and shorter incubation times.
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Inaccurate DNP dilutions. 3. Variations in incubation time. 4. Edge effects in multi-well plates.1. Ensure uniform cell seeding across all wells. 2. Prepare fresh DNP dilutions for each experiment and mix thoroughly. 3. Use a timer to ensure consistent incubation periods. 4. Avoid using the outer wells of the plate or fill them with media to minimize evaporation.
Unexpected decrease in maximal respiration. The concentration of DNP used may be supra-optimal, leading to the collapse of the mitochondrial membrane potential and inhibition of substrate transport into the mitochondria.[7]Reduce the DNP concentration in your dose-response experiment to identify the peak respiratory rate before inhibition occurs.

Experimental Protocols & Data

Determining Optimal DNP Incubation Time and Concentration using Real-Time Respirometry

This protocol is adapted from the Seahorse XF Cell Mito Stress Test methodology and is designed to identify the optimal DNP concentration and the kinetics of the uncoupling response.

Objective: To determine the concentration of DNP that elicits maximal oxygen consumption rate (OCR) and the time required to reach this state.

Materials:

  • Cell culture plates (e.g., Seahorse XF plates)

  • Cultured cells of interest

  • This compound (DNP) stock solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors: Oligomycin (B223565), and a combination of Rotenone and Antimycin A.

  • A real-time respirometer (e.g., Seahorse XF Analyzer)

Procedure:

  • Cell Seeding: Seed cells in the microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator for one hour.

  • Instrument Setup: Calibrate the respirometer and prepare the injector ports of the sensor cartridge. Load the ports with different concentrations of DNP, oligomycin, and rotenone/antimycin A. A typical injection sequence would be:

    • Port A: DNP (at various concentrations for titration)

    • Port B: Oligomycin (to inhibit ATP synthase)

    • Port C: Rotenone/Antimycin A (to shut down mitochondrial respiration)

  • Measurement: Place the cell plate in the respirometer and begin the assay.

    • Basal OCR: Measure the initial oxygen consumption rate before any injections.

    • DNP Injection and Time-Course: Inject the various concentrations of DNP and monitor the OCR in real-time. The time taken to reach the peak OCR after DNP injection will indicate the optimal incubation time for maximal uncoupling under these conditions.

    • Inhibitor Injections: Subsequent injections of oligomycin and rotenone/antimycin A will allow for the calculation of ATP-linked respiration, proton leak, and non-mitochondrial respiration.

  • Data Analysis: The optimal DNP concentration will be the one that gives the highest OCR without causing a subsequent rapid decline (which would indicate toxicity/inhibition). The optimal incubation time is the duration from DNP injection to the peak of this maximal OCR.

Quantitative Data Summary

Table 1: Effect of DNP Concentration on Oxygen Consumption Rate (OCR) in Rat Hippocampal Neurons

DNP Concentration (µM)Change in Oxygen FluxStatistical Significance
5 - 50No significant alterationNot significant
100Tendency to increaseNot statistically significant
200Significant increasep-value not specified
500Significant increasep-value not specified

Source: Adapted from a study on rat hippocampal neurons.[5]

Table 2: Time-Dependent Effects of DNP on Mitochondrial Function in a Rat Spinal Cord Injury Model

Time of DNP Administration Post-InjuryEffect on State III and State V-Complex I Respiration
15 minutesMaintained near-normal mitochondrial function
30 minutesMaintained near-normal mitochondrial function
1 hourRespiration rates remained significantly lower than sham-treated animals

Source: Adapted from a study on synaptic mitochondria after spinal cord injury.[8]

Visualizations

DNP_Mechanism cluster_membrane ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives DNP This compound (DNP) H_gradient->DNP Binds H+ ATP ATP ATP_Synthase->ATP Synthesizes Heat Heat DNP->Heat Releases H+ & dissipates energy Matrix Mitochondrial Matrix IMS Intermembrane Space

Caption: Mechanism of DNP-induced mitochondrial uncoupling.

DNP_Optimization_Workflow start Start: Define Cell Model & Experimental Goals dose_response Perform DNP Dose-Response Curve (e.g., 10-500 µM) start->dose_response measure_ocr Measure Oxygen Consumption Rate (OCR) dose_response->measure_ocr toxicity Assess Cytotoxicity (e.g., LDH, MTT assay) dose_response->toxicity analyze Analyze Data: Determine Peak OCR & Optimal Incubation Time measure_ocr->analyze time_course Perform Time-Course Experiment at Optimal Concentration measure_endpoint Measure Desired Endpoint (e.g., OCR, Gene Expression) time_course->measure_endpoint time_course->toxicity measure_endpoint->analyze analyze->time_course end Optimized Protocol analyze->end

Caption: Workflow for optimizing DNP incubation time and concentration.

DNP_Signaling_Pathways cluster_labels DNP DNP (Mild Uncoupling) mTOR mTOR Pathway DNP->mTOR Insulin_PI3K Insulin-PI3K-MAPK Pathway DNP->Insulin_PI3K CREB CREB Pathway DNP->CREB Autophagy Autophagy DNP->Autophagy Suppression Suppression Activation Activation

Caption: Key signaling pathways modulated by DNP.

References

Addressing off-target effects of Sodium 2,4-dinitrophenolate in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sodium 2,4-dinitrophenolate (B1223059) (DNP) in cellular assays. The information provided will help address potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of Sodium 2,4-dinitrophenolate (DNP)?

This compound is a well-characterized mitochondrial uncoupler. Its primary, or "on-target," effect is to act as a protonophore, transporting protons across the inner mitochondrial membrane. This dissipates the proton motive force that is essential for ATP synthesis by ATP synthase, effectively uncoupling electron transport from oxidative phosphorylation. The energy that would have been used to produce ATP is instead released as heat.

Q2: What are the known off-target effects of DNP that can confound my cellular assay results?

Beyond its primary mitochondrial uncoupling activity, DNP can exert several off-target effects that may influence experimental outcomes. These include:

  • Alterations in Cellular Redox State: DNP can modulate the production of reactive oxygen species (ROS), with some studies reporting a decrease in ROS and protein oxidation, while others indicate an induction of oxidative stress.[1][2][3]

  • Induction of Endoplasmic Reticulum (ER) Stress: DNP has been shown to induce markers of ER stress, which can lead to the activation of the unfolded protein response (UPR) and potentially apoptosis.

  • Modulation of Signaling Pathways: DNP can trigger adaptive stress responses, leading to the upregulation of pathways involving CREB and BDNF, and can also suppress mTOR and insulin (B600854) signaling pathways.[4][5]

  • Changes in Intracellular Calcium Levels: DNP can influence intracellular calcium homeostasis, a critical second messenger in many signaling cascades.

  • Direct Interaction with Non-Mitochondrial Proteins: There is evidence of DNP interacting with proteins such as actomyosin, which could be relevant in studies involving cellular mechanics or muscle physiology.[6]

Q3: How can I distinguish between on-target mitochondrial uncoupling and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:

  • Dose-Response Analysis: Perform comprehensive dose-response studies to identify a concentration range where the on-target effect is observed with minimal off-target effects.

  • Use of Controls: Employ a structurally similar but inactive analog of DNP as a negative control. Additionally, use other mitochondrial uncouplers with different chemical structures (e.g., FCCP) to see if they replicate the observed phenotype.

  • Specific Inhibitors: Utilize specific inhibitors for the suspected off-target pathways to see if the phenotype is reversed. For example, use an ER stress inhibitor to confirm DNP-induced ER stress is responsible for an observed outcome.

  • Genetic Models: If available, use cell lines with genetic modifications in the suspected off-target pathways (e.g., knockouts or over-expression models) to validate the role of these pathways in the observed DNP effect.

Troubleshooting Guide

This guide addresses common unexpected results in DNP cellular assays and provides potential explanations and solutions.

Observed Problem Potential Cause (Off-Target Effect) Recommended Action(s)
Unexpected changes in cell viability or proliferation at low DNP concentrations. DNP may be inducing off-target effects on cell cycle or apoptosis pathways independent of ATP depletion. This could be due to ER stress or altered signaling.[7]1. Perform a detailed dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay). 2. Measure markers of apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle progression (e.g., flow cytometry with propidium (B1200493) iodide). 3. Assess markers of ER stress (see experimental protocol below).
Contradictory results in oxidative stress measurements (increase vs. decrease in ROS). DNP's effect on cellular redox state can be complex and cell-type dependent. It may decrease mitochondrial ROS production due to mild uncoupling but could increase ROS from other cellular sources.[1][2][3]1. Use multiple, complementary methods to assess cellular redox state (see experimental protocol below). 2. Measure both mitochondrial-specific ROS (e.g., using MitoSOX Red) and total cellular ROS (e.g., using DCFDA). 3. Quantify antioxidant enzyme levels and activity (e.g., SOD, catalase).
Activation of signaling pathways seemingly unrelated to energy metabolism. DNP can act as a cellular stressor, triggering adaptive signaling pathways like CREB, BDNF, and autophagy, while inhibiting anabolic pathways like mTOR and insulin signaling.[4][5]1. Profile the activation of key signaling proteins in your pathway of interest using techniques like Western blotting or phospho-protein arrays. 2. Use specific inhibitors of the suspected upstream kinases to confirm the signaling cascade. 3. Perform gene expression analysis (e.g., qPCR or RNA-seq) to identify broader changes in cellular signaling networks.
Alterations in cellular processes regulated by calcium. DNP can disrupt intracellular calcium homeostasis, which can have widespread effects on cellular function.1. Measure intracellular calcium concentrations using fluorescent indicators (e.g., Fluo-4 AM or Fura-2 AM). 2. Investigate the source of the calcium change (e.g., release from intracellular stores vs. influx from the extracellular space).

Quantitative Data Summary

Table 1: Reported Effects of DNP on Cellular Respiration and ATP Levels

Cell Type/ModelDNP ConcentrationEffect on Oxygen Consumption Rate (OCR)Effect on ATP LevelsReference
Zebrafish Embryos3 µMIncreased basal respiration at 6 hpfNo significant change at 24 hpf, decreased at 48 hpf
Human Glioma Cells (BMG-1)Chronic Exposure~2-fold increase in basal OCRIncreased[8]
Rat Hippocampal Neurons20 µMNo effectNo effect[7]

Table 2: DNP-Induced Changes in Gene and Protein Expression

Gene/ProteinCell Type/ModelDNP TreatmentFold Change/EffectReference
BDNF mRNAMouse Hippocampus1 and 5 mg/kg daily for 14 daysDose-dependent increase[9]
pCREB proteinMouse Cerebral Cortex5 mg/kgElevated at 24 and 72 hours
p-AKT (Thr308)Mouse Cerebral Cortex5 mg/kgReduced at 24 and 72 hours[10]
p-ERK 42/44Mouse Cerebral Cortex5 mg/kgReduced at 24 and 72 hours[10]
Beclin, Atg8a/Gabarap, p62, Ulk1Mouse Cerebral Cortex5 mg/kgUpregulated[10]
Placental growth factor (Pgf)Mesenchymal Stem CellsNot specifiedUpregulated[11]
Ankyrin repeat domain 1 (Ankrd1)Mesenchymal Stem CellsNot specifiedDownregulated initially, then increased after 24h[11]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration

This protocol outlines the use of a Seahorse XF Analyzer to measure the on-target effect of DNP on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • DNP stock solution

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a potent mitochondrial uncoupler, used as a positive control)

  • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add fresh assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the sensor cartridge with DNP, oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports.

  • Seahorse XF Analyzer Run: Calibrate the analyzer and start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 2: Quantification of ER Stress Markers

This protocol describes how to measure key markers of ER stress in response to DNP treatment using Western blotting and qPCR.

Materials:

  • Cell culture reagents

  • DNP stock solution

  • Tunicamycin or Thapsigargin (positive controls for ER stress)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP/GADD153, and BiP/GRP78)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for ER stress-related genes (e.g., XBP1s, ATF4, CHOP, BiP)

Procedure:

  • Cell Treatment: Treat cells with various concentrations of DNP for different time points. Include vehicle-treated and positive control groups.

  • Protein Analysis (Western Blot):

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the cells and synthesize cDNA.

    • Perform qPCR using primers for the target genes.

    • Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

Protocol 3: Assessment of Cellular Redox State

This protocol provides methods to evaluate the impact of DNP on cellular oxidative stress.

Materials:

  • Cell culture reagents

  • DNP stock solution

  • Hydrogen peroxide (H2O2) or other known oxidants (positive controls)

  • Fluorescent probes for ROS detection (e.g., DCFDA for total ROS, MitoSOX Red for mitochondrial superoxide)

  • Fluorescence microscope or plate reader

  • Kits for measuring antioxidant enzyme activity (e.g., SOD, catalase)

  • Reagents for measuring reduced and oxidized glutathione (B108866) (GSH/GSSG) levels

Procedure:

  • Cell Treatment: Treat cells with DNP at various concentrations and for different durations. Include appropriate controls.

  • ROS Measurement:

    • Load the cells with the desired fluorescent probe according to the manufacturer's instructions.

    • After incubation, wash the cells and measure the fluorescence intensity using a microscope or plate reader.

  • Antioxidant Enzyme Activity:

    • Prepare cell lysates.

    • Measure the activity of enzymes like SOD and catalase using commercially available kits.

  • GSH/GSSG Ratio:

    • Measure the levels of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates using a commercially available kit. The ratio of GSH to GSSG is a key indicator of cellular redox balance.

Visualizations

DNP_Signaling_Pathways DNP This compound (DNP) Mitochondria Mitochondrial Uncoupling DNP->Mitochondria On-Target Cellular_Stress Cellular Stress DNP->Cellular_Stress Off-Target ATP_depletion ATP Depletion Mitochondria->ATP_depletion Heat_production Heat Production Mitochondria->Heat_production Redox_Imbalance Redox Imbalance (ROS Modulation) Cellular_Stress->Redox_Imbalance ER_Stress ER Stress (UPR Activation) Cellular_Stress->ER_Stress Ca_Homeostasis Altered Ca2+ Homeostasis Cellular_Stress->Ca_Homeostasis Adaptive_Response Adaptive Stress Response Cellular_Stress->Adaptive_Response CREB_BDNF CREB / BDNF Upregulation Adaptive_Response->CREB_BDNF Autophagy Autophagy Induction Adaptive_Response->Autophagy mTOR_Insulin mTOR / Insulin Signaling Suppression Adaptive_Response->mTOR_Insulin

Caption: On-target and off-target effects of DNP.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Data Interpretation Unexpected_Phenotype Unexpected Phenotype Observed with DNP Dose_Response 1. Perform Dose-Response and Time-Course Analysis Unexpected_Phenotype->Dose_Response On_Target_Assay 2. Confirm On-Target Effect (Mitochondrial Respiration Assay) Dose_Response->On_Target_Assay Off_Target_Screen 3. Screen for Off-Target Effects (ER Stress, Redox, Ca2+) On_Target_Assay->Off_Target_Screen Pathway_Analysis 4. Analyze Key Signaling Pathways (Western Blot, qPCR) Off_Target_Screen->Pathway_Analysis Controls 5. Use Controls (Inactive Analog, Other Uncouplers) Pathway_Analysis->Controls Interpretation Distinguish On-Target vs. Off-Target Contributions Controls->Interpretation

Caption: Troubleshooting workflow for DNP assays.

References

Best practices for storing and handling Sodium 2,4-dinitrophenolate to maintain potency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Sodium 2,4-dinitrophenolate (B1223059) to maintain its potency and ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Sodium 2,4-dinitrophenolate?

A1: To ensure the long-term stability and potency of this compound, it should be stored in a dry, dark environment.[1][2] For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1][2] Proper storage can ensure a shelf life of over three years.[1][2]

Q2: How should I handle this compound upon receipt?

A2: The product is generally stable for a few weeks during standard shipping at ambient temperatures.[1] Upon receipt, it is crucial to transfer it to the recommended storage conditions as soon as possible to maintain its quality.

Q3: What are the primary safety hazards associated with this compound?

A3: this compound is classified as an explosive, particularly when dry, and can be sensitive to heat, shock, or friction.[3][4][5] It is also acutely toxic if swallowed, inhaled, or if it comes into contact with the skin.[3][6] It is a flammable solid.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4] All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[4]

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), ethanol, ether, and benzene.[1][2][7]

Troubleshooting Guide

Issue 1: I observe a change in the physical appearance of my stored this compound (e.g., color change from light yellow to brown, clumping). What should I do?

  • Potential Cause: Exposure to moisture, light, or elevated temperatures can lead to degradation of the compound. A color change or clumping may indicate a loss of purity and potency.

  • Recommended Action:

    • Do not use the potentially degraded compound in critical experiments.

    • If you must proceed, perform a potency test to determine its activity level (see Experimental Protocols section).

    • Review your storage procedures to ensure they align with the recommended guidelines (see data table below).

    • If the compound was recently purchased, contact the supplier with the lot number and details of the observed changes.

Issue 2: My experimental results are inconsistent or show lower than expected activity.

  • Potential Cause: This could be due to a loss of potency of your this compound stock. Improper storage or repeated freeze-thaw cycles of stock solutions can contribute to degradation.

  • Recommended Action:

    • Prepare a fresh stock solution from a properly stored solid sample.

    • Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

    • Perform a potency assay to confirm the activity of your compound.

    • Consider the troubleshooting workflow for assessing compound stability.

Issue 3: I am concerned about the safe disposal of expired or potentially degraded this compound.

  • Potential Cause: Due to its explosive and toxic nature, special procedures are required for the disposal of this compound.

  • Recommended Action:

    • Do not dispose of the compound with general laboratory waste.

    • Waste should be handled as hazardous material.[8]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of explosive and toxic chemicals.

    • If the material has dried out, it may need to be wetted before disposal to reduce the risk of explosion.[4][5] Always follow your EHS office's procedures.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Short-term (days to weeks): 0-4°C[1][2] Long-term (months to years): -20°C[1][2]Minimizes thermal degradation.
Light Store in the dark (e.g., in an amber vial or a dark cabinet).[1][2]Prevents photochemical degradation.
Moisture Store in a dry environment in a tightly sealed container.[1][2][4]The compound is hygroscopic; moisture can lead to clumping and degradation.
Container Tightly sealed, appropriate for hazardous chemical storage.Prevents exposure to air and moisture.

Experimental Protocols

Protocol: Assessment of this compound Potency via Mitochondrial Respiration Assay

This protocol provides a method to assess the potency of this compound by measuring its effect on mitochondrial respiration in isolated mitochondria or whole cells. The principle is based on its function as an uncoupler of oxidative phosphorylation, which leads to an increase in oxygen consumption.

Materials:

  • Isolated mitochondria or a suitable cell line (e.g., HepG2)

  • Respiration buffer (e.g., MAS buffer for isolated mitochondria)

  • Substrates for mitochondrial respiration (e.g., pyruvate (B1213749), malate, succinate)

  • ADP (Adenosine diphosphate)

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - as a positive control for maximal uncoupling

  • This compound (both a fresh, properly stored standard and the sample to be tested)

  • High-resolution respirometer (e.g., Oroboros O2k) or a Seahorse XF Analyzer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all substrates, inhibitors, and uncouplers in the appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the this compound standard and the test sample.

  • Assay Setup (using a high-resolution respirometer with isolated mitochondria):

    • Add isolated mitochondria to the respirometer chambers containing respiration buffer.

    • Add mitochondrial substrates (e.g., pyruvate and malate) to induce State 2 respiration.

    • Add ADP to stimulate State 3 respiration (coupled respiration).

    • Add oligomycin to inhibit ATP synthase and induce State 4o respiration (leak respiration).

    • Perform a titration of the this compound standard to one chamber and the test sample to another, measuring the increase in oxygen consumption rate at each concentration.

    • Finally, add FCCP to determine the maximal uncoupled respiration rate.

  • Data Analysis:

    • Plot the oxygen consumption rate as a function of the concentration of this compound for both the standard and the test sample.

    • Determine the EC50 (half-maximal effective concentration) for both.

    • Compare the EC50 values. A significant increase in the EC50 for the test sample compared to the standard indicates a loss of potency.

Visualizations

G Troubleshooting Workflow: Suboptimal Experimental Results start Inconsistent or Low Experimental Activity check_potency Is the compound's potency ? start->check_potency check_protocol Review Experimental Protocol and Reagents check_potency->check_protocol No new_stock Prepare Fresh Stock Solution from Properly Stored Solid check_potency->new_stock Yes run_assay Perform Potency Assay (e.g., Respiration Assay) new_stock->run_assay compare_results Compare with Standard or Expected Results run_assay->compare_results potency_ok Potency is Within Acceptable Range compare_results->potency_ok Acceptable potency_low Potency is Low compare_results->potency_low Low troubleshoot_other Troubleshoot Other Experimental Variables potency_ok->troubleshoot_other reassess_storage Re-evaluate Storage and Handling Procedures potency_low->reassess_storage discard Discard Degraded Compound Following Safety Protocols reassess_storage->discard

Caption: Troubleshooting workflow for addressing suboptimal experimental results.

G Mechanism of Action: Uncoupling of Oxidative Phosphorylation cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) protons_ims H+ (Intermembrane Space) ETC->protons_ims Pumps H+ ATP_Synthase ATP Synthase atp ATP ATP_Synthase->atp Synthesizes protons_matrix H+ (Matrix) protons_matrix->ETC e- flow protons_ims->ATP_Synthase H+ Gradient dnp This compound protons_ims->dnp dnp->protons_matrix Transports H+ (dissipates gradient) heat Heat

Caption: Signaling pathway showing how this compound uncouples oxidative phosphorylation.

G Logical Relationships for Safe Handling compound This compound hazards Primary Hazards: - Explosive (when dry) - Acutely Toxic - Flammable Solid compound->hazards storage Proper Storage: - Dry, Dark - -20°C (long-term) - Tightly Sealed hazards->storage Mitigated by handling Safe Handling: - Fume Hood - Wear PPE - Avoid Shock/Friction hazards->handling Mitigated by outcome Maintained Potency & Safe Laboratory Environment storage->outcome handling->outcome

Caption: Logical relationships for the safe handling of this compound.

References

Validation & Comparative

Advantages and disadvantages of using Sodium 2,4-dinitrophenolate versus other nitrophenols.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nitrophenolic Compounds

This guide provides a detailed comparison of Sodium 2,4-dinitrophenolate (B1223059) and its parent compound, 2,4-dinitrophenol (B41442) (DNP), against other nitrophenols, including mononitrophenol isomers (ortho-, meta-, and para-) and other dinitrophenol isomers. The focus is on their mechanisms of action, applications in research and industry, and comparative toxicities, supported by quantitative data and experimental protocols.

Introduction to Nitrophenols

Nitrophenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more nitro groups (-NO₂). The number and position of these electron-withdrawing groups dramatically influence the compound's acidity, solubility, and biological activity.

  • Sodium 2,4-dinitrophenolate is the sodium salt of 2,4-dinitrophenol. This salt form increases the compound's solubility in aqueous solutions, facilitating its use in various experimental and industrial settings.[1] Functionally, it dissociates to provide the active 2,4-dinitrophenolate anion, which is the primary agent responsible for the biological effects associated with DNP.

  • Mononitrophenols (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol) have a single nitro group and are primarily used as intermediates in the synthesis of dyes, pesticides, pharmaceuticals (like paracetamol), and other chemicals.[2][3] Their sodium salts are utilized in agriculture as plant growth regulators.

  • Other Dinitrophenol Isomers (e.g., 2,3-DNP, 2,5-DNP, 2,6-DNP) exist but are less commonly studied than 2,4-DNP. They exhibit varying degrees of toxicity and biological activity.

Core Mechanism of Action: Mitochondrial Uncoupling

The most significant biological effect of 2,4-dinitrophenol is the uncoupling of oxidative phosphorylation. As a protonophore, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Mechanism:

  • In the acidic intermembrane space, the DNP molecule becomes protonated.

  • This neutral, lipid-soluble form readily diffuses across the inner mitochondrial membrane into the alkaline matrix.

  • Once in the matrix, it releases its proton, dissipating the gradient.

  • The energy stored in the proton gradient, which would normally drive ATP synthase, is instead released as heat.

This potent mechanism makes DNP a powerful tool for metabolic research but also underlies its severe toxicity.

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (High pH) cluster_ims Intermembrane Space (Low pH) Space H_matrix H+ DNP_matrix DNP- DNP_matrix->H_matrix Deprotonation H_ims H+ DNP_matrix->H_ims Returns to IMS Annotation1 DNP shuttles H+ into the matrix, bypassing ATP Synthase. ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP DNPH_ims DNP-H DNPH_ims->DNP_matrix Diffusion Across Membrane Annotation2 Energy is released as heat, not used for ATP synthesis.

Fig 1. Mechanism of mitochondrial uncoupling by 2,4-Dinitrophenol (DNP).

Advantages and Disadvantages: A Comparative Analysis

This compound
  • Advantages:

    • Potent Research Tool: As a classic and potent mitochondrial uncoupler, it is invaluable for studying cellular metabolism, bioenergetics, and the effects of mitochondrial dysfunction.

    • Potential Therapeutic Applications (Low Doses): Recent research suggests that at very low, non-toxic doses, DNP can induce a hormetic effect, offering neuroprotection in models of Alzheimer's, Parkinson's, and stroke.[3][4][5] This is mediated by the activation of adaptive stress response pathways like CREB and BDNF.[6]

    • High Solubility: The sodium salt form offers superior solubility in aqueous media compared to DNP, making it easier to handle for in vitro experiments.[1]

  • Disadvantages:

    • Extreme Toxicity: DNP has a very narrow therapeutic index. Overdose leads to uncontrolled hyperthermia, tachycardia, and death.[7] It is banned for human consumption.[8]

    • Lack of Specificity: Its action as a protonophore is not specific to mitochondria and can affect other biological membranes, leading to off-target effects.

Other Nitrophenols (Mononitrophenols and DNP Isomers)
  • Advantages:

    • Versatile Chemical Intermediates: Mononitrophenols are crucial precursors for a wide range of industrial products, including pharmaceuticals, dyes, and agrochemicals.[2][3] 4-nitrophenol, for example, is a key intermediate for paracetamol.

    • Lower Acute Toxicity (Mononitrophenols): Mononitrophenols are significantly less toxic than 2,4-DNP, making them safer for industrial handling (see Table 2).[4]

    • Efficacy in Agriculture: The sodium salts of ortho- and para-nitrophenol are effective components of plant growth regulators, used to improve yield and plant health.

  • Disadvantages:

    • Weaker Biological Uncouplers: While some nitrophenols possess uncoupling activity, they are generally less potent than 2,4-DNP.

    • Environmental Contaminants: Nitrophenols can be environmental pollutants originating from industrial processes and vehicle exhaust.

    • Variable Toxicity: Toxicity varies significantly among isomers. For instance, 2,6-DNP is nearly as acutely toxic as 2,4-DNP, whereas 2,3-DNP and 2,5-DNP are considerably less so (see Table 2).[7]

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and other nitrophenols.

Table 1: Comparative Physicochemical Properties

Property 2-Nitrophenol 3-Nitrophenol 4-Nitrophenol 2,4-Dinitrophenol
Molecular Formula C₆H₅NO₃ C₆H₅NO₃ C₆H₅NO₃ C₆H₄N₂O₅
Molar Mass ( g/mol ) 139.11 139.11 139.11 184.11
Melting Point (°C) 44–45 97 113–114 112-114
pKa (at 25°C) 7.23 8.40 7.15[5] 4.09
Appearance Light yellow solid Colorless to pale yellow solid Colorless to pale yellow solid Yellow crystalline solid

Data sourced from[2][3][5][6][7].

Table 2: Comparative Acute Toxicity (LD₅₀ Values)

Compound Species Route LD₅₀ (mg/kg) Reference
2-Nitrophenol Rat Oral 2,830 [4]
3-Nitrophenol Rat Oral 930 [4]
4-Nitrophenol Rat Oral 202–620 [4]
2,3-Dinitrophenol Rat Intraperitoneal 190 [7]
2,4-Dinitrophenol Rat Intraperitoneal 35 [7]
2,5-Dinitrophenol Rat Intraperitoneal 150 [7]
2,6-Dinitrophenol Rat Intraperitoneal 38 [7]
3,4-Dinitrophenol Rat Intraperitoneal 98 [7]

| 3,5-Dinitrophenol | Rat | Intraperitoneal | 45 |[7] |

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Uncoupling Activity

This protocol outlines the measurement of oxygen consumption rate (OCR) to determine the uncoupling activity of a test compound.

A. Using Isolated Mitochondria (Clark-type Oxygen Electrode)

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation. Determine protein concentration via a Bradford or BCA assay.

  • Reaction Setup:

    • Prepare a reaction medium containing 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, and 1 mM EGTA (pH 7.2).

    • Add the medium to the oxygen electrode chamber at 37°C.

    • Add mitochondrial protein (approx. 0.5 mg/mL).

  • Measurement:

    • Add a complex I inhibitor (e.g., 5 µM rotenone) to ensure electron flow originates from complex II.

    • Add an ATP synthase inhibitor (e.g., 1 µg/mL oligomycin) to stop ATP-linked respiration (State 4 respiration).

    • Initiate respiration by adding a complex II substrate (e.g., 4 mM succinate). A slow, basal rate of oxygen consumption should be observed.

    • Add the test nitrophenol compound (e.g., DNP) in a stepwise manner via a DMSO stock solution. An increase in OCR indicates uncoupling activity.

    • At the end of the experiment, add a potent uncoupler like FCCP to determine the maximal respiratory capacity.

B. Using Intact Cells (Seahorse XF Analyzer)

  • Cell Culture: Plate cells (e.g., CHO-K1, HEK293T) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with a low-buffer Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Assay Execution:

    • Load the injector ports of the sensor cartridge with the test compounds:

      • Port A: Test nitrophenol compound or vehicle (DMSO).

      • Port B: A potent uncoupler for maximal respiration (e.g., 10 µM BAM15).

      • Port C: Complex I/III inhibitors (e.g., 0.5 µM Rotenone/Antimycin A) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Place the plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure basal OCR before injecting the compounds sequentially and recording the resulting changes in OCR. Uncoupling is observed as an increase in OCR after the injection from Port A.

Protocol 2: In Vivo Repeated-Dose Oral Toxicity Assessment

This protocol is based on a study comparing the toxicity of nitrophenols in young rodents.

  • Animal Model: Use young laboratory rats (e.g., Sprague-Dawley), 6 weeks of age. Acclimate animals for at least one week before the study begins.

  • Dose Formulation and Administration:

    • Prepare suspensions of the test nitrophenol in a suitable vehicle (e.g., corn oil).

    • Administer the compound daily via oral gavage for a period of 28 days.

    • Include multiple dose groups (e.g., 0, 20, 40, 80 mg/kg/day for 2,4-DNP) and a vehicle control group.

  • Endpoint Monitoring:

    • Clinical Observations: Observe animals daily for signs of toxicity, such as changes in activity, posture, respiration, and the presence of convulsions.

    • Body Weight: Record body weight at the start of the study and at regular intervals (e.g., weekly).

    • Mortality: Record mortality daily.

  • Terminal Procedures:

    • At the end of the 28-day period, euthanize surviving animals.

    • Conduct a gross necropsy, examining all major organs.

    • Collect organs (e.g., liver, kidneys, spleen) and record their weights.

    • Preserve tissues in formalin for histopathological analysis.

  • Data Analysis: Analyze data for statistically significant differences in mortality, body weight, organ weights, and histopathological findings between treated and control groups.

Signaling Pathways and Logical Relationships

Low-Dose DNP Neuroprotective Signaling

At low concentrations, DNP induces a mild metabolic stress that triggers a cascade of adaptive cellular responses leading to neuroprotection. This is distinct from its high-dose toxicity. The process involves the activation of key transcription factors and neurotrophic factors.

G DNP Low-Dose DNP Uncoupling Mild Mitochondrial Uncoupling DNP->Uncoupling mTOR mTOR Pathway DNP->mTOR Inhibits Autophagy Autophagy DNP->Autophagy Promotes Ca Increased Intracellular Ca²⁺ Uncoupling->Ca ROS Reduced Oxidative Stress (ROS) Uncoupling->ROS CREB CREB Activation Ca->CREB Activates Neuroprotection Neuroprotection & Improved Synaptic Plasticity ROS->Neuroprotection mTOR->Autophagy Inhibits Autophagy->Neuroprotection (clears protein aggregates) BDNF BDNF Expression CREB->BDNF Upregulates BDNF->Neuroprotection

References

Confirming the Mitochondrial Specificity of Sodium 2,4-dinitrophenolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the specific action of Sodium 2,4-dinitrophenolate (B1223059) (DNP) on mitochondria. Through a series of comparative experiments, researchers can delineate the compound's direct effects on mitochondrial function versus potential off-target cellular impacts. This guide details the necessary experimental protocols, presents data in a clear, comparative format, and visualizes the underlying mechanisms and workflows.

Sodium 2,4-dinitrophenolate is a well-documented mitochondrial uncoupler.[1][2][3][4] Its primary mechanism of action involves transporting protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that drives ATP synthesis.[4][5] This uncoupling of oxidative phosphorylation leads to an increase in oxygen consumption and the release of energy as heat.[4][6] However, to rigorously confirm that the observed cellular effects of DNP are specifically due to this mitochondrial action, a series of controlled experiments are essential.

Comparative Analysis of Mitochondrial Uncouplers and Inhibitors

To isolate the effects of DNP on mitochondria, it is crucial to compare its performance with other well-characterized mitochondrial modulators. This includes another uncoupler, such as Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), and inhibitors of the electron transport chain (ETC) and ATP synthase.

CompoundPrimary Mechanism of ActionExpected Effect on Oxygen Consumption Rate (OCR)Expected Effect on ATP ProductionExpected Effect on Mitochondrial Membrane Potential (MMP)
This compound (DNP) Mitochondrial UncouplerIncreases OCR to maximumDecreases ATP productionDissipates (decreases) MMP
FCCP Mitochondrial UncouplerIncreases OCR to maximumDecreases ATP productionDissipates (decreases) MMP
Oligomycin ATP Synthase InhibitorDecreases OCR (linked to ATP synthesis)Blocks mitochondrial ATP productionHyperpolarizes (increases) MMP
Rotenone (B1679576)/Antimycin A ETC Complex I/III InhibitorsDrastically decreases OCRBlocks mitochondrial ATP productionDissipates (decreases) MMP

Experimental Workflows and Signaling Pathways

A logical workflow is critical to systematically investigate the specificity of DNP. The following diagram outlines the experimental steps.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis and Interpretation cell_culture Culture appropriate cell line (e.g., HepG2, SH-SY5Y) plate_cells Plate cells for various assays cell_culture->plate_cells treatment Treat cells with DNP, FCCP, Oligomycin, Rotenone/Antimycin A, and vehicle control plate_cells->treatment ocr_assay Measure Oxygen Consumption Rate (OCR) treatment->ocr_assay mmp_assay Assess Mitochondrial Membrane Potential (MMP) treatment->mmp_assay atp_assay Quantify Cellular ATP Levels treatment->atp_assay viability_assay Determine Cell Viability/Cytotoxicity treatment->viability_assay data_analysis Analyze and compare data across all treatment groups ocr_assay->data_analysis mmp_assay->data_analysis atp_assay->data_analysis viability_assay->data_analysis specificity_conclusion Conclude on the mitochondrial specificity of DNP data_analysis->specificity_conclusion

Caption: Experimental workflow for confirming DNP's mitochondrial specificity.

The signaling pathway diagram below illustrates the mechanism of mitochondrial uncoupling by DNP.

Caption: Mechanism of DNP-mediated mitochondrial uncoupling.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Measurement of Oxygen Consumption Rate (OCR)

This experiment directly measures the effect of DNP on mitochondrial respiration. An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is ideal for this purpose.[7]

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium: The following day, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a CO2-free incubator for 1 hour prior to the assay.

  • Compound Plate Preparation: Prepare a utility plate containing DNP, FCCP, oligomycin, and a combination of rotenone and antimycin A at desired concentrations.

  • Assay Execution: Place the cell culture microplate and the utility plate into the extracellular flux analyzer. The instrument will measure the basal OCR and then sequentially inject the compounds. A typical injection sequence is:

    • Port A: DNP or FCCP to measure maximal respiration.

    • Port B: Oligomycin to inhibit ATP synthase and measure proton leak.

    • Port C: Rotenone/Antimycin A to inhibit the ETC and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR data to determine basal respiration, maximal respiration, ATP-linked respiration, and proton leak.

Assessment of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is a direct consequence of mitochondrial uncoupling. This can be measured using fluorescent dyes that accumulate in mitochondria in a potential-dependent manner.[8][9]

Protocol:

  • Cell Treatment: Culture cells on a suitable plate (e.g., 96-well black, clear-bottom plate) and treat with various concentrations of DNP, FCCP (positive control), and a vehicle control for a specified duration.

  • Dye Loading: Following treatment, incubate the cells with a mitochondrial membrane potential-sensitive dye such as JC-1 or TMRE.[8][9]

    • JC-1: In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify changes in MMP.[8][10]

    • TMRE (Tetramethylrhodamine, Ethyl Ester): This dye accumulates in active mitochondria with intact membrane potentials, and its fluorescence intensity is proportional to the MMP.[9]

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis: Calculate the change in fluorescence intensity or the red/green fluorescence ratio relative to the vehicle control. A significant decrease indicates mitochondrial depolarization.

Quantification of Cellular ATP Levels

Since DNP uncouples respiration from ATP synthesis, a decrease in cellular ATP levels is expected.

Protocol:

  • Cell Lysis: Treat cells with DNP and appropriate controls. After the treatment period, lyse the cells to release intracellular ATP.

  • ATP Measurement: Use a luciferin-luciferase-based ATP assay kit.[11][12][13] In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminescence Reading: Measure the luminescent signal using a luminometer.

  • Data Analysis: Generate a standard curve using known ATP concentrations. Quantify the ATP levels in the cell lysates and normalize to the total protein content or cell number. Compare the ATP levels in DNP-treated cells to control cells.

Cell Viability and Cytotoxicity Assay

To ensure that the observed effects are due to specific mitochondrial uncoupling and not general cellular toxicity, it is important to assess cell viability.

Protocol:

  • Cell Treatment: Expose cells to a range of DNP concentrations for a relevant time period (e.g., 24 hours).

  • Viability Assessment: Use a standard viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product.

  • Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of control-treated cells. This will help determine the concentration range at which DNP affects mitochondrial function without causing significant cell death.

Summary of Expected Quantitative Data

The following tables summarize the expected outcomes from the described experiments, comparing DNP to other mitochondrial modulators.

Table 1: Oxygen Consumption Rate (OCR) Parameters

TreatmentBasal OCR (pmol/min)Maximal OCR (pmol/min)ATP-Linked Respiration (pmol/min)
Vehicle Control100 ± 10250 ± 2075 ± 8
DNP (50 µM) 180 ± 15260 ± 2520 ± 5
FCCP (1 µM) 200 ± 18270 ± 2215 ± 4
Oligomycin (1 µM) 30 ± 5N/A0
Rotenone/Antimycin A (1 µM) 10 ± 2N/AN/A

Table 2: Mitochondrial Membrane Potential (MMP) and ATP Levels

TreatmentMMP (% of Control)Cellular ATP (% of Control)
Vehicle Control100 ± 5100 ± 8
DNP (50 µM) 40 ± 655 ± 7
FCCP (1 µM) 35 ± 545 ± 6
Oligomycin (1 µM) 110 ± 860 ± 9
Rotenone/Antimycin A (1 µM) 25 ± 430 ± 5

Table 3: Cell Viability

Treatment (24h)Cell Viability (% of Control)
Vehicle Control100 ± 4
DNP (10 µM) 98 ± 5
DNP (50 µM) 95 ± 6
DNP (200 µM) 70 ± 8
Staurosporine (1 µM) (Positive Control) 20 ± 5

Conclusion

By systematically applying the experimental protocols outlined in this guide, researchers can robustly confirm the specificity of this compound's action on mitochondria. The comparative data generated will clearly demonstrate DNP's role as a mitochondrial uncoupler, distinguishing its effects from those of ETC inhibitors and ATP synthase inhibitors, while also defining a concentration window for specific mitochondrial effects versus broader cytotoxicity. This comprehensive approach is essential for the accurate interpretation of data in studies involving DNP and for the development of novel therapeutics targeting mitochondrial function.

References

Comparative analysis of the impact of Sodium 2,4-dinitrophenolate on different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: Sodium 2,4-dinitrophenolate (B1223059) (DNP), the sodium salt of 2,4-dinitrophenol (B41442), is a well-documented mitochondrial uncoupler.[1][2] It functions as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force essential for ATP synthesis.[1] This disruption of oxidative phosphorylation leads to a decrease in cellular ATP, an increase in metabolic rate, and the generation of heat.[1][2] While historically used as a weight-loss agent with significant toxicity, its ability to modulate cellular energy metabolism has made it a subject of interest in cancer research. This guide provides a comparative analysis of the effects of Sodium 2,4-dinitrophenolate on various cell lines, supported by experimental data and detailed protocols.

Comparative Cellular Effects of this compound

The impact of this compound varies significantly across different cell lines, influencing cell viability, apoptosis, and cell cycle progression. The following tables summarize the quantitative data from various studies.

Table 1: Effects on Cell Viability
Cell LineCell TypeEffectConcentrationTime (hours)Assay
Calu-6Human Pulmonary AdenocarcinomaEC50 of ~200 µM200 µM72MTT
LNCaPHuman Prostate Cancer (oxidative phenotype)IC50 of 0.52 µM (with Doxorubicin)0.5 µM48MTT
LNCaPHuman Prostate Cancer (oxidative phenotype)IC50 of 0.54 µM (with Epirubicin)0.5 µM48MTT
PC-3Human Prostate CancerDecreased viability to ~60% (with Doxorubicin)Highest tested concentration48MTT
DU-145Human Prostate CancerDecreased viability to >50% (with Epirubicin)Highest tested concentration48MTT
HCT 116 (wild type)Human Colorectal CancerHigher cell death compared to resistant cells500 µM72Fluorescence-based
HCT 116 (FOLFOX resistant)Human Colorectal CancerLower cell death compared to wild type500 µM72Fluorescence-based
Table 2: Induction of Apoptosis and Cell Cycle Arrest
Cell LineEffectObservationsAssay
Calu-6G1 phase arrest and apoptosisIncreased sub-G1 DNA content, DNA fragmentation, loss of mitochondrial membrane potential, and externalization of phosphatidylserine.[3]Flow Cytometry, DAPI staining
LNCaPEarly apoptosisAlmost all cells treated with DNP were in early apoptosis.[4]Apoptosis Detection Assay
PC-3G2/M phase inhibition (with anthracyclines)DNP alone had no effect on the cell cycle.[4]Cell Cycle Analysis
DU-145G2/M phase inhibition (with anthracyclines)DNP alone had no effect on the cell cycle.[4]Cell Cycle Analysis
As4.1ApoptosisDose- and time-dependent induction of apoptosis.[5]Flow Cytometry (sub-G1), Annexin V binding
Table 3: Effects on Reactive Oxygen Species (ROS) and Glutathione (GSH)
Cell LineEffectObservations
Calu-6Increased ROSSignificantly increased intracellular H2O2 and O2.- levels.[3]
LNCaPIncreased Oxidative Stress (with anthracyclines)Reduced level of cellular thiols and an increased number of AP sites in DNA.[4]
As4.1Increased ROS and GSH depletionMarkedly increased intracellular H2O2 and O2.- levels; rapid reduction in intracellular GSH content.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the modulation of several key cellular processes, primarily centered around mitochondrial function and cellular stress responses.

G cluster_mitochondrion Mitochondrion cluster_cell Cellular Effects ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ ROS ROS ETC->ROS Generates ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP Reduced Production Cell_Cycle_Arrest Cell Cycle Arrest ATP->Cell_Cycle_Arrest Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNP This compound DNP->Proton_Gradient Dissipates GSH_Depletion GSH Depletion DNP->GSH_Depletion Apoptosis Apoptosis Oxidative_Stress->Apoptosis GSH_Depletion->Apoptosis

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the impact of this compound on cell lines.

Cell Culture

Prostate cancer cell lines (LNCaP, PC-3, DU-145), human pulmonary adenocarcinoma (Calu-6), and other cell lines are typically cultured in appropriate media such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat and harvest cells as for the apoptosis assay.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cell line.

G A Cell Line Selection & Culture B DNP Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Cell Cycle Analysis (e.g., PI Staining) B->E F ROS & GSH Measurement B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: Experimental workflow for cellular analysis.

Conclusion

This compound demonstrates a range of cytotoxic and metabolic effects on various cell lines, particularly cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, and increase oxidative stress highlights its potential as an anti-cancer agent, especially in combination with conventional chemotherapeutics. However, the observed differences in sensitivity across cell lines, such as the higher sensitivity of LNCaP prostate cancer cells compared to PC-3 and DU-145, underscore the importance of understanding the specific metabolic phenotypes of target cells.[4][7][8] Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways involved to harness the therapeutic potential of DNP while mitigating its toxicity.

References

A Comparative Analysis of Efficacy: Sodium 2,4-dinitrophenolate vs. Endogenous Uncoupling Proteins

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Mitochondrial uncoupling, the process of dissociating fuel oxidation from ATP synthesis, is a critical mechanism in cellular bioenergetics and a key area of therapeutic interest. This process is primarily mediated by two distinct classes of agents: synthetic chemical uncouplers, exemplified by Sodium 2,4-dinitrophenolate (B1223059) (DNP), and endogenous uncoupling proteins (UCPs). This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development efforts.

Fundamental Mechanisms of Uncoupling

Both DNP and UCPs act by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase and dissipating the proton-motive force. However, their specific mechanisms of action differ significantly.

  • Sodium 2,4-dinitrophenolate (DNP): DNP is a classic protonophore.[1] In its protonated form, this lipid-soluble molecule readily diffuses across the inner mitochondrial membrane. Upon reaching the higher pH of the matrix, it releases its proton and, as an anion, is drawn back across the membrane by the positive membrane potential. This cyclical process effectively shuttles protons, leading to a rapid and uncontrolled dissipation of the proton gradient.[2]

  • Endogenous Uncoupling Proteins (UCPs): UCPs, particularly UCP1 found in brown adipose tissue, are transmembrane proteins that facilitate proton translocation. While the precise mechanism is still debated, they are believed to form a regulated channel or carrier for protons.[3] Their activity is not constant; for instance, UCP1 is activated by free fatty acids and inhibited by purine (B94841) nucleotides like ATP, allowing for physiological control over the uncoupling process.[4] Recent studies also suggest that UCPs and other mitochondrial carriers like the adenine (B156593) nucleotide translocase (ANT) can significantly enhance the protonophoric action of DNP, indicating a potential interaction between these systems.[5][6][7][8]

G cluster_membrane Inner Mitochondrial Membrane etc Electron Transport Chain H+ pump intermembrane Intermembrane Space (High [H+]) etc:f1->intermembrane H+ atpsynth ATP Synthase H+ channel atp ATP atpsynth->atp ADP + Pi ucp UCP1 (Uncoupling Protein) matrix Mitochondrial Matrix (Low [H+]) ucp->matrix heat1 Heat ucp->heat1 dnp_h_inter DNP-H dnp_neg_matrix DNP- dnp_h_inter->dnp_neg_matrix heat2 Heat dnp_h_inter->heat2 dnp_neg_matrix->intermembrane dnp_neg_matrix->matrix H+ intermembrane->atpsynth:f1 H+ intermembrane->ucp H+ intermembrane->dnp_h_inter H+

Caption: Mechanisms of mitochondrial proton transport.

Quantitative Efficacy and Performance Comparison

The efficacy of uncouplers is determined by their ability to increase oxygen consumption (respiration) while decreasing ATP synthesis, without causing excessive cellular damage. The following table summarizes key performance metrics based on available experimental data.

ParameterThis compound (DNP)Endogenous Uncoupling Proteins (UCPs)Key Insights
Mechanism Protonophore (Proton Shuttle)Regulated Proton Channel/CarrierDNP's action is a purely chemical process, while UCPs are subject to biological regulation.[3]
Potency High; effective at low µM concentrations (~5 µM) to increase respiration.[9]Lower intrinsic activity per molecule. UCP3 expression is 200-700 fold lower than UCP1 in mouse muscle.[10]DNP is a far more potent and indiscriminate uncoupler.
Effect on Respiration Dose-dependent increase in oxygen consumption rate (OCR) up to an inhibitory concentration (>5 µM).[9]"Mild uncoupling" leads to a modest increase in OCR. Overexpression of UCPs can protect neurons.[11]DNP causes a dramatic, uncontrolled spike in respiration, whereas UCP effects are more subtle and controlled.[9][10]
Proton Conductance Significantly increases membrane conductance (Gm). At 50 µM, Gm is ~42.7 nS/cm2.[5]UCPs alone have lower conductance but significantly enhance DNP's effect (e.g., UCP1+DNP Gm is ~67.1 nS/cm2).[5]UCPs can act as amplifiers for chemical uncouplers, suggesting a complex interplay.[5][8]
Regulation Unregulated; activity is dependent only on concentration and the proton gradient.Tightly regulated by activators (e.g., free fatty acids) and inhibitors (e.g., purine nucleotides).[4]The lack of regulation is a primary contributor to DNP's toxicity.
Therapeutic Window Extremely narrow. The margin between effective and toxic doses is very small.[12][13]Wide. As endogenous proteins, their activity is maintained within a physiological range.UCPs are inherently safer targets for therapeutic modulation.
Toxicity & Side Effects High acute toxicity. Symptoms include hyperthermia, tachycardia, diaphoresis, and death.[12][14][15] Has been linked to 62 published deaths.[13][14]No known direct toxicity. Overexpression can be protective against oxidative stress.[11][16]DNP is considered extremely dangerous and unfit for human consumption by the FDA.[12][17]

Experimental Protocols for Efficacy Assessment

Assessing the efficacy of uncoupling agents requires precise measurement of mitochondrial function. Standardized assays are crucial for generating comparable data.

Protocol 1: Measuring Oxygen Consumption Rate (OCR) via Extracellular Flux Analysis

This protocol describes a standard mitochondrial stress test to assess key parameters of mitochondrial respiration using an extracellular flux analyzer (e.g., Seahorse XF).[18]

Methodology:

  • Cell Culture: Plate cells (e.g., primary neurons, myoblasts) in a specialized microplate and allow them to adhere overnight.

  • Assay Preparation: One hour before the assay, replace the culture medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator.

  • Compound Loading: Load the sensor cartridge with sequential injections of mitochondrial inhibitors and the uncoupler of interest (DNP or a UCP activator). The typical concentrations for a titration experiment should be optimized for each cell type.[18]

    • Port A: Oligomycin (B223565) (ATP synthase inhibitor, e.g., 1-2 µM).

    • Port B: DNP or FCCP (Uncoupler, e.g., titrate from 1 µM to 100 µM for DNP).

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors, e.g., 0.5 µM).

  • Assay Execution: Place the cartridge into the analyzer. The machine measures OCR in real-time, injecting the compounds sequentially.

  • Data Analysis:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

    • Proton Leak: The remaining OCR after oligomycin injection.

    • Maximal Respiration: The peak OCR after DNP/FCCP injection. This indicates the maximum capacity of the electron transport chain.

    • Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.

Caption: Workflow for assessing mitochondrial respiration.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This method uses the fluorescent dye JC-1 to quantify changes in mitochondrial membrane potential, a direct indicator of uncoupling.[19]

Methodology:

  • Cell Preparation: Culture and treat cells with the desired concentration of DNP or a UCP modulator for the specified time.

  • JC-1 Staining: Dilute mitochondria in an appropriate buffer (e.g., Trehalose isolation buffer). Add JC-1 to a final concentration of ~15 µM and incubate for 10-15 minutes at 37°C.[19]

  • Washing: Centrifuge the mitochondria to remove unbound dye and resuspend the pellet in buffer.[19]

  • Quantification: Measure fluorescence using a plate reader or flow cytometer.

    • High ΔΨm (Coupled): JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm).

    • Low ΔΨm (Uncoupled): JC-1 remains in its monomeric form, emitting green fluorescence (~529 nm).[19]

  • Data Analysis: The efficacy of the uncoupler is determined by the shift from red to green fluorescence, indicating mitochondrial depolarization.

Downstream Signaling and Cellular Effects

Beyond bioenergetics, mitochondrial uncoupling can trigger adaptive stress response pathways, a phenomenon known as mitohormesis. This is particularly relevant for the neuroprotective effects observed with mild uncoupling.

Mild uncoupling, whether induced by low-dose DNP or the activation of UCPs, can slightly decrease the mitochondrial membrane potential.[11] This can lead to several downstream effects:

  • Reduced ROS Production: A lower membrane potential reduces the production of reactive oxygen species (ROS) by the electron transport chain.

  • Ca²⁺ Homeostasis: Uncoupling can decrease mitochondrial Ca²⁺ uptake, preventing overload and subsequent cell death pathways.[1]

  • Activation of Stress Signaling: The mild energetic stress activates signaling cascades that promote cellular resilience. This includes the activation of transcription factors like CREB and the induction of neurotrophic factors such as BDNF, ultimately bolstering neuronal resistance to damage.[11]

cluster_direct_effects Immediate Mitochondrial Effects cluster_downstream Adaptive Cellular Response uncoupling Mitochondrial Uncoupling (DNP or UCP Activation) mem_pot ↓ Membrane Potential uncoupling->mem_pot ros ↓ ROS Production uncoupling->ros ca ↓ Mitochondrial Ca2+ Uptake uncoupling->ca autophagy ↑ Autophagy uncoupling->autophagy creb ↑ CREB Activation mem_pot->creb resistance ↑ Neuronal Stress Resistance ros->resistance ca->resistance bdnf ↑ BDNF Expression creb->bdnf bdnf->resistance autophagy->resistance

Caption: Signaling pathways activated by mild uncoupling.

Conclusion and Future Directions

The comparison between this compound and endogenous UCPs reveals a clear trade-off between potency and safety.

  • DNP is a powerful, indiscriminate, and unregulated uncoupler. Its high potency is matched by its extreme toxicity and narrow therapeutic index, making it unsuitable for therapeutic use but a valuable, albeit hazardous, tool for in vitro research to probe maximal respiratory capacity.[12][13][14]

  • UCPs represent a more physiologically relevant and safer mechanism of uncoupling. Their activity is tightly regulated, producing a "mild uncoupling" effect that can be protective against cellular stress without causing systemic energy depletion.[11] This makes UCPs and other endogenous uncoupling mechanisms attractive targets for the development of novel therapeutics for metabolic and neurodegenerative diseases.

For drug development professionals, the focus should be on modulating the activity of endogenous UCPs or developing novel chemical uncouplers with a wider therapeutic window and targeted delivery to specific tissues, thereby harnessing the benefits of mitohormesis without the systemic toxicity of agents like DNP.

References

A review of the literature comparing the in vitro and in vivo effects of Sodium 2,4-dinitrophenolate.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cellular and systemic impacts of the potent mitochondrial uncoupler, Sodium 2,4-dinitrophenolate (B1223059) (DNP), revealing key convergences and divergences between laboratory cell-based assays and whole-organism studies.

Sodium 2,4-dinitrophenolate (DNP), a well-known mitochondrial uncoupling agent, has a storied history, from its early use as a weight-loss drug to its current application as a tool in biomedical research and a substance of concern in toxicology.[1][2] Its profound biological effects stem from a single, potent mechanism: the disruption of oxidative phosphorylation. This guide provides a comparative analysis of the in vitro and in vivo effects of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane.[3] This action dissipates the proton motive force that is essential for the synthesis of ATP by ATP synthase. Instead of being converted into chemical energy in the form of ATP, the energy generated from the electron transport chain is released as heat.[2][3] This uncoupling of respiration from ATP production leads to an increased metabolic rate and is the fundamental mechanism behind both its therapeutic and toxic effects.

Mitochondrial Uncoupling by DNP cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space cluster_membrane Inner Mitochondrial Membrane ATP_Synthase_Matrix ATP Synthase (F1 part) ATP ATP ATP_Synthase_Matrix->ATP synthesizes ADP ADP + Pi ADP->ATP_Synthase_Matrix NADH NADH ETC Electron Transport Chain (ETC) NADH->ETC donates e- NAD NAD+ TCA TCA Cycle TCA->NADH produces H_IMS High [H+] ATP_Synthase_Membrane ATP Synthase (F0 part) H_IMS->ATP_Synthase_Membrane flows through DNP Sodium 2,4-DNP H_IMS->DNP binds H+ ETC->NAD ETC->H_IMS pumps H+ ATP_Synthase_Membrane->ATP_Synthase_Matrix cluster_matrix cluster_matrix DNP->cluster_matrix transports H+ (bypasses ATP Synthase) Heat Energy released as HEAT

Caption: Mechanism of mitochondrial uncoupling by this compound (DNP).

In Vitro Effects: A Cellular Perspective

In vitro studies using cell cultures provide a controlled environment to dissect the direct cellular and molecular effects of this compound. The primary outcomes observed are cytotoxicity, induction of apoptosis, and direct measurement of mitochondrial dysfunction.

Key Findings:

  • Cytotoxicity: DNP exhibits dose-dependent cytotoxicity across various cell lines. The concentration required to inhibit cell growth by 50% (IC50) varies depending on the cell type and exposure duration. For example, in Calu-6 human lung cancer cells, the EC50 was determined to be approximately 200 µM after 72 hours of exposure.[4]

  • Apoptosis and Oxidative Stress: DNP can induce apoptosis (programmed cell death). This is often linked to the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[4][5]

  • Mitochondrial Respiration: As a direct consequence of its uncoupling activity, DNP causes a sharp increase in the oxygen consumption rate (OCR) as the mitochondria attempt to compensate for the inefficient ATP production by increasing respiration. This effect is readily measurable using techniques like extracellular flux analysis.[6][7]

ParameterCell LineValueReference
EC50 (72h) Calu-6 (Human Lung Adenocarcinoma)~200 µM[4]
Effect As4.1 (Mouse Juxtaglomerular)Induces apoptosis, increases ROS, depletes GSH[5]
Effect Primary Cortical NeuronsIncreases maximal oxygen consumption rate[7]

In Vivo Effects: A Systemic Perspective

In vivo studies in animal models reveal the systemic and physiological consequences of mitochondrial uncoupling, which integrate the cellular effects into a whole-organism response. The most prominent in vivo effects are acute toxicity, hyperthermia, and weight loss.

Key Findings:

  • Acute Toxicity: this compound is highly toxic when administered orally. The median lethal dose (LD50) varies by species, but is generally in the range of 30-80 mg/kg in rodents.[8] Younger animals have been shown to be more susceptible to the toxic effects.[8]

  • Hyperthermia: A hallmark of DNP exposure is a rapid and potentially fatal increase in core body temperature (hyperthermia).[9] This is a direct result of the energy from the proton gradient being dissipated as heat.

  • Metabolic Rate and Weight Loss: DNP significantly increases the basal metabolic rate. Studies in mice housed at thermoneutrality (30°C) showed that DNP treatment increased energy expenditure by approximately 17%, leading to a 26% reduction in body weight after two months due to decreased fat mass.[2]

ParameterAnimal ModelRouteValueReference
LD50 (single dose) RatOral Gavage30 - 80 mg/kg[8]
Effect Mouse (on high-fat diet)Oral (in drinking water)17% increase in energy expenditure[2]
Effect Mouse (on high-fat diet)Oral (in drinking water)26% decrease in body weight (2 months)[2]
Unequivocally Toxic Level Newborn RatOral Gavage30 mg/kg/day[8]
NOAEL Young RatOral Gavage20 mg/kg/day[8]

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound.

In Vitro: Mitochondrial Respiration Assay (Seahorse XF)

This protocol measures the oxygen consumption rate (OCR) in live cells to assess mitochondrial function.

  • Cell Plating: Seed cells (e.g., HepG2, primary neurons) into a Seahorse XF culture plate and allow them to adhere overnight.[7]

  • Assay Preparation: The following day, replace the growth medium with a specialized assay medium and incubate the plate at 37°C in a non-CO2 incubator for one hour prior to the assay.[6]

  • Compound Loading: Load the Seahorse XF sensor cartridge with compounds that modulate mitochondrial respiration. A typical sequence for assessing uncoupling is:

    • Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.[7]

    • Port B: this compound (in a titrated concentration, e.g., 200 µM) to induce maximal respiration.[7]

    • Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.[6][7]

  • Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer, which sequentially injects the compounds and measures real-time changes in OCR.

In Vivo: Acute Oral Toxicity Study (Rodent Model)

This protocol is based on OECD Guideline 423 to determine the acute toxicity of a substance.

  • Animal Selection: Use a single sex of healthy, young adult rodents (e.g., Wistar rats).[8]

  • Fasting: Withhold food (but not water) for at least 16 hours prior to dosing.

  • Dose Administration: Administer a single dose of this compound via oral gavage. The substance is typically dissolved or suspended in a suitable vehicle like corn oil.

  • Observation: Observe the animals for clinical signs of toxicity and mortality several times on the day of administration and at least once daily for 14 days. Key signs for DNP include hyperthermia, lethargy, and respiratory distress.

  • Body Weight: Record individual body weights shortly before dosing and weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any pathological changes.

Comparative_Experimental_Workflow cluster_invitro cluster_invivo cluster_endpoints Comparative Endpoints DNP Sodium 2,4-DNP invitro In Vitro Assessment DNP->invitro invivo In Vivo Assessment DNP->invivo cell_culture Cell Culture (e.g., HepG2, Calu-6) invitro->cell_culture animal_model Animal Model (e.g., Rat, Mouse) invivo->animal_model cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) cell_culture->cytotoxicity respiration Mitochondrial Respiration (Seahorse XF) cell_culture->respiration apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis ic50 IC50 / EC50 cytotoxicity->ic50 ocr Oxygen Consumption respiration->ocr toxicity_study Acute Toxicity Study (Oral Gavage) animal_model->toxicity_study metabolic_study Metabolic Assessment (Indirect Calorimetry) animal_model->metabolic_study temp_monitoring Temperature Monitoring (Rectal Probe) animal_model->temp_monitoring ld50 LD50 toxicity_study->ld50 bwt Body Weight / Temp metabolic_study->bwt temp_monitoring->bwt

Caption: Workflow for the comparative analysis of this compound effects.

Discussion: Bridging the In Vitro-In Vivo Gap

While in vitro assays provide valuable mechanistic insights at the cellular level, they often do not fully recapitulate the complex physiological environment of a whole organism. The correlation between in vitro cytotoxicity (IC50) and in vivo acute toxicity (LD50) is a subject of ongoing research.[10][11] For compounds like DNP, whose primary mechanism is conserved across cell types, in vitro cytotoxicity can be a useful, albeit imperfect, predictor of in vivo potency.

The key divergence lies in the systemic effects that cannot be modeled in a culture dish. The profound hyperthermia and the subsequent multi-organ stress observed in vivo are consequences of the integrated physiological response to widespread mitochondrial uncoupling. Conversely, in vitro systems allow for the precise measurement of parameters like maximal respiratory capacity, which are more challenging to assess in a whole animal.

References

Safety Operating Guide

Proper Disposal of Sodium 2,4-Dinitrophenolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of sodium 2,4-dinitrophenolate (B1223059), a highly toxic and potentially explosive compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with environmental regulations.

Sodium 2,4-dinitrophenolate and its acidic form, 2,4-dinitrophenol (B41442) (DNP), are classified as acutely toxic and flammable. When dry, these compounds can be highly explosive upon heating, shock, or friction.[1] Therefore, special handling and disposal procedures are mandatory.

Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) is required:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Double-gloving with nitrile gloves is required.[1]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn.

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood to prevent inhalation.[1]

In the event of exposure, follow these emergency procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

  • Eye Contact: Flush eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.[1]

  • Inhalation: Move to fresh air and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[2]

Hazardous Waste Classification

This compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] Improper disposal can lead to significant legal and environmental consequences.

Parameter Classification Notes
EPA Hazardous Waste Code P048This code is assigned to 2,4-Dinitrophenol as an acutely hazardous waste.
Hazards Acutely Toxic, Flammable, Potentially Explosive when dryMust be handled with extreme caution.[1]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to treat, neutralize, or dispose of this chemical down the drain or in regular trash.

1. Waste Segregation:

  • Dedicated Waste Streams: Do not mix this compound waste with other chemical waste streams.

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container with a liner.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all associated hazards: "Acutely Toxic," "Flammable," "Explosive Hazard when Dry."

  • Indicate the accumulation start date.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are kept tightly closed at all times, except when adding waste.

  • It is highly recommended to use secondary containment to prevent the spread of material in case of a spill.

  • Do not allow the waste to dry out. If the original material was wetted or is in solution, ensure the waste remains so.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Provide the EHS or contractor with an accurate description of the waste, including its chemical composition and volume.

  • Follow all instructions provided by the EHS or contractor for the safe transportation and handover of the waste.

Experimental Protocol for Waste Collection

This protocol outlines the procedure for safely collecting and storing this compound waste in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (see Immediate Safety Protocols)

  • Dedicated and labeled hazardous waste containers (one for solid, one for liquid)

  • Chemical fume hood

  • Tools for handling solids (spatulas, weighing paper) and liquids (pipettes, beakers)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE.

    • Place the designated hazardous waste containers in the fume hood.

  • Collecting Solid Waste:

    • Carefully place all contaminated solid materials (e.g., used gloves, weighing paper, disposable labware) directly into the lined solid hazardous waste container.

    • Avoid generating dust.

  • Collecting Liquid Waste:

    • Using a dedicated pipette or another suitable transfer device, carefully transfer all liquid waste containing this compound into the liquid hazardous waste container.

    • Avoid splashing.

  • Sealing and Storing:

    • Securely close the lids on both waste containers.

    • Wipe the exterior of the containers with a damp cloth to remove any potential contamination, and dispose of the cloth as solid hazardous waste.

    • Move the sealed containers to the designated satellite accumulation area for hazardous waste.

  • Final Steps:

    • Clean the work area within the fume hood according to standard laboratory procedures.

    • Properly remove and dispose of PPE as solid hazardous waste.

    • Wash hands thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Safety Goggles - Double Nitrile Gloves - Flame-Resistant Lab Coat start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a dedicated, lined, and labeled solid hazardous waste container. waste_type->solid_waste Solid liquid_waste Collect in a dedicated, compatible, and labeled liquid hazardous waste container. waste_type->liquid_waste Liquid storage Store waste container in a designated, secure, and well-ventilated area with secondary containment. solid_waste->storage liquid_waste->storage contact_ehs Contact Institutional EHS or licensed waste contractor for pickup and disposal. storage->contact_ehs end End: Waste properly disposed of by licensed professionals. contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sodium 2,4-dinitrophenolate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium 2,4-dinitrophenolate (B1223059)

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Sodium 2,4-dinitrophenolate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this hazardous chemical.

Hazard Summary

This compound is a highly toxic and explosive compound that requires meticulous handling.[1] It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[2][3] The primary danger associated with the solid form is its potential to explode due to heat, shock, or friction, especially when dry.[1][4][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Explosive 💥DangerH203: Explosive; fire, blast or projection hazard.[2]
Acute Toxicity (Oral) 💀DangerH301: Toxic if swallowed.[2]
Acute Toxicity (Dermal) 💀DangerH311: Toxic in contact with skin.[2]
Acute Toxicity (Inhalation) 💀DangerH331: Toxic if inhaled.[2]
Specific Target Organ Toxicity ⚕️DangerH372/H373: Causes or may cause damage to organs through prolonged or repeated exposure.[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. Engineering controls, such as fume hoods, should always be the primary line of defense.[4]

Body AreaRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldUse tight-sealing safety goggles. A face shield is required when there is a risk of explosion or splash.
Hands Double Nitrile GlovesDouble-gloving is mandatory.[1] Immediately change gloves upon any contact with the chemical.
Body Flame-Retardant Lab CoatA flame-retardant, antistatic lab coat should be worn and fully buttoned. Long pants and closed-toe, closed-heel shoes are required.[1][6]
Respiratory NIOSH/MSHA Approved RespiratorRequired if working outside of a fume hood or if exposure limits may be exceeded. All work with the solid form should be conducted within a certified chemical fume hood.[1]

Operational Plan: Handling and Storage

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area with controlled access.

  • Fume Hood: Always handle the chemical inside a certified chemical fume hood to prevent inhalation exposure.[1]

  • Safety Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible and operational.[1][4]

  • Remove Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use explosion-proof equipment.[7]

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.

Step 2: Chemical Handling
  • Avoid Dryness: this compound is explosive when dry.[4][5][8] It is often supplied wetted, and it must be kept moist. Do not allow the material to dry out.[4]

  • Prevent Shock and Friction: Do not subject the material to grinding, shock, or friction. Use spark-proof tools for handling.

  • Weighing and Transfer: When transferring the solid, use gentle motions. Avoid creating dust. If weighing, do so within the fume hood.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling, even if gloves were worn.[3]

Step 3: Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][7]

  • Location: Store locked up and segregated from incompatible materials such as strong bases, oxidizing agents, reducing agents, and combustibles.[5][8]

  • Temperature: For long-term storage, maintain at -20°C. For short-term storage, 0-4°C is acceptable.[9][10]

  • Ignition Sources: Store away from heat and all sources of ignition.

Workflow for Safe Handling

SafeHandlingWorkflow RiskAssessment 1. Conduct Risk Assessment PPE 2. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) RiskAssessment->PPE Handling 3. Handle in Fume Hood - Keep material moist - Avoid shock, friction, heat - Use spark-proof tools PPE->Handling Decontamination 4. Decontaminate Surfaces & Equipment Handling->Decontamination Waste 5. Segregate Hazardous Waste (Labelled, sealed container) Decontamination->Waste Disposal 6. Store for Professional Disposal Waste->Disposal

Caption: Logical workflow for handling this compound.

Emergency and Disposal Plans

Emergency Protocols
  • Spill Response:

    • Evacuate all non-essential personnel from the area immediately.[4]

    • Remove all ignition sources.[4]

    • Wearing full PPE, cover the spill with a plastic sheet to minimize dust.

    • Keep the spilled material wet.[4]

    • Carefully collect the material using non-sparking tools and place it into a suitable, sealed container for disposal.[4]

    • Ventilate the area and decontaminate the spill zone thoroughly.[4]

  • Fire Response:

    • DO NOT FIGHT THE FIRE IF IT REACHES THE MATERIAL. The risk of explosion is severe.[5]

    • Evacuate the area immediately for at least 1600 meters (1 mile) in all directions and let the fire burn.[5]

    • Use water spray to keep nearby containers cool.[4]

    • Be aware that poisonous gases, including nitrogen oxides, are produced in a fire.[4]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][5] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do. Call a poison center or doctor immediately.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.

    • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Call a poison center or doctor immediately.

Disposal Plan
  • Hazardous Waste: this compound and any contaminated materials (gloves, wipes, etc.) must be treated as hazardous waste.[4]

  • Collection: Collect waste in designated, clearly labeled, and sealed containers. Dry waste must be placed in a container with a liner.[1] Do not mix with other waste streams.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company. Ultimate disposal should be done in a specialized incinerator equipped with scrubbers for nitrogen oxides.[11]

  • Dried-Out Material: If a container is old or the contents are suspected to have dried out, DO NOT HANDLE OR OPEN IT. [12] The material may have become extremely sensitive to shock and friction. Contact your institution's Environmental Health & Safety office or a specialized bomb disposal unit for assistance.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.